molecular formula C14H23N3O10 B1679297 Pentetic acid CAS No. 67-43-6

Pentetic acid

Cat. No.: B1679297
CAS No.: 67-43-6
M. Wt: 393.35 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentetic acid, also known as Diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid that functions as a powerful chelating agent with eight coordinate bond-forming sites . This structure allows it to sequester metal ions and form highly stable DTPA-metal ion complexes, with formation constants approximately 100 times greater than those of EDTA for many cations . In research, DTPA and its calcium and zinc trisodium salts are critical tools for the decorporation of internally deposited transuranic radionuclides, such as plutonium, americium, and curium, by forming stable complexes that are promoted for elimination via glomerular filtration into urine . Its strong chelating properties are also leveraged in molecular biology to deactivate redox-active metal ions in biochemical assays and in the pulp and paper industry to prevent the metal-catalyzed decomposition of hydrogen peroxide . Furthermore, this compound is a foundational building block in medical imaging; it is conjugated to peptides for the creation of radiopharmaceuticals used in nuclear medicine and is the core chelator for gadolinium in the magnetic resonance imaging (MRI) contrast agent gadothis compound . When working with this compound, researchers should note that it has limited solubility in water (<0.5 g/100 mL) and can deplete essential trace metals . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023434
Record name Pentetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white solid; [Acros Organics MSDS]
Record name Pentetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13817
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Decomposes
Record name Pentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14007
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

Highly soluble
Record name Pentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14007
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

67-43-6
Record name Diethylenetriaminepentaacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentetic acid [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14007
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pentetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

219-220 ºC
Record name Pentetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14007
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pentetic Acid (DTPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pentetic acid, also known as Diethylenetriaminepentaacetic acid (DTPA), is a polyamino carboxylic acid with the chemical formula C14H23N3O10.[1] It is a white, crystalline solid that is sparingly soluble in water.[2][3] DTPA is a powerful chelating agent, capable of forming stable complexes with a wide range of metal ions.[4] This property makes it a valuable compound in various industrial and medical applications, including as a contrast agent in magnetic resonance imaging (MRI), for the removal of heavy metals from the body, and in the pulp and paper industry.[2][5]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C14H23N3O10[1]
Molar Mass 393.35 g/mol
Appearance White to off-white crystalline powder[2][5]
Melting Point 219-220 °C (decomposes)[2][6]
Boiling Point Decomposes[6]
Density 1.56 g/cm³[6][]
Flash Point 200 °C[6]
Vapor Pressure 4.77 x 10⁻²⁵ mmHg at 25°C[8]

Table 2: Solubility and Partition Coefficient of this compound

PropertyValueConditionsReference
Water Solubility 4 g/L20 °C[2]
5 g/L20 °C[6][8]
< 0.5 g/100 mL[1]
Solubility in other solvents Slightly soluble in aqueous base, DMSO (heated, sonicated)[]
Insoluble in alcohol and ether[4][6]
Octanol-Water Partition Coefficient (LogP) -8.5[6]
-1.361 (estimated)[5]

Table 3: Acidity and Stability of this compound

PropertyValueConditionsReference
pKa Values pK1: 1.5, pK2: 2.55, pK3: 4.33, pK4: 8.60, pK5: 10.5825 °C[5][9][10]
pK1: 1.80, pK2: 2.54, pK3: 4.28, pK4: 8.60, pK5: 10.5020 °C, Ionic Strength 0.1 M[1]
1.8, 2.6, 4.4, 8.8, 10.4
pH of 1% solution 2.1 - 2.5[2]
Stability Stable across pH 1-12. Incompatible with strong oxidizing agents.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound. Below are summaries of protocols that can be employed.

Determination of this compound by Ion-Pairing High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of DTPA in pharmaceutical formulations.[]

Workflow for DTPA Quantification by HPLC

DTPA_Quantification_Workflow A Standard Solution Preparation B Dissolve 39.3 mg DTPA in 1 L Milli-Q water with 10 mL of 20 mM FeCl3 solution A->B C HPLC Analysis B->C Inject into HPLC D C18 column (50 mm x 4.6 mm, 3 µm) C->D E Mobile Phase: 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20 v/v) C->E F Flow Rate: 1.0 mL/min Injection Volume: 50 µL Detection Wavelength: 260 nm Column Temperature: 30 °C Runtime: 10 minutes C->F G Data Analysis F->G Generate Chromatogram

Caption: Workflow for the quantification of DTPA using ion-pairing HPLC.

  • Standard Solution Preparation: A standard solution of the DTPA-Fe³⁺ complex is prepared by dissolving 39.3 mg of DTPA in 1 L of Milli-Q water containing 10 mL of a 20 mM FeCl₃ solution to achieve a concentration of 0.1 mM.[]

  • Chromatographic Conditions:

    • Column: A C18 column (50 mm x 4.6 mm, 3 µm) is used for separation.[]

    • Mobile Phase: An isocratic mobile phase consisting of a premixed solution of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile in an 80:20 (v/v) ratio is employed.[]

    • Flow Rate: The flow rate is maintained at 1.0 mL/min.[]

    • Injection Volume: 50 µL of the standard or sample solution is injected.[]

    • Detection: The eluent is monitored at a wavelength of 260 nm.[]

    • Temperature: The column temperature is maintained at 30 °C.[]

    • Runtime: The total run time for the analysis is 10 minutes.[]

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient is a measure of a compound's lipophilicity. While a specific experimental protocol for this compound was not detailed in the search results, a general and widely accepted method is the shake-flask method followed by quantification.

General Workflow for LogP Determination

LogP_Determination_Workflow A Preparation B Saturate n-octanol with water and water with n-octanol A->B C Prepare a known concentration of this compound in the aqueous phase A->C E Mix the aqueous solution of this compound with an equal volume of saturated n-octanol in a separatory funnel C->E D Partitioning D->E F Shake vigorously for a set period to allow for partitioning E->F G Allow the phases to separate completely F->G I Carefully separate the aqueous and n-octanol phases G->I H Analysis H->I J Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy) I->J L Calculate the partition coefficient P = [this compound]octanol / [this compound]aqueous J->L K Calculation K->L M Calculate LogP = log10(P) L->M

Caption: General workflow for the determination of the octanol-water partition coefficient (LogP).

Biological Interactions and Signaling

While this compound itself is not known to directly participate in specific signaling pathways in the same manner as endogenous signaling molecules, its primary biological relevance stems from its powerful metal-chelating properties. This chelation can indirectly influence various biological processes by modulating the concentration of essential or toxic metal ions.

Mechanism of Action in Heavy Metal Decorporation

This compound is an FDA-approved treatment for internal contamination with transuranic elements like plutonium, americium, and curium.[2] Its mechanism of action is based on the formation of stable, water-soluble complexes with these metal ions, which can then be excreted from the body.

Logical Relationship in Metal Decorporation

Metal_Decoporation A Internal Contamination with Heavy Metal Ions (e.g., Pu, Am) C Chelation in Bloodstream and Tissues A->C B Administration of This compound (DTPA) B->C D Formation of Stable, Water-Soluble DTPA-Metal Complex C->D E Renal Excretion D->E F Reduced Heavy Metal Body Burden E->F

Caption: Logical flow of heavy metal decorporation by this compound.

This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with relevant experimental protocols and a conceptual framework for its primary biological application. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Mechanism of Metal Chelation by Pentetic Acid (DTPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentetic acid, or Diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent with significant applications in medicine, research, and industry. Its efficacy stems from its molecular structure, which allows it to form highly stable, water-soluble complexes with a wide range of metal ions. This guide provides a comprehensive overview of the mechanism of metal chelation by DTPA, including its coordination chemistry, thermodynamic and kinetic profiles, and the experimental methodologies used to characterize these interactions. The quantitative data presented herein, along with detailed experimental protocols and visual diagrams, offer a valuable resource for professionals in drug development and scientific research.

Introduction to this compound (DTPA)

This compound is an aminopolycarboxylic acid featuring a diethylenetriamine backbone with five carboxymethyl groups.[1] This structure provides multiple binding sites, enabling DTPA to act as a polydentate ligand. The presence of three nitrogen atoms and five carboxylic acid groups allows for the formation of up to eight coordinate bonds with a metal ion.[2] This multidentate nature is the foundation of the "chelate effect," where the formation of multiple bonds results in a significantly more stable metal complex compared to binding with individual monodentate ligands. This enhanced stability is a key factor in DTPA's widespread use.[3]

The primary applications of DTPA in the pharmaceutical and clinical sectors include:

  • Treatment of Heavy Metal Poisoning: DTPA is used to chelate and promote the excretion of toxic heavy metals from the body.

  • MRI Contrast Agents: Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI), where the chelation of the toxic Gd³⁺ ion is crucial for patient safety.[4]

  • Radiopharmaceuticals: DTPA is used to chelate radioactive metals for both diagnostic and therapeutic applications.

The Chelation Mechanism: A Molecular Perspective

The chelation of a metal ion by DTPA is a dynamic process involving the displacement of water molecules from the metal's coordination sphere and the formation of multiple coordinate bonds with the DTPA molecule. The fully deprotonated form of DTPA (DTPA⁵⁻) wraps around the metal ion, utilizing its nitrogen and carboxylate oxygen atoms as electron-pair donors.[5]

The general chelation reaction can be represented as:

M(H₂O)ₙ + DTPA⁵⁻ ⇌ [M(DTPA)]⁽⁵⁻ᵐ⁾⁻ + nH₂O

Where 'M' is a metal ion with charge 'm', and 'n' is the number of coordinated water molecules.

Coordination Chemistry

DTPA is a potentially octadentate ligand, meaning it can form up to eight bonds with a single metal ion.[2] However, the actual number of coordinated atoms (coordination number) depends on the size and electronic configuration of the metal ion.[6]

  • Large Metal Ions (e.g., Lanthanides, Actinides): These ions can accommodate higher coordination numbers, and DTPA can act as an octadentate ligand, forming very stable complexes.[7]

  • Smaller Transition Metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺): These ions typically have smaller coordination spheres. In these cases, DTPA may be hexadentate, utilizing the three nitrogen atoms and three of the five carboxylate groups for coordination.[5] The remaining carboxylate groups may remain uncoordinated or interact weakly with the metal ion.

The geometry of the resulting metal-DTPA complex is also dependent on the metal ion. For instance, the Fe(III)-DTPA complex has been shown to adopt a pentagonal bipyramidal geometry.[5]

Quantitative Aspects of DTPA Chelation

The effectiveness of a chelating agent is quantitatively described by its thermodynamic stability and kinetic properties.

Thermodynamic Stability

The thermodynamic stability of a metal-DTPA complex is represented by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex and a stronger affinity of DTPA for the metal ion. The stability of metal-DTPA complexes is influenced by factors such as the charge, size, and electronic structure of the metal ion.

Metal IonLog K ValueReference(s)
Ca²⁺10.9[7]
Zn²⁺18.6[7]
Pb²⁺18.8[8]
Fe²⁺--
Fe³⁺--
Cu²⁺--
Mn²⁺--
Gd³⁺--
Am³⁺26.2[7]

Note: This table is a compilation from multiple sources and serves as a representative sample. For a comprehensive list, further literature review is recommended.

The chelate effect is a major contributor to the high stability of DTPA complexes. The formation of a chelate complex is entropically favored because the polydentate DTPA molecule displaces multiple water molecules, leading to an increase in the total number of independent species in the solution and thus, an increase in entropy.[3][9] While enthalpy changes due to bond formation are also significant, the entropic contribution is a defining feature of chelation.[3]

Kinetic Profile

The kinetics of complex formation and dissociation are critical, especially in biological systems. A therapeutically effective chelating agent should rapidly bind the target metal ion and form a complex that is kinetically inert, meaning it dissociates slowly.

  • Formation Kinetics: The rate of formation of metal-DTPA complexes is generally fast, particularly with highly charged metal ions. Studies on lanthanide complexation have shown that the reaction is suitable for study by stopped-flow spectrophotometry.[10]

  • Dissociation Kinetics: The dissociation of metal-DTPA complexes is often slow, contributing to their stability in vivo. The rate of dissociation can be influenced by factors such as pH and the presence of competing metal ions.

Experimental Protocols for Studying DTPA Chelation

The characterization of metal-DTPA interactions relies on various analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.

Objective: To determine the stability constant of a metal-DTPA complex.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • DTPA solution of known concentration

  • Metal salt solution of known concentration (e.g., CuSO₄)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

  • Standardized strong acid solution (e.g., 0.1 M HCl) for initial pH adjustment

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: In the thermostated vessel, add a known volume of the DTPA solution and the metal salt solution. Add the inert electrolyte to maintain a constant ionic strength. Adjust the initial pH to the acidic range (e.g., pH 2-3) with the standardized strong acid.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized strong base in small, precise increments from the burette.

  • Data Collection: After each addition of the base, allow the pH reading to stabilize and then record the pH and the volume of titrant added. Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

  • Data Analysis: Plot the pH versus the volume of base added. The resulting titration curve will show distinct inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex. Use appropriate software (e.g., Hyperquad) to analyze the titration data and calculate the stability constants of the metal-DTPA complex.[11]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used to study the formation of colored metal-DTPA complexes or through competitive reactions with a colored indicator.

Objective: To monitor the formation of a metal-DTPA complex and determine its stoichiometry.

Materials:

  • UV-Visible spectrophotometer

  • Matched quartz cuvettes

  • DTPA solution

  • Metal salt solution (of a metal that forms a colored complex with DTPA, e.g., Cu²⁺)

  • Buffer solutions to control pH

Procedure (Method of Continuous Variation - Job's Plot):

  • Stock Solutions: Prepare equimolar stock solutions of the metal ion and DTPA.

  • Sample Preparation: Prepare a series of solutions with a constant total molar concentration but varying mole fractions of the metal and DTPA. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1.0 in increments of 0.1. Keep the total volume constant.

  • Spectra Acquisition: For each solution, record the UV-Visible spectrum over a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for the metal-DTPA complex. Plot the absorbance at λ_max against the mole fraction of the metal ion. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of metal-DTPA complexes in solution.

Objective: To characterize the structure of a metal-DTPA complex in solution.

Materials:

  • High-resolution NMR spectrometer

  • NMR tubes

  • DTPA solution

  • Diamagnetic metal salt solution (e.g., ZnCl₂)

  • Deuterated solvent (e.g., D₂O)

Procedure:

  • Sample Preparation: Prepare a solution of DTPA in the deuterated solvent in an NMR tube.

  • ¹H and ¹³C NMR of Free Ligand: Acquire ¹H and ¹³C NMR spectra of the free DTPA ligand.

  • Titration: Add incremental amounts of the metal salt solution to the NMR tube containing the DTPA solution.

  • Spectral Acquisition: After each addition of the metal salt, acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: Monitor the changes in the chemical shifts and line widths of the DTPA protons and carbons upon addition of the metal ion. Significant changes in chemical shifts indicate which functional groups of DTPA are involved in metal coordination. The stoichiometry of the complex can also be determined by plotting the change in chemical shift against the metal-to-ligand molar ratio.[12][13] For paramagnetic metal ions, changes in relaxation times and the observation of paramagnetic shifts can provide additional structural information.

Visualizations of DTPA Chelation

Chemical Structure and Chelation Mechanism

G Figure 1. Structure of this compound (DTPA) and its Chelation of a Metal Ion cluster_DTPA This compound (DTPA) cluster_carboxyl1 cluster_carboxyl2 cluster_carboxyl3 cluster_carboxyl4 cluster_carboxyl5 cluster_chelation Chelation N1 N C1 CH2 N1->C1 COOH1 CH2 COOH N1->COOH1 COOH2 CH2 COOH N1->COOH2 N2 N C3 CH2 N2->C3 COOH3 CH2 COOH N2->COOH3 N3 N COOH4 CH2 COOH N3->COOH4 COOH5 CH2 COOH N3->COOH5 C2 CH2 C1->C2 C2->N2 C4 CH2 C3->C4 C4->N3 Metal Mⁿ⁺ Complex [M(DTPA)]⁽⁵⁻ⁿ⁾⁻ Metal->Complex Is bound by DTPA_anion DTPA⁵⁻ DTPA_anion->Complex Binds to

Caption: Molecular structure of DTPA and a simplified representation of the chelation process.

Experimental Workflow for Potentiometric Titration

G Figure 2. Workflow for Potentiometric Titration of Metal-DTPA Complex A 1. Prepare Solutions (DTPA, Metal Salt, NaOH, Electrolyte) B 2. Calibrate pH Electrode A->B C 3. Prepare Titration Vessel (DTPA + Metal + Electrolyte) B->C D 4. Perform Titration (Add NaOH incrementally) C->D E 5. Record Data (pH vs. Volume of NaOH) D->E F 6. Plot Titration Curve E->F G 7. Analyze Data (e.g., using Hyperquad) F->G H 8. Determine Stability Constant (log K) G->H

Caption: Step-by-step workflow for determining the stability constant of a metal-DTPA complex using potentiometric titration.

Thermodynamic Relationship in Chelation

G Figure 3. Thermodynamic Contributions to the Chelate Effect Gibbs ΔG = ΔH - TΔS (Gibbs Free Energy) Enthalpy ΔH (Enthalpy Change) Bond formation Entropy TΔS (Entropy Change) Displacement of H₂O Stability High Stability Constant (K) (Favorable ΔG) Gibbs->Stability Determines Enthalpy->Stability Contributes to Entropy->Stability Major driving force

Caption: The relationship between Gibbs free energy, enthalpy, and entropy in driving the formation of stable metal-DTPA complexes.

Conclusion

The chelation of metal ions by this compound is a multifaceted process governed by the principles of coordination chemistry, thermodynamics, and kinetics. The high stability of the resulting complexes, driven by the chelate effect, makes DTPA an invaluable tool in various scientific and medical fields. A thorough understanding of the quantitative aspects of this chelation, obtainable through the experimental protocols detailed in this guide, is essential for the rational design and application of DTPA-based technologies, from drug development to environmental remediation. This guide serves as a foundational resource for researchers and professionals seeking to leverage the powerful chelating properties of this compound.

References

The Coordination Chemistry of Pentetic Acid with Transition Metals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent with significant applications in medicine and industry. Its ability to form stable complexes with transition metals is central to its utility, ranging from magnetic resonance imaging (MRI) contrast agents to the treatment of heavy metal poisoning and the development of radiopharmaceuticals. This technical guide provides a comprehensive overview of the coordination chemistry of DTPA with key transition metals, focusing on the principles of complex formation, thermodynamic stability, and structural aspects. Detailed experimental protocols for the synthesis and characterization of these complexes are provided, alongside a summary of quantitative data to facilitate comparison. Furthermore, this guide illustrates key concepts through logical diagrams, offering a valuable resource for professionals in research, drug development, and related scientific fields.

Introduction to this compound (DTPA) and its Coordination Chemistry

This compound (DTPA) is a polyaminocarboxylic acid featuring a diethylenetriamine backbone with five carboxymethyl groups.[1] This structure provides eight potential donor atoms (three nitrogen atoms and five oxygen atoms from the carboxylate groups), enabling it to act as a highly effective polydentate ligand.[1] The formation of multiple chelate rings upon coordination with a metal ion results in exceptionally stable complexes, a phenomenon known as the chelate effect. The stability constants of DTPA complexes are typically orders of magnitude higher than those of its well-known analogue, EDTA.[1]

The coordination of DTPA with a transition metal ion is a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron acceptor) and the nitrogen and oxygen atoms of DTPA act as Lewis bases (electron donors). The resulting coordination number and geometry of the complex are influenced by the size and charge of the metal ion, as well as the reaction conditions.

Data Presentation: Thermodynamic Stability of DTPA-Transition Metal Complexes

The stability of DTPA-transition metal complexes is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex. A higher log K value indicates a more stable complex. The following table summarizes the stability constants for DTPA with several important transition metals.

Metal IonOxidation StateLog KReference(s)
Iron (Fe)+3~28.6[2]
Copper (Cu)+2~21.4[2]
Nickel (Ni)+2~20.3[2]
Zinc (Zn)+2~18.8[2]
Cobalt (Co)+2~19.3[3]
Manganese (Mn)+2~15.5[4]

Note: Stability constants can vary depending on experimental conditions such as ionic strength and temperature. The values presented are representative.

Structural Aspects of DTPA-Transition Metal Complexes

The high denticity of DTPA allows it to encapsulate the metal ion, leading to a high degree of coordinative saturation. For instance, in the Fe(III)-DTPA complex, the iron atom is coordinated by three nitrogen atoms and four carboxylate oxygen atoms, resulting in a seven-coordinate complex with a distorted pentagonal bipyramidal geometry.[5] This wrapping of the metal ion contributes significantly to the complex's stability and is crucial for applications where the release of the free metal ion would be toxic, such as in MRI contrast agents with gadolinium.

Experimental Protocols

Synthesis of a DTPA-Transition Metal Complex (Example: Gd-DTPA)

This protocol outlines the synthesis of Gadopentetate dimeglumine (Gd-DTPA), a widely used MRI contrast agent.

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Gadolinium(III) oxide (Gd₂O₃)

  • N-methyl-D-glucamine (meglumine)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and heating plate

  • pH meter

  • Filtration apparatus

Procedure:

  • Suspend DTPA in deionized water in a reaction vessel.

  • Add a stoichiometric amount of Gd₂O₃ to the DTPA suspension. The molar ratio of DTPA to Gd³⁺ should be approximately 1:1.

  • Heat the mixture to 80-90°C with continuous stirring. The reaction progress can be monitored by the dissolution of the gadolinium oxide.

  • Once the solution becomes clear, allow it to cool to room temperature.

  • Adjust the pH of the solution to 7.0-7.5 using a solution of N-methyl-D-glucamine. This forms the dimeglumine salt, which enhances solubility and biocompatibility.

  • Filter the solution to remove any unreacted starting materials or particulate matter.

  • The final solution can be sterilized by filtration for pharmaceutical applications.

Characterization of DTPA-Metal Complexes

Potentiometric titration is a standard method to determine the stability constants of metal complexes.

Materials:

  • DTPA solution of known concentration

  • Transition metal salt solution (e.g., FeCl₃, CuSO₄) of known concentration

  • Standardized sodium hydroxide (NaOH) solution

  • Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • In the thermostated vessel, place a known volume of a solution containing DTPA and the transition metal ion in the presence of the inert electrolyte. The solution is typically acidified with a strong acid (e.g., HNO₃) to a low initial pH.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition, allowing the system to reach equilibrium.

  • Continue the titration past the equivalence points.

  • The stability constants are calculated from the titration curve data using specialized software that fits the data to a model of the chemical equilibria involved.

UV-Visible Spectroscopy: This technique can be used to monitor the formation of colored transition metal complexes. The appearance of new absorption bands or shifts in existing bands upon addition of the metal ion to a DTPA solution provides evidence of complexation. Job's plot analysis can be employed to determine the stoichiometry of the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the carboxylate groups of DTPA to the metal ion. Upon complexation, the characteristic C=O stretching frequency of the free carboxylate group shifts to a lower wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complex in solution. Changes in the chemical shifts of the protons on the DTPA backbone upon coordination can elucidate the binding mode of the ligand.

Visualizations of Key Processes

Chelation of a Transition Metal Ion by DTPA

ChelationProcess cluster_reactants Reactants cluster_product Product M Transition Metal Ion Complex [M(DTPA)] Complex M->Complex Coordination Bonds DTPA DTPA DTPA->Complex Chelation RadiolabelingWorkflow start Start: Antibody conjugation Conjugation with bifunctional DTPA start->conjugation purification1 Purification of Ab-DTPA conjugate conjugation->purification1 radiolabeling Addition of Radioactive Metal Ion purification1->radiolabeling purification2 Purification of Radiolabeled Antibody radiolabeling->purification2 end Final Product: Radiolabeled Antibody purification2->end

References

An In-depth Technical Guide to the Stability Constants of Pentetic Acid Complexes with Various Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability constants of pentetic acid (Diethylenetriaminepentaacetic acid, DTPA) complexes with a wide range of metal ions. Understanding these constants is crucial for applications in drug development, particularly in the design of chelating agents for heavy metal detoxification and as contrast agents in medical imaging.

Introduction to this compound (DTPA) and its Complexes

This compound, or DTPA, is a polyamino carboxylic acid with the ability to form stable complexes with a variety of metal ions.[1] This chelating action is the basis for its use in medicine, where it is employed to bind to and facilitate the excretion of toxic or radioactive metals from the body.[2] The stability of these complexes is a critical factor in their efficacy and safety. A high stability constant indicates a strong bond between DTPA and the metal ion, which is essential to prevent the release of the toxic metal back into the biological system.[3]

The formation of a metal-DTPA complex can be represented by the following equilibrium:

Mⁿ⁺ + DTPA⁵⁻ ⇌ [M(DTPA)]ⁿ⁻⁵

The stability constant (K) for this reaction is given by:

K = [[M(DTPA)]ⁿ⁻⁵] / ([Mⁿ⁺][DTPA⁵⁻])

For convenience, stability constants are often expressed in logarithmic form (log K). A higher log K value signifies a more stable complex.

Stability Constants of DTPA Complexes

The stability of DTPA complexes varies significantly with the coordinated metal ion. The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of ions, compiled from various sources. It is important to note that these values can be influenced by experimental conditions such as temperature and ionic strength.

Stability Constants with Divalent Cations
Ionlog K
Ba²⁺8.76
Ca²⁺10.74
Cd²⁺19.0
Co²⁺19.1
Cu²⁺21.4
Fe²⁺16.5
Hg²⁺27.0
Mg²⁺9.3
Mn²⁺15.6
Ni²⁺20.2
Pb²⁺18.8[4]
Sr²⁺9.69
Zn²⁺18.4

Note: Values are approximate and may vary based on experimental conditions. Data compiled from multiple sources.

Stability Constants with Trivalent Cations
Ionlog K
Al³⁺18.6
Am³⁺22.9
Bi³⁺30.3
Ce³⁺20.4
Cr³⁺23.0
Eu³⁺22.4
Fe³⁺28.6
Ga³⁺23.0
Gd³⁺22.46[3]
In³⁺24.8
La³⁺19.8
Lu³⁺22.7
Pu³⁺23.4
Sc³⁺23.2
Y³⁺22.1

Note: Values are approximate and may vary based on experimental conditions. Data compiled from multiple sources, including the NIST Critically Selected Stability Constants of Metal Complexes Database.[5][6]

Stability Constants with Other Ions
Ionlog K
Th⁴⁺30.2
U⁴⁺28.0
VO₂⁺18.7

Note: Values are approximate and may vary based on experimental conditions.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Several experimental techniques can be employed, with potentiometric titration and spectrophotometry being the most common.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining stability constants.[7][8] It involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a strong base is added.

Protocol Outline:

  • Solution Preparation:

    • Prepare a standard solution of the metal salt of known concentration.

    • Prepare a standard solution of DTPA of known concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.

    • Prepare a solution of a strong acid (e.g., HCl) of known concentration.

    • Use an inert salt (e.g., KNO₃ or KCl) to maintain a constant ionic strength.[9]

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions.

    • Perform a Gran titration to determine the standard potential of the electrode and the actual concentration of the strong acid and base.

  • Titration Procedure:

    • Pipette a known volume of the DTPA solution and the metal salt solution into a thermostated titration vessel.

    • Add the required amount of inert salt solution to maintain constant ionic strength.

    • Acidify the solution with a known amount of strong acid.

    • Titrate the solution with the standardized strong base, recording the pH value after each addition.

    • Repeat the titration at least three times to ensure reproducibility.[10]

  • Data Analysis:

    • Plot the pH values against the volume of base added to generate the titration curve.

    • Use a suitable computer program (e.g., HYPERQUAD, BEST) to analyze the titration data and calculate the stability constants. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values.

Spectrophotometry

Spectrophotometry is used when the formation of the metal-ligand complex results in a change in the absorbance of the solution in the UV-Visible region.[8][11]

Protocol Outline:

  • Solution Preparation:

    • Prepare stock solutions of the metal ion and DTPA of known concentrations.

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of DTPA (or vice versa).

    • Maintain a constant pH and ionic strength for all solutions using appropriate buffers and inert salts.

  • Spectrophotometric Measurements:

    • Determine the wavelength of maximum absorbance (λmax) for the metal-DTPA complex.

    • Measure the absorbance of each solution at λmax.

  • Data Analysis (Job's Method of Continuous Variation):

    • Prepare a series of solutions where the mole fraction of the metal ion and ligand varies, but the total molar concentration is constant.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance against the mole fraction of the ligand. The maximum absorbance corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using the following equation (for a 1:1 complex): K = [ML] / (([M]₀ - [ML])([L]₀ - [ML])) where [ML] is the concentration of the complex determined from the absorbance, and [M]₀ and [L]₀ are the initial concentrations of the metal and ligand.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed information about the structure and dynamics of metal-DTPA complexes in solution. Changes in the chemical shifts of the DTPA protons upon complexation can be used to study the binding process. While detailed, step-by-step protocols are highly specific to the instrument and the nuclei being studied, a general workflow is as follows:

General Workflow:

  • Sample Preparation: Prepare solutions of DTPA and the metal-DTPA complex in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire ¹H or ¹³C NMR spectra of both the free ligand and the complex.

  • Data Analysis: Compare the spectra to identify changes in chemical shifts and coupling constants upon complexation. These changes provide insights into which donor atoms of DTPA are involved in coordination.[13]

Visualizations of Key Concepts

The following diagrams, generated using the DOT language, illustrate key concepts related to DTPA chelation and its application in drug development.

Mechanism of DTPA Chelation

chelation_mechanism cluster_before Before Chelation cluster_after After Chelation Free_Metal Free Metal Ion (e.g., Pb²⁺) DTPA_Complex Stable Metal-DTPA Complex Free_Metal->DTPA_Complex Binding DTPA DTPA DTPA->DTPA_Complex Encapsulation Excretion Renal Excretion DTPA_Complex->Excretion Facilitated Excretion

Caption: Mechanism of metal ion chelation by DTPA.

Experimental Workflow for Potentiometric Titration

potentiometric_workflow Start Start Prep Prepare Standard Solutions (Metal, DTPA, Acid, Base) Start->Prep Calibrate Calibrate pH Electrode Prep->Calibrate Titrate Perform Potentiometric Titration Calibrate->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Analyze Analyze Data with Computer Program Record->Analyze Result Determine Stability Constants (log K) Analyze->Result

Caption: Workflow for determining stability constants via potentiometry.

Indirect Effect of DTPA on Cellular Signaling

signaling_effect cluster_signaling Affected Signaling Pathways DTPA DTPA Administration Chelation Chelation of Divalent Cations (e.g., Zn²⁺, Ca²⁺) DTPA->Chelation Depletion Decreased Intracellular Concentration of Zn²⁺/Ca²⁺ Chelation->Depletion Zinc_Finger Disruption of Zinc-Finger Proteins Depletion->Zinc_Finger affects Calcium_Signaling Alteration of Calcium Signaling Cascades Depletion->Calcium_Signaling affects Gene_Expression Altered Gene Expression Zinc_Finger->Gene_Expression Enzyme_Activity Modified Enzyme Activity Calcium_Signaling->Enzyme_Activity

Caption: Indirect influence of DTPA on cellular signaling pathways.[14][15][16]

Logical Workflow for Chelating Agent Drug Development

drug_dev_workflow Discovery Lead Identification (e.g., DTPA) Preclinical Preclinical Studies (In vitro & In vivo) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trial (Safety) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval PostMarket Post-Market Surveillance Approval->PostMarket

Caption: General workflow for the development of a chelating drug.

References

Pentetic Acid vs. EDTA: A Fundamental Structural and Coordination Chemistry Showdown

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chelation chemistry, both Pentetic Acid (DTPA) and Ethylenediaminetetraacetic acid (EDTA) stand out as powerful aminopolycarboxylic acids. Their ability to sequester metal ions has led to their widespread use in diverse applications, from industrial processes to medical treatments. However, fundamental structural differences between these two molecules give rise to distinct coordination properties, influencing their efficacy and suitability for specific applications. This technical guide provides a detailed comparison of DTPA and EDTA, focusing on their core structural distinctions, coordination chemistry, and the practical implications for researchers and drug development professionals.

Core Structural Differences: A Tale of Two Chelators

The primary distinction between this compound (DTPA) and EDTA lies in their molecular architecture. EDTA is built upon an ethylenediamine backbone and features four carboxymethyl groups and two nitrogen atoms. In contrast, DTPA possesses a longer diethylenetriamine backbone, furnishing it with five carboxymethyl groups and three nitrogen atoms.[1] This seemingly subtle difference in structure has profound consequences for their chelating capabilities.

EDTA is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[2][3][4][5] This allows it to effectively "wrap around" a metal ion, forming a stable, cage-like complex.

DTPA, with its additional nitrogen and carboxylate group, is potentially an octadentate ligand, capable of forming up to eight coordinate bonds.[6][7][8][9][10][11] This increased denticity allows DTPA to form even more stable complexes with a variety of metal ions compared to EDTA.[9] The formation constants for DTPA complexes are approximately 100 times greater than those for EDTA.[8][9]

G cluster_EDTA EDTA (Ethylenediaminetetraacetic acid) cluster_DTPA This compound (DTPA) EDTA_backbone Ethylenediamine Backbone EDTA_N 2 Nitrogen Atoms EDTA_backbone->EDTA_N EDTA_COOH 4 Carboxymethyl Groups EDTA_backbone->EDTA_COOH EDTA_denticity Hexadentate (6 donor sites) EDTA_N->EDTA_denticity EDTA_COOH->EDTA_denticity DTPA_denticity Potentially Octadentate (8 donor sites) EDTA_denticity->DTPA_denticity Higher Denticity DTPA_backbone Diethylenetriamine Backbone DTPA_N 3 Nitrogen Atoms DTPA_backbone->DTPA_N DTPA_COOH 5 Carboxymethyl Groups DTPA_backbone->DTPA_COOH DTPA_N->DTPA_denticity DTPA_COOH->DTPA_denticity

Fig. 1: Core structural comparison of EDTA and DTPA.

Physicochemical Properties: A Comparative Overview

The structural disparities between DTPA and EDTA also manifest in their physicochemical properties. Both are white, crystalline solids with limited solubility in water, which increases in alkaline conditions.[9][12][13][14][15][16][17][18]

PropertyThis compound (DTPA)EDTA
Molecular Formula C₁₄H₂₃N₃O₁₀[7][9][10]C₁₀H₁₆N₂O₈[14][19]
Molar Mass 393.35 g/mol [9][17][18]292.24 g/mol [14]
Melting Point 219-220 °C (decomposes)[7][9][12][16][17]~240 °C (decomposes)[13][14]
Water Solubility <0.5 g/100 mL[7][9]Slightly soluble in cold water, more soluble in hot water[13][14][15]
pKa Values ~1.80, 2.54, 4.28, 8.60, 10.50[7]2.0, 2.7, 6.16, 10.26[14]
pH Stability Effective over a broader pH range[1]Less stable in extreme pH conditions[1]

Coordination Chemistry and Stability Constants

The enhanced denticity of DTPA directly translates to a greater affinity for a wide range of metal ions, resulting in the formation of more stable metal complexes compared to EDTA. This is particularly evident in the stability constants (Log K) of their respective metal complexes. The thermodynamic stability of the gadolinium complex with DTPA (Gd-DTPA), a widely used MRI contrast agent, is approximately 300,000 times greater than that of Gd-EDTA.[20]

Metal IonLog K (EDTA)Log K (DTPA)
Ca²⁺10.710.8
Cu²⁺18.821.5
Fe³⁺25.128.6
Pb²⁺18.018.8[21]
Zn²⁺16.518.3
Gd³⁺17.422.5

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

The greater stability of DTPA complexes makes it a more effective chelator in demanding applications and for the removal of tightly bound metal ions.[1]

G cluster_comparison Comparative Stability Ligand Chelating Ligand EDTA DTPA Eq Ligand->Eq Metal Metal Ion (Mⁿ⁺) Metal->Eq Complex Metal-Ligand Complex [M(EDTA)]ⁿ⁻⁴ [M(DTPA)]ⁿ⁻⁵ K Stability Constant (K) Complex->K Eq->Complex Comparison K(DTPA) > K(EDTA) for most metal ions

Fig. 2: Chelation equilibrium and comparative stability.

Experimental Protocols for Characterizing Chelation

The determination of stability constants and the characterization of metal-ligand complexes are crucial for understanding the efficacy of chelating agents. Several experimental techniques are commonly employed for this purpose.

Potentiometric Titration

Methodology: This is a classical method for determining the stability constants of metal complexes. It involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve will show distinct inflection points corresponding to the deprotonation of the ligand and the formation of the metal complex. By analyzing the titration data, the pKa values of the ligand and the stability constants of the metal complexes can be calculated.

Isothermal Titration Calorimetry (ITC)

Methodology: ITC directly measures the heat changes that occur upon the binding of a ligand to a metal ion. A solution of the ligand is titrated into a solution containing the metal ion in a highly sensitive calorimeter. The heat released or absorbed during the binding event is measured after each injection. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to metal. This binding isotherm can be analyzed to determine the binding affinity (stability constant), stoichiometry, and the enthalpy and entropy of binding.[22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectroscopy can provide detailed structural information about the metal-ligand complex in solution. By monitoring the chemical shifts of the protons on the ligand upon the addition of a metal ion, one can determine which functional groups are involved in the coordination. The changes in the NMR spectrum can also be used to calculate the stability constant of the complex.[22]

G Start Sample Preparation (Metal Ion + Ligand) Potentiometric Potentiometric Titration (Measure pH change) Start->Potentiometric ITC Isothermal Titration Calorimetry (Measure heat change) Start->ITC NMR NMR Spectroscopy (Measure chemical shift change) Start->NMR Analysis Data Analysis Potentiometric->Analysis ITC->Analysis NMR->Analysis Results Stability Constant (K) Stoichiometry Thermodynamic Parameters Analysis->Results

Fig. 3: Experimental workflow for chelation studies.

Implications for Drug Development and Research

The superior chelating properties of DTPA have significant implications in various research and drug development contexts.

  • MRI Contrast Agents: The high stability of Gd-DTPA is a critical factor in its use as a magnetic resonance imaging (MRI) contrast agent.[11][16][23] The strong binding minimizes the release of toxic free Gd³⁺ ions in the body.[20]

  • Heavy Metal Detoxification: DTPA is more effective than EDTA for the treatment of internal contamination with certain heavy metals and radioactive elements like plutonium, americium, and other actinides.[9][10][16]

  • Inhibition of Metal-Catalyzed Oxidation: In biological systems, free metal ions can catalyze the formation of reactive oxygen species, leading to oxidative stress and damage to biomolecules. DTPA is more effective than EDTA at deactivating redox-active metal ions like Fe(II)/(III) and Cu(I)/(II), thereby mitigating oxidative damage.[9] This is a crucial consideration in the formulation of therapeutic proteins and other biologics where metal-catalyzed degradation can be a significant issue.[24]

Conclusion

While both this compound and EDTA are potent chelating agents, the fundamental structural differences, particularly the increased number of donor atoms in DTPA, lead to a significantly higher metal-binding affinity and stability. This makes DTPA the superior choice for applications requiring robust metal sequestration, such as in MRI contrast agents and for the decorporation of certain heavy metals. For researchers and drug development professionals, a thorough understanding of these core differences is essential for selecting the appropriate chelating agent to ensure the efficacy, stability, and safety of their products and experimental systems.

References

Spectroscopic Characterization of Pentetic Acid-Metal Complexes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize metal complexes of Pentetic acid (DTPA). It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for the effective analysis of these important compounds.

This compound, or Diethylenetriaminepentaacetic acid (DTPA), is a versatile chelating agent capable of forming stable complexes with a wide array of metal ions. These complexes have found extensive applications in various scientific and medical fields, including as contrast agents in Magnetic Resonance Imaging (MRI), in radiopharmaceuticals, and for heavy metal detoxification. A thorough understanding of the structural and dynamic properties of DTPA-metal complexes is crucial for their development and application, and spectroscopic methods are the primary tools for achieving this.

Synthesis of DTPA-Metal Complexes

The initial step in the characterization of DTPA-metal complexes is their synthesis and purification. The following is a generalized protocol for the preparation of a DTPA-metal complex in an aqueous solution.

Experimental Protocol: Synthesis of a DTPA-Metal Complex

  • Materials:

    • This compound (DTPA)

    • A soluble salt of the metal of interest (e.g., chloride, nitrate, or acetate salt)

    • Deionized water

    • pH meter

    • Stirring plate and stir bar

    • Standard laboratory glassware

  • Procedure:

    • Dissolve a known amount of DTPA in deionized water to create a stock solution (e.g., 0.1 M). The dissolution of the free acid form of DTPA can be facilitated by adjusting the pH to a neutral or slightly alkaline value with a suitable base (e.g., NaOH or NH₄OH), as the free acid has limited water solubility.

    • In a separate vessel, dissolve the metal salt in deionized water to create a stock solution of a specific concentration.

    • While stirring, slowly add the metal salt solution to the DTPA solution. A 1:1 molar ratio is typically used for the formation of the mononuclear [M(DTPA)]ⁿ⁻ complex.

    • Monitor the pH of the reaction mixture. The formation of the complex often results in the release of protons from the carboxylic acid groups of DTPA, leading to a decrease in pH. Adjust the pH to a desired value (typically between 5 and 7) using a non-coordinating buffer or a dilute base.

    • Continue stirring the reaction mixture at room temperature for a sufficient period (e.g., 1-2 hours) to ensure the completion of the complexation reaction.

    • The resulting solution containing the DTPA-metal complex can be used directly for spectroscopic analysis or can be further purified if necessary (e.g., by recrystallization or chromatography).

Spectroscopic Characterization Techniques

A multi-spectroscopic approach is often employed to gain a comprehensive understanding of the structure, stability, and dynamics of DTPA-metal complexes.

UV-Vis spectroscopy is a valuable tool for confirming the formation of DTPA-metal complexes and for determining their stability constants. The complexation of a metal ion by DTPA often leads to changes in the electronic environment of the metal ion, which can result in a shift in the wavelength of maximum absorbance (λmax) and/or a change in the molar absorptivity (ε).

Experimental Protocol: UV-Vis Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of DTPA.

    • Alternatively, for Job's plot analysis to determine stoichiometry, prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions are varied.

    • A blank solution, typically deionized water or the buffer used for sample preparation, should be used for baseline correction.

  • Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the λmax for the metal ion and the DTPA-metal complex.

  • Data Analysis:

    • The change in absorbance at a specific wavelength upon addition of DTPA can be used to calculate the stability constant of the complex.

    • The stoichiometry of the complex can be determined from a Job's plot, where the absorbance is plotted against the mole fraction of the ligand.

Table 1: UV-Vis Spectroscopic Data for Selected DTPA-Metal Complexes

Metal Ionλmax (nm) of Free Metal Ionλmax (nm) of [M(DTPA)] ComplexMolar Absorptivity (ε) of Complex (M⁻¹cm⁻¹)Reference
Bi(III)~220~264Not Reported[1]
Cu(II)~810ShiftedVaries with pH[2]
Fe(III)~300~260 and ~360Not Reported[3]

Note: The λmax and ε values can be highly dependent on pH and the specific experimental conditions.

NMR spectroscopy provides detailed information about the structure and dynamics of DTPA-metal complexes in solution. ¹H and ¹³C NMR are commonly used for diamagnetic complexes, while the study of paramagnetic complexes often involves more advanced techniques and analysis due to the significant peak broadening and large chemical shifts induced by the paramagnetic metal center.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve the DTPA-metal complex in a suitable deuterated solvent (e.g., D₂O).

    • The concentration of the sample should be optimized for the specific instrument and nucleus being observed (typically in the millimolar range).

    • For paramagnetic complexes, the presence of a diamagnetic analogue (e.g., La(DTPA) or Lu(DTPA)) as a reference can be helpful in separating the contact and pseudocontact shifts.

  • Data Acquisition:

    • Acquire ¹H and/or ¹³C NMR spectra.

    • For dynamic studies, variable temperature NMR experiments can be performed.

    • Two-dimensional NMR techniques, such as COSY and NOESY, can be used to aid in the assignment of resonances and to probe the spatial proximity of protons.

  • Data Analysis:

    • The chemical shifts, coupling constants, and relaxation times of the nuclei provide information about the coordination environment of the metal ion and the conformation of the DTPA ligand.

    • For paramagnetic complexes, the analysis of lanthanide-induced shifts (LIS) can provide valuable structural information.[4]

Table 2: Representative ¹H NMR Chemical Shift Data for DTPA Complexes

ComplexProtonChemical Shift (δ) ppmCommentsReference
[Pr(H₂O)(DTPA)]²⁻Acetate CH₂Varies significantlyParamagnetic shifts are temperature-dependent.[5]
[Dy(H₂O)(DTPA)]²⁻Acetate CH₂Large upfield and downfield shiftsHigh temperature sensitivity of chemical shifts.[5]
[Ho(H₂O)(DTPA)]²⁻Acetate CH₂Broad range of shiftsParamagnetic broadening is significant.[5]
[Yb(H₂O)(DTPA)]²⁻Acetate CH₂Distinct shifted resonancesClear spectral features at low temperatures.[5]

Note: Chemical shifts for paramagnetic complexes are highly variable and dependent on the specific lanthanide ion and temperature.

IR spectroscopy is a powerful technique for probing the coordination of the DTPA ligand to the metal ion. The vibrational frequencies of the carboxylate (COO⁻) and amine (C-N) groups of DTPA are sensitive to coordination.

Experimental Protocol: IR Spectroscopy

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Solution-phase measurements can be performed using appropriate liquid cells with IR-transparent windows.

  • Data Acquisition:

    • Record the IR spectrum of the free DTPA ligand and the DTPA-metal complex over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Compare the spectrum of the complex to that of the free ligand.

    • The key vibrational bands to analyze are the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate groups. The difference between these two frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate groups (ionic, monodentate, or bidentate).

    • Shifts in the C-N stretching vibrations can indicate the involvement of the nitrogen atoms in coordination.

    • The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for DTPA and its Metal Complexes

Functional GroupFree DTPA (approx.)[M(DTPA)] Complex (approx.)Comments
O-H (Carboxylic Acid)3000-2500 (broad)Absent or diminishedDisappearance indicates deprotonation upon complexation.
C=O (Carboxylic Acid)~1730-Disappears upon deprotonation.
COO⁻ (asymmetric stretch)~16301650-1590Shifts upon coordination to the metal ion.
COO⁻ (symmetric stretch)~14101450-1390Shifts upon coordination to the metal ion.
C-N Stretch~1100Shifts observedIndicates coordination of nitrogen atoms.
M-O / M-N Stretches-600-400Appearance of new bands confirms coordination.

Mass spectrometry is used to determine the molecular weight of the DTPA-metal complex and to confirm its stoichiometry. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile coordination complexes.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An ESI mass spectrometer.

  • Sample Preparation:

    • Dissolve the DTPA-metal complex in a suitable solvent (e.g., water, methanol, or acetonitrile) at a low concentration (micromolar range).

    • The addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonia) may be necessary to improve ionization.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the complex.

  • Data Analysis:

    • Identify the molecular ion peak corresponding to the DTPA-metal complex.

    • The isotopic distribution pattern of the molecular ion can be compared to the theoretical pattern to confirm the elemental composition of the complex.

Stability of DTPA-Metal Complexes

The stability of a DTPA-metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. These constants are crucial for applications where the complex must remain intact in a biological environment.

Table 4: Stability Constants (log K) for Selected DTPA-Metal Complexes

Metal IonLog KReference
Ca(II)10.74[6]
Mg(II)9.0[6]
Cu(II)21.4[6]
Zn(II)18.5[6]
Cd(II)19.2[6]
Pb(II)18.7[6]
Fe(III)27.5[6]
Gd(III)22.46[7]
Y(III)22.05[6]
Eu(III)22.39[8]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a DTPA-metal complex.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of DTPA-Metal Complex Purification Purification (optional) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis_Analysis Confirmation of Formation Stability Constant Stoichiometry UV_Vis->UV_Vis_Analysis NMR_Analysis Structural Elucidation Conformational Analysis Dynamics NMR->NMR_Analysis IR_Analysis Confirmation of Coordination Binding Mode of Carboxylates IR->IR_Analysis MS_Analysis Molecular Weight Verification Stoichiometry Confirmation MS->MS_Analysis Final_Characterization Comprehensive Characterization of DTPA-Metal Complex UV_Vis_Analysis->Final_Characterization NMR_Analysis->Final_Characterization IR_Analysis->Final_Characterization MS_Analysis->Final_Characterization

References

The Biological Odyssey of Pentetic Acid: An In-depth Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetic acid, or diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyaminocarboxylic acid renowned for its potent metal-chelating properties.[1][2][3] This characteristic has led to its widespread use in medicine for treating heavy metal poisoning and as a contrast agent in magnetic resonance imaging (MRI), as well as in various industrial and agricultural applications.[1][4][5] Understanding the biological fate and degradation pathways of DTPA is paramount for assessing its efficacy, safety, and environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of DTPA's journey through biological systems and its ultimate environmental degradation, supported by quantitative data, detailed experimental methodologies, and visual pathway representations.

Biological Fate of this compound (ADME)

The biological fate of a compound is typically characterized by its absorption, distribution, metabolism, and excretion (ADME). In the case of DTPA, its high hydrophilicity and charge at physiological pH largely dictate its behavior in the body.

Absorption

The absorption of DTPA is highly dependent on the route of administration. Oral bioavailability is very poor, with estimates of absorption being as low as 5%.[6] Consequently, for therapeutic applications such as chelation therapy, DTPA is typically administered intravenously or via inhalation as a nebulized solution.[2][7] When inhaled, the systemic absorption is approximately 20% of the administered dose.[2][8]

Distribution

Following intravenous administration, DTPA distributes throughout the extracellular fluid.[6] It does not significantly accumulate in organs and its distribution is largely limited to the extravascular compartment.[6][9] A variable percentage, ranging from 3.7% to 10%, of technetium-99m labeled DTPA ([⁹⁹ᵐTc]DTPA) has been observed to bind to serum proteins.[9]

Metabolism

This compound and its derivatives undergo minimal to no metabolism in the body.[6][8] The compound is chemically stable and does not appear to be a substrate for metabolic enzymes. Its primary mechanism of action is the formation of stable, water-soluble complexes with metal ions.[1][4]

Excretion

The primary route of elimination for DTPA and its metal complexes is through renal excretion via glomerular filtration.[8][10][11] Biliary excretion is extremely low, and consequently, fecal elimination is negligible.[12] In individuals with normal renal function, the clearance of DTPA is rapid.[8] Studies with radiolabeled DTPA have shown that a significant portion of the administered dose is excreted in the urine within the first 24 hours.[12][13]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for DTPA, primarily derived from studies using radiolabeled forms of the compound.

Table 1: Pharmacokinetic Parameters of this compound (DTPA) and its Analogs

ParameterValueSpecies/ContextSource(s)
Oral Bioavailability ~5%Adult Humans[6]
Inhalation Absorption ~20%Adult Humans[2][8]
Volume of Distribution (Vd) 17 LAdult Humans[8]
8.19 x BSA (L) (corrected)Healthy Adult Donors ([⁹⁹ᵐTc]DTPA)[14][15]
Biological Half-Life (t½) 18.5 - 31.8 minPreclinical (intravenous)[8]
2.5 hoursAdult Humans ([⁹⁹ᵐTc]DTPA)[10]
95.0 min (mean, <40 years)Healthy Adult Donors ([⁹⁹ᵐTc]DTPA)[14][15]
1 hourAdult Humans ([⁹⁹ᵐTc]DTPA aerosol)[2]
37.3 ± 6.6 minHealthy Volunteers (Gd-DTPA)[11]
Renal Clearance 80 - 120 mL/minPatients with normal renal function[8]
Urinary Excretion 92.1% ± 12.1% of dosePatients with chronic renal failure (Gd-DTPA)[13]
Protein Binding 3.7% - 10%Humans ([⁹⁹ᵐTc]DTPA)[9]

BSA: Body Surface Area

Degradation Pathways of this compound

While DTPA is largely inert biologically, its fate in the environment is of significant interest. It is known to be persistent and resistant to biodegradation.[10] However, it is susceptible to degradation through other mechanisms, particularly photodegradation.

Biodegradation

Studies have consistently shown that DTPA is persistent toward biodegradation.[10] Standard biodegradability tests, such as the CO₂ evolution test and manometric respirometry, have indicated minimal to no mineralization of the compound by microorganisms from sources like activated sludge.[10]

Photodegradation

In contrast to its resistance to biological breakdown, DTPA, particularly when complexed with ferric iron (Fe(III)-DTPA), is highly susceptible to photodegradation.[10] The photochemical half-life of Fe(III)-DTPA in humic lake water during summer conditions has been reported to be less than one hour.[10] This degradation process, however, does not typically result in the complete mineralization of the molecule to carbon dioxide and water. Instead, a series of degradation products are formed through the stepwise cleavage of the carboxymethyl and ethylamine groups.[10]

Table 2: Identified Photodegradation Products of Fe(III)-DTPA

Degradation Product
Diethylenetriaminetetraacetic acid
Diethylenetriaminetriacetic acid
Ethylenediaminetriacetic acid
N,N'- and/or N,N-ethylenediaminediacetic acid
Iminodiacetate
Ethylenediaminemonoacetic acid
Glycine

Source:[10]

Experimental Protocols

Analysis of DTPA in Biological Samples (HPLC-UV Method)

This protocol describes the determination of DTPA in biological pharmaceutical formulations using ion-pairing high-performance liquid chromatography with ultraviolet detection.

1. Principle: DTPA lacks a strong chromophore for direct UV detection. Therefore, it is complexed with a transition metal ion, such as ferric iron (Fe³⁺), to form a stable complex that can be detected by UV spectrophotometry.[4][16] Ion-pairing chromatography is employed to enhance the retention of the charged metal-DTPA complex on a reversed-phase column.[4][16]

2. Reagents and Materials:

  • DTPA standard

  • Ferric chloride (FeCl₃) solution (e.g., 20 mM)

  • Tetrabutylammonium phosphate buffer (e.g., 24 mM, pH 6.5)

  • Acetonitrile (HPLC grade)

  • Milli-Q water or equivalent

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of DTPA in a dilute basic solution (e.g., 0.01N NaOH). To an aliquot of the DTPA stock solution, add a molar excess of FeCl₃ solution to ensure complete complexation. Dilute with water to the final desired concentration.[4][17]

  • Sample Preparation: To the biological sample (e.g., intravenous injection solution), add a small volume of a concentrated FeCl₃ solution. Vortex the sample for at least one minute and allow it to stand at room temperature for at least 30 minutes to ensure complete complex formation before analysis.[4]

4. Chromatographic Conditions:

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of tetrabutylammonium phosphate buffer and acetonitrile (e.g., 80:20 v/v) is typically used.[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 260 nm[4]

  • Injection Volume: 50 µL[4]

5. Analysis: Inject the prepared standards and samples into the HPLC system. The DTPA-Fe³⁺ complex will be separated from other components of the matrix. Quantify the DTPA concentration by comparing the peak area of the sample to a standard curve generated from the analysis of the standard solutions.[4]

Assessment of Biodegradability (CO₂ Evolution Test - Modified Sturm Test, OECD 301B)

This protocol outlines the general procedure for determining the ultimate aerobic biodegradability of DTPA by measuring the amount of carbon dioxide evolved.

1. Principle: A solution of the test substance (DTPA) in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and aerated with CO₂-free air in the dark or diffused light for 28 days. The CO₂ produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide and is quantified by titration or by measuring the total inorganic carbon. The percentage of biodegradation is calculated as the ratio of the evolved CO₂ to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.[18][19]

2. Reagents and Materials:

  • DTPA

  • Mineral medium (as specified in OECD 301B guideline)

  • Inoculum (e.g., activated sludge from a municipal wastewater treatment plant)

  • CO₂-free air supply

  • Incubation flasks

  • CO₂ trapping solution (e.g., 0.05 M NaOH)

  • Titration equipment or an inorganic carbon analyzer

3. Procedure:

  • Prepare the test medium containing the mineral salts and the test substance (DTPA) at a known concentration (typically 10-20 mg of total organic carbon per liter).

  • Inoculate the medium with a small volume of the microbial inoculum.

  • Set up parallel blank controls containing the inoculum and mineral medium but no test substance.

  • Aerate the flasks with CO₂-free air at a controlled rate.

  • Pass the effluent air from each flask through the CO₂ trapping solution.

  • Incubate the flasks at a constant temperature (e.g., 22 ± 2 °C) for 28 days.

  • Periodically, and at the end of the test, quantify the amount of CO₂ trapped in the hydroxide solution.

  • Calculate the cumulative amount of CO₂ produced from the test substance by subtracting the amount produced in the blank controls.

  • Express the result as a percentage of the ThCO₂. A substance is considered readily biodegradable if it reaches the pass level of 60% ThCO₂ within a 10-day window during the 28-day test period.[18]

Assessment of Biodegradability (Manometric Respirometry Test - OECD 301F)

This protocol describes an alternative method for assessing the ultimate aerobic biodegradability of DTPA by measuring oxygen consumption.

1. Principle: A known volume of a mineral medium containing the test substance (DTPA) and a microbial inoculum is placed in a closed respirometer. The consumption of oxygen by the microorganisms during the degradation of the test substance is measured as a pressure drop in the headspace of the respirometer. The carbon dioxide produced is absorbed by a suitable absorbent (e.g., NaOH). The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD).[20][21]

2. Reagents and Materials:

  • DTPA

  • Mineral medium (as specified in OECD 301F guideline)

  • Inoculum (e.g., activated sludge)

  • Manometric respirometer system (e.g., OxiTop®)

  • CO₂ absorbent (e.g., concentrated NaOH)

3. Procedure:

  • Prepare the test solution with the mineral medium, test substance (at a concentration that gives a ThOD of at least 100 mg/L), and inoculum in the respirometer flasks.[21]

  • Add the CO₂ absorbent to a separate compartment within the sealed flask.

  • Set up parallel blank controls with inoculum and mineral medium only.

  • Incubate the sealed flasks at a constant temperature (e.g., 22 ± 1 °C) with continuous stirring for 28 days.[20]

  • The respirometer automatically measures and records the pressure changes due to oxygen consumption over time.

  • Calculate the biological oxygen demand (BOD) exerted by the test substance by subtracting the oxygen consumption of the blank control.

  • Express the biodegradation as a percentage of the ThOD. The pass level for ready biodegradability is 60% of the ThOD within a 10-day window.[21]

Visualizations

Biological Fate of this compound

Biological_Fate_of_DTPA cluster_admin Administration cluster_body Systemic Circulation cluster_elimination Elimination Oral Oral (~5% Absorption) Blood Bloodstream (DTPA + Metal Ions) Oral->Blood Poor Absorption IV Intravenous IV->Blood Inhalation Inhalation (~20% Absorption) Inhalation->Blood Chelation Chelation: DTPA + Metal -> DTPA-Metal Complex Blood->Chelation Distribution Distribution (Extracellular Fluid) Blood->Distribution Kidney Kidney (Glomerular Filtration) Blood->Kidney Minimal_Metabolism Minimal Metabolism Blood->Minimal_Metabolism Chelation->Blood Distribution->Blood Urine Urine (Primary Excretion Route) Kidney->Urine

Caption: Biological fate of this compound (DTPA) in the body.

Proposed Photodegradation Pathway of Fe(III)-DTPA

Photodegradation_of_Fe_DTPA cluster_products Degradation Products FeDTPA Fe(III)-DTPA Complex DTTA Diethylenetriaminetetraacetic acid FeDTPA->DTTA Decarboxylation & Cleavage Photon Sunlight / UV Radiation (hν) Photon->FeDTPA DTTrA Diethylenetriaminetriacetic acid DTTA->DTTrA EDTrA Ethylenediaminetriacetic acid DTTrA->EDTrA EDDA N,N'- or N,N-ethylenediaminediacetic acid EDTrA->EDDA IDA Iminodiacetate EDDA->IDA EDMA Ethylenediaminemonoacetic acid EDDA->EDMA Glycine Glycine IDA->Glycine EDMA->Glycine

Caption: Proposed photodegradation pathway of the Fe(III)-DTPA complex.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Antibodies with Pentetic Acid (DTPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radiolabeling of monoclonal antibodies (mAbs) and their fragments is a critical process in the development of targeted radiopharmaceuticals for both diagnostic imaging (e.g., immuno-SPECT and immuno-PET) and radioimmunotherapy. The selection of an appropriate bifunctional chelating agent (BFCA) is paramount to stably incorporate a radiometal onto the antibody without compromising its immunoreactivity. Pentetic acid, also known as Diethylenetriaminepentaacetic acid (DTPA), is a widely used acyclic chelator for this purpose. Its ability to form stable complexes with a variety of radiometals under mild conditions makes it a valuable tool in the field.

This document provides detailed protocols for the conjugation of DTPA to antibodies and the subsequent radiolabeling procedure. It also includes key quantitative data and quality control considerations to ensure the successful preparation of radiolabeled antibody conjugates.

Principle of DTPA-Based Radiolabeling

The process involves a two-step approach:

  • Conjugation: A derivative of DTPA, typically the cyclic anhydride of DTPA (cDTPAA), is covalently attached to the antibody. This reaction primarily targets the ε-amino groups of lysine residues on the antibody, forming a stable amide bond.

  • Radiolabeling: The DTPA-conjugated antibody is then incubated with a solution of the desired radiometal. The DTPA moiety chelates the radiometal, forming a stable complex and thereby radiolabeling the antibody.

Quantitative Data Summary

The following tables summarize key quantitative parameters derived from various studies on DTPA-antibody radiolabeling.

Table 1: Reaction Conditions for DTPA Conjugation and Radiolabeling

ParameterDTPA ConjugationRadiolabeling
pH 7.3 - 8.5[1][2]4.0 - 6.0[1][3]
Buffer 0.1 M Carbonate or Phosphate[1][2]Citrate or Acetate[1][4]
Temperature Room Temperature[4]Room Temperature to 37°C[5][6]
Reaction Time < 1 minute to 2 hours[4][7]5 - 30 minutes[1][2]

Table 2: Molar Ratios and Labeling Efficiencies

ParameterReported ValuesReferences
cDTPAA:Antibody Molar Ratio 1:1 to 250:1[2][8]
Optimal cDTPAA:Antibody Molar Ratio 5:1[8]
DTPA molecules per Antibody 1.8 - 5[3][8]
Radiolabeling Efficiency 35% - 95%[8][9]

Experimental Protocols

Protocol 1: Conjugation of cDTPAA to an Antibody

This protocol describes the covalent attachment of the cyclic anhydride of DTPA (cDTPAA) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 5-10 mg/mL in 0.1 M phosphate or carbonate buffer, pH 7.3-8.5)

  • Cyclic anhydride of DTPA (cDTPAA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-50)

  • 0.1 M Sodium citrate buffer, pH 6.0

Procedure:

  • Prepare the antibody solution to the desired concentration in the appropriate buffer.

  • Freshly prepare a solution of cDTPAA in anhydrous DMSO.

  • Add the desired molar excess of the cDTPAA solution to the antibody solution with gentle mixing. An optimal starting point is a 5:1 molar ratio of cDTPAA to antibody.[8]

  • Allow the reaction to proceed for 30 minutes to 1 hour at room temperature.[1][2]

  • Purify the DTPA-conjugated antibody from unreacted cDTPAA and its hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-50) pre-equilibrated with 0.1 M sodium citrate buffer, pH 6.0.

  • Collect the protein-containing fractions, typically the first peak to elute.

  • Determine the protein concentration of the purified DTPA-mAb conjugate using a standard protein assay (e.g., BCA or Bradford).

  • The conjugate can be stored, often frozen, for future radiolabeling.[7]

Protocol 2: Radiolabeling of DTPA-Conjugated Antibody

This protocol details the chelation of a radiometal by the DTPA-antibody conjugate. The example below uses Indium-111 (¹¹¹In), but the protocol can be adapted for other radiometals like Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu).

Materials:

  • Purified DTPA-mAb conjugate from Protocol 1

  • Radiometal solution (e.g., ¹¹¹InCl₃ in dilute HCl)

  • 0.1 M Sodium citrate or acetate buffer, pH 4.0-6.0

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase (e.g., 50 mM EDTA, pH 8.0)

  • Radio-TLC scanner or gamma counter

Procedure:

  • In a sterile, pyrogen-free vial, add the DTPA-mAb conjugate.

  • Add the radiometal solution to the conjugate. The amount of radiometal will depend on the desired specific activity.

  • Adjust the pH of the reaction mixture to between 4.0 and 6.0 using the appropriate buffer if necessary.

  • Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes.[5]

  • After incubation, perform quality control to determine the radiochemical purity.

Protocol 3: Quality Control of Radiolabeled Antibody

Radiochemical Purity Determination by ITLC:

  • Spot a small aliquot (1-2 µL) of the radiolabeling reaction mixture onto an ITLC strip.

  • Develop the chromatogram using a suitable mobile phase (e.g., 50 mM EDTA, pH 8.0). In this system, the radiolabeled antibody remains at the origin, while free radiometal migrates with the solvent front.[10]

  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.

  • Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%. A radiochemical purity of >95% is generally desired.

Immunoreactivity Assay:

It is crucial to assess whether the conjugation and radiolabeling processes have affected the antibody's ability to bind to its target antigen.[9] A common method is a cell-binding assay using antigen-positive cells.

  • Incubate a fixed amount of the radiolabeled antibody with an excess of antigen-positive cells.

  • As a control, incubate the same amount of radiolabeled antibody with antigen-negative cells.

  • After incubation, centrifuge the cells and separate the cell-bound radioactivity from the unbound radioactivity in the supernatant.

  • Measure the radioactivity in the cell pellet and the supernatant.

  • The immunoreactive fraction can be calculated by comparing the binding to antigen-positive cells with that of a non-specific control. Mean immunoreactive fractions can range from 35% to 65%.[11]

Visualizations

experimental_workflow antibody Monoclonal Antibody conjugation Conjugation Reaction (pH 7.3-8.5, RT) antibody->conjugation cdtpaa cDTPAA in DMSO cdtpaa->conjugation purification Size-Exclusion Chromatography conjugation->purification Purify dtpa_mab DTPA-mAb Conjugate purification->dtpa_mab radiolabeling Radiolabeling Reaction (pH 4-6, RT/37°C) dtpa_mab->radiolabeling radiometal Radiometal (e.g., ¹¹¹InCl₃) radiometal->radiolabeling qc Quality Control (ITLC, Immunoreactivity) radiolabeling->qc Analyze final_product Radiolabeled Antibody qc->final_product >95% RCP

Caption: Experimental workflow for antibody radiolabeling with DTPA.

chelation_diagram Ab Antibody DTPA DTPA Ab->DTPA Covalent Bond (Amide Linkage) Lysine Lysine Residue Radiometal Radiometal (e.g., In³⁺) DTPA->Radiometal Chelation

Caption: Chelation of a radiometal by a DTPA-conjugated antibody.

References

Application of DTPA in Magnetic Resonance Imaging (MRI) Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a polycarboxylic acid and a highly effective chelating agent. In the field of magnetic resonance imaging (MRI), DTPA plays a crucial role as a ligand for paramagnetic metal ions, most notably gadolinium (Gd³⁺). The resulting complex, gadopentetate dimeglumine (Gd-DTPA), was the first intravenous MRI contrast agent approved for clinical use and remains a widely utilized tool for enhancing the visibility of internal body structures.[1][2]

Free gadolinium ions are toxic to the body, but when chelated with DTPA, they form a stable, water-soluble complex that can be safely administered intravenously.[3] The strong paramagnetic properties of the chelated gadolinium ion alter the magnetic field in its vicinity, leading to a reduction in the T1 relaxation time of nearby water protons.[3][4] This T1 shortening effect results in a brighter signal on T1-weighted MR images, thereby improving the contrast between different tissues and highlighting abnormalities.[3]

These application notes provide a comprehensive overview of the use of DTPA-based contrast agents in MRI, including their mechanism of action, key physicochemical properties, and detailed protocols for their synthesis, quality control, and evaluation.

Mechanism of Action

The primary function of Gd-DTPA as an MRI contrast agent is to enhance the relaxation rate of water protons in tissues. This is achieved through the paramagnetic properties of the gadolinium ion (Gd³⁺), which possesses seven unpaired electrons, giving it a large magnetic moment.[2]

When placed in the strong magnetic field of an MRI scanner, the magnetic moment of the Gd³⁺ ion interacts with the magnetic moments of surrounding water protons. This interaction creates fluctuating local magnetic fields that increase the efficiency of energy transfer from the excited protons to the surrounding lattice, a process known as T1 relaxation. By accelerating T1 relaxation, Gd-DTPA shortens the T1 relaxation time of water in tissues where the agent accumulates. On T1-weighted images, tissues with shorter T1 relaxation times appear brighter, leading to contrast enhancement.[3][4][5]

Gd-DTPA is an extracellular fluid agent, meaning it does not cross intact cell membranes or the blood-brain barrier.[4] Following intravenous injection, it distributes in the intravascular and interstitial spaces. In areas of pathology, such as tumors or inflammation, the blood vessels may be more permeable (a "leaky" blood-brain barrier in the case of brain lesions), allowing Gd-DTPA to accumulate in the interstitial space at a higher concentration than in surrounding healthy tissue. This differential accumulation leads to a more pronounced T1 shortening and, consequently, a brighter signal on T1-weighted images, making the pathology more conspicuous.[4]

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tissue Microenvironment cluster_2 MRI Signal Generation Gd_DTPA_IV Gd-DTPA Injection Vascular_Space Vascular Space Gd_DTPA_IV->Vascular_Space Distribution Interstitial_Space Interstitial Space Vascular_Space->Interstitial_Space Extravasation Healthy_Tissue Healthy Tissue (Intact Cell Membrane) Vascular_Space->Healthy_Tissue No significant extravasation Pathological_Tissue Pathological Tissue (Leaky Vasculature) Interstitial_Space->Pathological_Tissue Accumulation T1_Shortening T1 Relaxation Time Shortening Pathological_Tissue->T1_Shortening Paramagnetic Effect Signal_Enhancement Increased Signal Intensity (T1-weighted Image) T1_Shortening->Signal_Enhancement Improved_Contrast Enhanced Image Contrast Signal_Enhancement->Improved_Contrast

Mechanism of Gd-DTPA contrast enhancement.

Data Presentation

Table 1: Physicochemical Properties of Gd-DTPA and Derivatives
PropertyGd-DTPA (Magnevist®)Gd-DTPA-BMA (Omniscan™)Gd-EOB-DTPA (Eovist®/Primovist®)Reference
Molecular Structure Linear, IonicLinear, Non-ionicLinear, Ionic (with lipophilic moiety)[6]
Molecular Weight ( g/mol ) 938.0573.6725.7[6]
Relaxivity (r1) in Water (mM⁻¹s⁻¹ at 1.5T) ~3.5 - 4.1~4.3~6.7[7][8]
Relaxivity (r1) in Plasma (mM⁻¹s⁻¹ at 1.5T) ~4.5 - 5.5~5.6~8.7[6]
Thermodynamic Stability Constant (log KGdL) ~22.5~16.9~23.46[7][9]
Table 2: Pharmacokinetic Properties of Gd-DTPA
ParameterValueReference
Route of Administration Intravenous[2]
Distribution Extracellular fluid space[2][4]
Protein Binding Low[10]
Elimination Half-life ~1.5 - 2.0 hours (in patients with normal renal function)[11]
Route of Excretion Primarily renal (glomerular filtration)
Urinary Recovery >90% within 24 hours

Experimental Protocols

Protocol 1: Synthesis of Gd-DTPA

Objective: To synthesize the gadolinium chelate of diethylenetriaminepentaacetic acid (Gd-DTPA).

Materials:

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Gadolinium(III) oxide (Gd₂O₃) or Gadolinium(III) chloride (GdCl₃)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter

  • Reaction flask

  • Condenser

Procedure:

  • Dissolution of DTPA: Dissolve a known molar amount of DTPA in deionized water in a reaction flask. The dissolution may be facilitated by gentle heating and/or the addition of a base (e.g., NaOH) to deprotonate the carboxylic acid groups.

  • Preparation of Gadolinium Salt Solution: In a separate beaker, dissolve a stoichiometric amount (or a slight excess) of Gd₂O₃ in a minimal amount of concentrated HCl and dilute with deionized water. If using GdCl₃, dissolve it directly in deionized water.

  • Chelation Reaction: Slowly add the gadolinium salt solution to the DTPA solution while stirring continuously.

  • pH Adjustment: Monitor the pH of the reaction mixture. Adjust the pH to a neutral range (pH 6.5-7.5) using NaOH or HCl as needed. This step is crucial for promoting the formation of the stable Gd-DTPA complex.

  • Heating and Reflux: Attach a condenser to the reaction flask and heat the mixture with stirring (e.g., at 80-100°C) for several hours to ensure complete chelation.

  • Purification: After cooling, the solution may be filtered to remove any unreacted starting materials. Further purification can be achieved by techniques such as recrystallization or chromatography if necessary.

  • Characterization: The final product should be characterized to confirm its identity and purity using techniques like Fourier-transform infrared spectroscopy (FTIR) and to determine the gadolinium concentration using inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: Quality Control - Determination of Free Gadolinium

Objective: To quantify the concentration of unchelated, free Gd³⁺ in a Gd-DTPA solution using a colorimetric assay with Arsenazo III.

Materials:

  • Gd-DTPA solution (sample)

  • Arsenazo III solution (0.2 mM in water)

  • Gadolinium standard solutions of known concentrations

  • UV-Vis spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Standard Curve Preparation: Prepare a series of gadolinium standard solutions of known concentrations. For each standard, mix a defined volume with the Arsenazo III solution and dilute to a final volume with water.

  • Sample Preparation: Mix an aliquot of the Gd-DTPA sample solution with the Arsenazo III solution and dilute to the same final volume as the standards.

  • Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Gd-Arsenazo III complex (typically around 650 nm).

  • Quantification: Plot the absorbance of the standards against their corresponding concentrations to generate a standard curve. Use the absorbance of the sample to determine the concentration of free Gd³⁺ from the standard curve. The concentration of free Gd³⁺ should be below the accepted safety limits.

Protocol 3: In Vitro T1 Relaxivity Measurement

Objective: To determine the T1 relaxivity (r1) of a Gd-DTPA solution.

Materials:

  • Gd-DTPA stock solution of known concentration

  • Saline or plasma

  • MRI scanner

  • Phantoms (e.g., tubes or vials)

  • Pipettes

Procedure:

  • Sample Preparation: Prepare a series of phantoms containing different concentrations of Gd-DTPA in saline or plasma. Include a control phantom with no contrast agent.

  • MRI Acquisition: Place the phantoms in the MRI scanner. Acquire T1-weighted images using a suitable pulse sequence (e.g., Inversion Recovery or Spin-Echo with varying repetition times).

  • T1 Measurement: Calculate the T1 relaxation time for each phantom from the acquired MR data.

  • Relaxivity Calculation:

    • Calculate the relaxation rate (R1) for each sample, where R1 = 1/T1.

    • Plot R1 as a function of the Gd-DTPA concentration (in mM).

    • Perform a linear regression on the data. The slope of the resulting line is the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.

Protocol 4: In Vivo MRI in an Animal Model

Objective: To evaluate the in vivo contrast enhancement of Gd-DTPA in a preclinical animal model (e.g., a mouse or rat with a tumor xenograft).

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Gd-DTPA solution for injection (sterile, isotonic)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous injection

  • Animal-compatible MRI scanner and coils

  • Physiological monitoring equipment

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain anesthesia throughout the imaging procedure. Place an intravenous catheter (e.g., in the tail vein) for contrast agent administration. Monitor the animal's vital signs (e.g., respiration, temperature).

  • Pre-contrast Imaging: Position the animal in the MRI scanner. Acquire pre-contrast T1-weighted images of the region of interest (e.g., the tumor).

  • Contrast Administration: Administer a bolus of the Gd-DTPA solution via the catheter. A typical dose is 0.1-0.2 mmol/kg body weight.

  • Dynamic Post-contrast Imaging: Immediately after injection, acquire a series of dynamic T1-weighted images over a period of time (e.g., every minute for 15-30 minutes) to observe the wash-in and wash-out kinetics of the contrast agent.[3]

  • Data Analysis:

    • Compare the signal intensity in the region of interest (e.g., tumor) before and after contrast administration.

    • Generate signal enhancement curves (signal intensity vs. time) for the tumor and surrounding tissues.

    • Quantify the contrast enhancement (e.g., percentage enhancement, contrast-to-noise ratio).

Visualizations

Experimental_Workflow start Start: New DTPA-based Contrast Agent Concept synthesis Synthesis & Purification start->synthesis qc Quality Control (Purity, Stability, Free Gd³⁺) synthesis->qc qc->synthesis Optimization in_vitro In Vitro Evaluation (Relaxivity, Cytotoxicity) qc->in_vitro in_vitro->synthesis Feedback in_vivo In Vivo Animal Studies (MRI, Pharmacokinetics, Biodistribution) in_vitro->in_vivo in_vivo->in_vitro Correlation clinical_trials Clinical Trials in_vivo->clinical_trials approval Regulatory Approval clinical_trials->approval

Development workflow for a new DTPA-based contrast agent.

Logical_Relationships cluster_Properties Core Properties cluster_Effects Biophysical Effects cluster_Application Clinical Application paramagnetism Strong Paramagnetism (Gd³⁺) t1_shortening T1 Relaxation Shortening paramagnetism->t1_shortening chelation Stable Chelation (DTPA Ligand) safety Reduced Gd³⁺ Toxicity chelation->safety solubility High Water Solubility excretion Rapid Renal Excretion solubility->excretion mri_contrast Enhanced MRI Contrast t1_shortening->mri_contrast safety->mri_contrast excretion->mri_contrast

Logical relationships of Gd-DTPA properties and application.

References

Application Notes and Protocols for Pentetic Acid (DTPA) in Heavy Metal Decorporation from Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination poses a significant threat to human health due to the ability of these elements to accumulate in biological systems and disrupt cellular functions. Pentetic acid (Diethylenetriaminepentaacetic acid, DTPA) is a potent chelating agent utilized in decorporation therapies to remove toxic heavy metals from the body.[1] This document provides detailed application notes and experimental protocols for the use of DTPA in in vitro cell culture models to study heavy metal decorporation.

DTPA is available in two primary forms for therapeutic use: the calcium salt (Ca-DTPA) and the zinc salt (Zn-DTPA). Ca-DTPA is generally more effective for initial, rapid decorporation, particularly when administered shortly after heavy metal exposure.[2] However, it can also chelate and deplete essential endogenous metals, most notably zinc. Zn-DTPA has a better safety profile for long-term or delayed treatment as it is less likely to deplete the body's zinc stores.[3] The selection of the appropriate DTPA salt is crucial and depends on the specific experimental design and objectives.

These protocols are designed to provide a framework for investigating the efficacy of DTPA in removing heavy metals such as lead (Pb) and cadmium (Cd) from cultured cells, assessing the associated cytotoxicity, and exploring the underlying cellular signaling pathways.

Data Presentation

Table 1: In Vitro Cytotoxicity of Heavy Metals in Various Cell Lines
Heavy MetalCell LineExposure Time (hours)IC50 Concentration (µM)Reference
Lead (Pb)Human Osteoblasts48~100
Cadmium (Cd)Human Osteoblasts24~10
Cadmium (Cd)Human Lung Adenocarcinoma (A549)24Varies[4]
Cadmium (Cd)Human Embryonic Kidney (HEK293)24Varies[4]
Cadmium (Cd)Human Colon Cancer (HCT116)24Varies[4]
Cadmium (Cd)Chinese Hamster Ovary (CHO)24~1[5]
Table 2: Efficacy of DTPA in Heavy Metal Decorporation (In Vitro & In Vivo)
DTPA FormHeavy Metal(s)Model SystemKey FindingsReference
Ca-DTPA & Zn-DTPALead (Pb), Cadmium (Cd), Mercury (Hg)Healthy Volunteers (in vivo)Both increased excretion of Pb and Cd; Ca-DTPA was more effective and also chelated Hg.[6]
DTPALead (Pb)Mammalian Cell Culture (in vitro)Significantly caused the release of lead from pre-loaded cells.
Ca-DTPACobalt (Co)Peripheral Blood Mononuclear Cells (in vitro)Showed non-toxic effects up to 100 µM and significantly decreased intracellular cobalt.
Ca-DTPAAmericium-241Human Plasma (in vitro)EC90 of 10.0 µM for maximizing chelation.

Experimental Protocols

Protocol 1: Assessment of Heavy Metal-Induced Cytotoxicity

This protocol outlines the procedure for determining the cytotoxic effects of heavy metals on a selected cell line using a metabolic activity assay like the MTT or MTS assay.

Materials:

  • Selected adherent cell line (e.g., A549, HEK293, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Heavy metal stock solutions (e.g., Lead(II) acetate, Cadmium(II) chloride) prepared in sterile, deionized water

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a buffered SDS solution)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Heavy Metal Treatment: Prepare serial dilutions of the heavy metal stock solution in a complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of heavy metal-containing medium. Include a vehicle control (medium without heavy metal).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Assay (MTS Example):

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the logarithm of the heavy metal concentration to determine the IC50 value.

Protocol 2: In Vitro Heavy Metal Decorporation using DTPA

This protocol describes how to assess the efficacy of Ca-DTPA and Zn-DTPA in removing a heavy metal from a cultured cell line.

Materials:

  • Selected adherent cell line

  • Complete cell culture medium

  • Heavy metal solution at a predetermined cytotoxic concentration (e.g., IC50 or lower)

  • Ca-DTPA and Zn-DTPA stock solutions (e.g., 10 mM in sterile water)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or a suitable fluorescent dye for intracellular metal quantification.

Procedure:

  • Cell Seeding and Heavy Metal Loading: Seed cells in 6-well plates and grow to 80-90% confluency. Expose the cells to a medium containing the heavy metal at a chosen concentration for a specific duration (e.g., 2-4 hours) to allow for intracellular accumulation.

  • Washing: After the loading period, remove the heavy metal-containing medium and wash the cells three times with sterile PBS to remove any extracellular metal.

  • DTPA Treatment: Add fresh complete culture medium containing various concentrations of Ca-DTPA or Zn-DTPA (e.g., 10 µM, 50 µM, 100 µM) to the wells. Include a control group with a fresh medium without DTPA.

  • Incubation: Incubate the plates for different time points (e.g., 1, 4, 12, 24 hours) at 37°C and 5% CO2.

  • Sample Collection:

    • Supernatant: Collect the supernatant (culture medium) from each well to measure the amount of heavy metal extruded from the cells.

    • Cell Lysate: Wash the cells again with PBS. Lyse the cells using a suitable lysis buffer.

  • Quantification of Heavy Metal:

    • Prepare the supernatant and cell lysate samples for analysis by ICP-OES to determine the concentration of the heavy metal.

    • Alternatively, use a specific fluorescent dye (e.g., Leadmium™ Green for cadmium) and fluorescence microscopy or a plate reader to quantify the intracellular metal concentration.

  • Data Analysis: Calculate the percentage of heavy metal removed from the cells into the supernatant for each DTPA concentration and time point. Compare the efficacy of Ca-DTPA and Zn-DTPA.

Protocol 3: Assessment of DTPA Cytotoxicity

This protocol is to determine the potential cytotoxic effects of Ca-DTPA and Zn-DTPA on the chosen cell line.

Materials:

  • Selected adherent cell line

  • Complete cell culture medium

  • Ca-DTPA and Zn-DTPA stock solutions

  • 96-well cell culture plates

  • MTS or MTT assay reagents

  • Plate reader

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • DTPA Treatment: Prepare serial dilutions of Ca-DTPA and Zn-DTPA in a complete culture medium (e.g., ranging from 1 µM to 1 mM). Add 100 µL of the DTPA-containing medium to the wells.

  • Incubation: Incubate for 24 hours (or a time relevant to the decorporation experiment).

  • Cell Viability Assay: Follow steps 4 and 5 of Protocol 1.

  • Data Analysis: Determine the IC50 values for Ca-DTPA and Zn-DTPA to establish their toxicity profiles in the specific cell line. A study on Peripheral Blood Mononuclear Cells (PBMCs) showed no significant cytotoxicity for Ca-DTPA at concentrations of 10, 50, and 100 mM.

Visualizations

Signaling Pathways and Experimental Workflows

Heavy_Metal_Toxicity_Pathway HM Heavy Metals (e.g., Cd, Pb) ROS Increased ROS Production HM->ROS Induces MAPK_cascade MAPK Cascade ROS->MAPK_cascade Activates ERK ERK MAPK_cascade->ERK JNK JNK MAPK_cascade->JNK p38 p38 MAPK_cascade->p38 AP1 AP-1 Activation ERK->AP1 JNK->AP1 p38->AP1 Cytotoxicity Cytotoxicity & Apoptosis AP1->Cytotoxicity Leads to

Caption: Heavy metal-induced activation of the MAPK signaling pathway.

DTPA_Decorporation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plates heavy_metal_loading Load Cells with Heavy Metal seed_cells->heavy_metal_loading wash_cells1 Wash to Remove Extracellular Metal heavy_metal_loading->wash_cells1 dtpa_treatment Treat with Ca-DTPA or Zn-DTPA wash_cells1->dtpa_treatment incubation Incubate for Various Time Points dtpa_treatment->incubation collect_samples Collect Supernatant and Cell Lysate incubation->collect_samples quantify_metal Quantify Heavy Metal (e.g., ICP-OES) collect_samples->quantify_metal assess_viability Assess Cell Viability (e.g., MTS Assay) collect_samples->assess_viability

Caption: Experimental workflow for in vitro heavy metal decorporation.

Caption: Mechanism of DTPA in extracellular heavy metal chelation.

References

Application Notes and Protocols for Renal Function Assessment using Pentetic Acid (DTPA) Scan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pentetic Acid (DTPA) scan, utilizing Technetium-99m (99mTc) labeled DTPA, is a cornerstone nuclear medicine procedure for the quantitative assessment of renal function. This dynamic imaging technique provides critical information on renal perfusion, glomerular filtration rate (GFR), and urinary tract drainage.[1][2][3] 99mTc-DTPA is an ideal radiopharmaceutical for this purpose as it is almost exclusively cleared from the plasma by glomerular filtration, without significant tubular secretion or reabsorption.[4][5] This document provides detailed application notes and protocols for performing a 99mTc-DTPA renal scan for the comprehensive evaluation of kidney function.

Data Presentation

Table 1: Radiopharmaceutical Details - 99mTc-DTPA Kit
ComponentQuantity per VialPurpose
This compound (DTPA)10 - 20.6 mgChelating agent that binds to 99mTc.
Stannous Chloride Dihydrate0.15 - 0.8 mgReducing agent for 99mTc-pertechnetate.[6]
Stabilizers (e.g., p-aminobenzoic acid)VariableEnhance stability of the complex.
pH adjusting agents (HCl and/or NaOH)As neededTo maintain optimal pH for labeling (typically 6.5-7.5).[7]
Table 2: Recommended Activity for 99mTc-DTPA Administration
Patient PopulationRecommended Activity (Intravenous)
Adults185 - 555 MBq (5 - 15 mCi)[4][5]
Pediatric0.1 - 0.2 mCi/kg (maximum of 5 mCi)[4][5]
Table 3: Gamma Camera Acquisition Parameters
ParameterSpecification
Collimator Low-Energy, All-Purpose (LEAP) or High-Resolution[8]
Energy Window 20% centered at 140 keV
Matrix Size 128 x 128[9]
Dynamic Acquisition (Flow Study) 1-2 seconds/frame for 60 seconds
Dynamic Acquisition (Function Study) 15-60 seconds/frame for 20-40 minutes[5]
Patient Position Supine (posterior view for native kidneys, anterior for transplant)[5]
Table 4: Normal Glomerular Filtration Rate (GFR) by Age
Age GroupAverage Estimated GFR (mL/min/1.73m²)
20-29 years116
30-39 years107
40-49 years99
50-59 years93
60-69 years85
70+ years75

Note: GFR naturally declines with age. A GFR below 60 mL/min/1.73m² may indicate chronic kidney disease.[10][11]

Table 5: Interpretation of Diuretic Renography (T½ of Tracer Washout)
T½ (Half-time)Interpretation
< 10 minutesNo obstruction
10 - 20 minutesEquivocal/Indeterminate
> 20 minutesObstruction likely[12]

Experimental Protocols

Protocol 1: Patient Preparation
  • Hydration: The patient should be well-hydrated. Instruct the patient to drink approximately 1 liter of water 1 hour prior to the scan.[13]

  • Voiding: The patient should void immediately before the acquisition of images to reduce the radiation dose to the bladder.

  • Medication Review: Certain medications, such as ACE inhibitors for renovascular hypertension studies, may need to be discontinued prior to the scan.[14] For routine GFR assessment, no specific medication changes are typically required.

  • Fasting: Fasting is not generally required, although some protocols for studies involving Captopril may require fasting for 4 hours.

Protocol 2: 99mTc-DTPA Radiopharmaceutical Preparation
  • Kit Reconstitution: Aseptically add 2-10 mL of sterile, non-pyrogenic sodium pertechnetate (99mTcO4-) with an activity of up to 18.5 GBq (500 mCi) to a vial containing the lyophilized DTPA kit.[7]

  • Incubation: Gently agitate the vial to ensure complete dissolution of the contents. Allow the mixture to stand for a few minutes at room temperature for optimal labeling.

  • Quality Control:

    • Radiochemical Purity: Determine the radiochemical purity using thin-layer chromatography (TLC).[4] The labeling efficiency should be greater than 95%.

      • System 1 (for free pertechnetate): Use methyl ethyl ketone (MEK) as the solvent. 99mTc-DTPA and hydrolyzed-reduced 99mTc remain at the origin (Rf 0.0-0.1), while free 99mTcO4- migrates with the solvent front (Rf 0.9-1.0).

      • System 2 (for hydrolyzed-reduced 99mTc): Use 0.9% NaCl as the solvent. 99mTc-DTPA and free 99mTcO4- migrate with the solvent front (Rf 0.9-1.0), while hydrolyzed-reduced 99mTc remains at the origin (Rf 0.0-0.1).

    • Visual Inspection: The final preparation should be a clear, colorless solution, free of particulate matter.[6]

Protocol 3: Image Acquisition
  • Patient Positioning: Position the patient in the supine position with the gamma camera detector placed posteriorly to view the native kidneys. For a transplanted kidney, an anterior view is used.[5]

  • Radiopharmaceutical Administration: Administer the prepared 99mTc-DTPA as an intravenous bolus injection.

  • Dynamic Imaging:

    • Perfusion (Flow) Phase: Start dynamic image acquisition immediately upon injection. Acquire images at 1-2 seconds per frame for the first 60 seconds. This phase assesses blood flow to the kidneys.

    • Functional (Uptake and Excretion) Phase: Continue dynamic acquisition at 15-60 seconds per frame for 20-40 minutes.[5] This phase evaluates the uptake of the tracer by the kidneys and its subsequent excretion into the collecting system and bladder.

  • Diuretic Administration (if indicated): For evaluation of potential urinary tract obstruction, a diuretic such as furosemide (0.5-1.0 mg/kg, up to a maximum of 40 mg) may be administered intravenously.[8][12] This is typically done 15-20 minutes into the functional phase (F+20 protocol) or 15 minutes before the radiopharmaceutical injection (F-15 protocol).[12]

Protocol 4: Data Analysis
  • Region of Interest (ROI) Definition: Draw ROIs around each kidney and a background region, typically inferior to the kidneys.[15]

  • Time-Activity Curve (Renogram) Generation: Generate time-activity curves for each kidney and the background from the dynamic image data. The renogram typically displays three phases:

    • Phase 1 (Vascular/Perfusion): A rapid initial rise in activity representing the arrival of the tracer in the kidney's vascular system.

    • Phase 2 (Parenchymal/Uptake): A continued, slower rise in activity as the tracer is extracted from the blood by the glomeruli. The peak of the curve (Tmax) is normally reached within 3-5 minutes.[8]

    • Phase 3 (Excretory/Washout): A decline in activity as the tracer is excreted from the kidney into the collecting system.

  • Glomerular Filtration Rate (GFR) Calculation:

    • Camera-Based Method (Gates Method): This is a widely used method that calculates GFR based on the renal uptake of 99mTc-DTPA between 2 and 3 minutes post-injection, corrected for kidney depth and background activity.[15] The percentage of renal uptake is then converted to a GFR value using a regression equation.[16][17]

      • Original Gates Equation: GFR (mL/min) = (% renal uptake × 9.8127) - 6.82519[16]

      • Revised equations may be used by different software.

    • Plasma Sampling Method: This method involves collecting one or more blood samples at specific time points after the injection of 99mTc-DTPA to measure the rate of tracer clearance from the plasma.[18][19] This is considered a more accurate but also more invasive and time-consuming method.[20]

      • Single-sample method: A blood sample is typically taken at 180 or 240 minutes post-injection.[18]

      • Two-sample method: Blood samples are often taken at 120 and 240 minutes or 60 and 180 minutes post-injection.[1][18]

  • Differential (Split) Renal Function: Calculate the relative contribution of each kidney to the total GFR. This is determined from the relative uptake of the tracer in each kidney during the early functional phase (typically 1-3 minutes).[8]

  • Diuretic Renogram Analysis: If a diuretic was administered, the washout phase of the renogram is analyzed. The half-time (T½) of tracer clearance from the renal pelvis is calculated. A prolonged T½ (>20 minutes) is suggestive of obstruction.[12]

Visualizations

experimental_workflow cluster_pre_scan Pre-Scan Preparation cluster_scan_procedure Scan Procedure cluster_post_scan Post-Scan Analysis Patient_Hydration Patient Hydration Patient_Voiding Patient Voiding Patient_Hydration->Patient_Voiding Radiopharmaceutical_Prep Radiopharmaceutical Preparation & QC Patient_Voiding->Radiopharmaceutical_Prep Medication_Review Medication Review Injection IV Bolus Injection of 99mTc-DTPA Radiopharmaceutical_Prep->Injection Image_Acquisition Dynamic Image Acquisition Injection->Image_Acquisition Diuretic_Admin Diuretic Administration (if indicated) Image_Acquisition->Diuretic_Admin ROI_Definition ROI Definition Image_Acquisition->ROI_Definition Diuretic_Analysis Diuretic Renogram Analysis Diuretic_Admin->Diuretic_Analysis Renogram_Generation Renogram Generation ROI_Definition->Renogram_Generation GFR_Calculation GFR Calculation Renogram_Generation->GFR_Calculation Differential_Function Differential Function Analysis Renogram_Generation->Differential_Function

Caption: Experimental workflow for a DTPA renal scan.

data_analysis_flow cluster_parameters Quantitative Parameters Dynamic_Images Dynamic Renal Scan Images ROIs Define Regions of Interest (Kidneys, Background) Dynamic_Images->ROIs TACs Generate Time-Activity Curves (Renograms) ROIs->TACs GFR Glomerular Filtration Rate (GFR) - Gates Method - Plasma Sampling TACs->GFR Split_Function Differential (Split) Renal Function TACs->Split_Function Washout Diuretic Washout (T1/2) TACs->Washout Renal_Function_Assessment Comprehensive Renal Function Assessment GFR->Renal_Function_Assessment Split_Function->Renal_Function_Assessment Washout->Renal_Function_Assessment

Caption: Logical flow of data analysis in a DTPA scan.

References

Application Notes and Protocols: Conjugation of Pentetic Acid (DTPA) to Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetic acid (Diethylenetriaminepentaacetic acid, DTPA) is a versatile chelating agent widely employed in biomedical research and drug development. Its ability to form stable complexes with a variety of metal ions makes it an invaluable tool for applications such as radioimmunotherapy, in vivo imaging (SPECT/PET), and targeted drug delivery. The covalent conjugation of DTPA to proteins and peptides enables the site-specific delivery of these metal complexes to targets of interest, such as tumors or sites of inflammation. This document provides detailed protocols for the conjugation of DTPA to proteins and peptides, focusing on the commonly used cyclic DTPA anhydride and mixed-anhydride methods, as well as a site-specific N-terminal conjugation approach.

Conjugation Chemistries: An Overview

The primary strategy for conjugating DTPA to proteins and peptides involves the acylation of primary amino groups (the N-terminus and the ε-amino group of lysine residues) with a reactive form of DTPA. The two most prevalent methods utilize cyclic DTPA anhydride or a mixed-anhydride of DTPA.

  • Cyclic DTPA Anhydride Method: This is a simple and rapid one-step method where the cyclic anhydride of DTPA reacts directly with the protein or peptide in an aqueous buffer. The reaction is pH-dependent, with higher pH favoring the acylation of amino groups. However, the anhydride is also susceptible to hydrolysis, which competes with the conjugation reaction.[1]

  • Mixed-Anhydride Method: This two-step method involves the pre-activation of DTPA with a chloroformate, such as isobutylchloroformate (IBCF), to form a more reactive mixed-anhydride. This activated DTPA is then reacted with the protein or peptide. This method can offer higher conjugation yields under certain conditions but requires careful control of the reaction parameters to avoid protein denaturation.[2][3]

  • Site-Specific Conjugation: For applications requiring a homogeneously modified product, site-specific conjugation methods are employed. One such method targets the N-terminal α-amino group of a protein or peptide. By controlling the reaction pH, the more nucleophilic N-terminal amine can be preferentially targeted over the lysine ε-amino groups.[4]

Experimental Protocols

Protocol 1: Conjugation of DTPA to Proteins using the Cyclic DTPA Anhydride Method

This protocol describes a general method for the random conjugation of DTPA to primary amines on a protein, such as an antibody.

Materials:

  • Protein (e.g., IgG) solution (1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.2)

  • Cyclic DTPA anhydride (cDTPAa)

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.2

  • 0.05 M Diethylenetriaminepentaacetic acid (DTPA) solution in 0.1 M sodium bicarbonate buffer, pH 8.2 (for quenching)

  • Purification column (e.g., Sephadex G-50 size-exclusion column)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.2.

  • cDTPAa Addition: Add solid cyclic DTPA anhydride to the protein solution. The molar ratio of cDTPAa to protein is a critical parameter and should be optimized for the specific protein and desired degree of conjugation. A starting point is a 50-fold to 1000-fold molar excess of cDTPAa.[1]

  • Reaction: Gently mix the solution at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding an excess of a solution containing a primary amine, such as 0.05 M DTPA solution, to react with any remaining cDTPAa.

  • Purification: Remove unconjugated DTPA and byproducts by size-exclusion chromatography. Equilibrate the column with PBS, pH 7.4, and elute the DTPA-protein conjugate.

  • Characterization: Determine the protein concentration and the number of DTPA molecules conjugated per protein molecule.

Protocol 2: Conjugation of DTPA to Peptides using the Mixed-Anhydride Method

This protocol details the conjugation of DTPA to a peptide using a pre-activated mixed-anhydride.

Materials:

  • This compound (DTPA)

  • Isobutylchloroformate (IBCF)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Peptide solution in 0.1 M borate buffer, pH 8.5

  • Purification system (e.g., Reverse-Phase HPLC)

Procedure:

  • DTPA Activation: In a dry glass vial, dissolve DTPA in anhydrous acetonitrile containing TEA. Cool the solution to 0°C in an ice bath. Add IBCF dropwise while stirring. The molar ratio of IBCF to DTPA is critical and should be optimized; a ratio of 2.1:1 has been shown to be effective for antibodies.[2][3] Allow the reaction to proceed for 30 minutes at 0°C to form the mixed-anhydride.

  • Conjugation Reaction: Add the pre-activated DTPA solution to the peptide solution in 0.1 M borate buffer, pH 8.5. The reaction is typically carried out at 4°C overnight with gentle stirring.

  • Purification: Purify the DTPA-peptide conjugate using reverse-phase HPLC.

  • Characterization: Characterize the purified conjugate by mass spectrometry to confirm the molecular weight and determine the degree of conjugation.

Protocol 3: Site-Specific N-Terminal Conjugation of DTPA

This protocol is designed to preferentially conjugate DTPA to the N-terminus of a protein or peptide.[4]

Materials:

  • Protein or peptide solution in 0.1 M HEPES buffer, pH 7.0

  • Cyclic DTPA anhydride (cDTPAa)

  • Purification system (e.g., Ion-Exchange Chromatography or Size-Exclusion Chromatography)

Procedure:

  • pH Adjustment: Prepare the protein or peptide solution in 0.1 M HEPES buffer at a controlled pH of 7.0. At this pH, the N-terminal α-amino group is more nucleophilic than the ε-amino groups of lysine residues.

  • cDTPAa Addition: Add a 5- to 10-fold molar excess of solid cDTPAa to the protein/peptide solution.

  • Reaction: Incubate the reaction mixture at room temperature for 1 hour.

  • Purification: Purify the N-terminally conjugated protein/peptide using ion-exchange chromatography or size-exclusion chromatography.

  • Characterization: Verify the site of conjugation using peptide mapping and mass spectrometry.

Quantitative Data Summary

The efficiency of DTPA conjugation and its impact on the biological activity of the protein are highly dependent on the reaction conditions. The following tables summarize key quantitative data from published studies.

MethodProtein/PeptideMolar Ratio (DTPA derivative:Protein)pHConjugation Efficiency/Degree of LabelingReference
Cyclic AnhydrideAntibody100:18.22 DTPA/Ab[1]
Cyclic AnhydrideAntibody500:18.28 DTPA/Ab[1]
Cyclic AnhydrideAntibody1000:18.29 DTPA/Ab[1]
Cyclic AnhydrideAntibody2000:18.211 DTPA/Ab[1]
Mixed-Anhydride (IBCF)Antibody1:1 (IBCF:DTPA)-0.2 In/Ab[2][3]
Mixed-Anhydride (IBCF)Antibody2.1:1 (IBCF:DTPA)-3 In/Ab[2][3]
Mixed-Anhydride (IBCF)Antibody4.2:1 (IBCF:DTPA)-22 In/Ab[2][3]
N-Terminal (Cyclic Anhydride)rhG-CSF~10:17.0~1 DTPA/protein[4]
ProteinMolar Ratio (cDTPAa:Protein)% Retention of Binding ActivityReference
Antibody100:177%[1]
Antibody500:159%[1]
Antibody1000:155%[1]
Antibody2000:147%[1]
Antibody (Mixed-Anhydride)1:1 (IBCF:DTPA)~100%[2][3]
Antibody (Mixed-Anhydride)2.1:1 (IBCF:DTPA)64%[2][3]
Antibody (Mixed-Anhydride)4.2:1 (IBCF:DTPA)0%[2][3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described DTPA conjugation methods.

Start Start: Protein in Buffer Add_cDTPAa Add cyclic DTPA Anhydride Start->Add_cDTPAa React Incubate (RT, 30-60 min) Add_cDTPAa->React Quench Quench Reaction React->Quench Purify Purify by SEC Quench->Purify Characterize Characterize Conjugate Purify->Characterize End End: DTPA-Protein Conjugate Characterize->End

Caption: Workflow for the cyclic DTPA anhydride conjugation method.

Start_DTPA Start: DTPA in Acetonitrile + TEA Add_IBCF Add IBCF (0°C) Start_DTPA->Add_IBCF Activate Activate (30 min, 0°C) Add_IBCF->Activate Conjugate Conjugate (4°C, Overnight) Activate->Conjugate Start_Peptide Start: Peptide in Buffer Start_Peptide->Conjugate Purify Purify by RP-HPLC Conjugate->Purify Characterize Characterize by MS Purify->Characterize End End: DTPA-Peptide Conjugate Characterize->End

Caption: Workflow for the mixed-anhydride DTPA conjugation method.

Protein Protein/Peptide Lysine Lysine (ε-NH2) pKa ~10.5 Protein->Lysine N_Terminus N-Terminus (α-NH2) pKa ~7-8 Protein->N_Terminus pH_Control Reaction at pH 7.0 Lysine->pH_Control N_Terminus->pH_Control Preferential_Reaction Preferential Reaction with N-Terminal Amine pH_Control->Preferential_Reaction DTPA_Conjugate N-Terminally Conjugated Protein/Peptide Preferential_Reaction->DTPA_Conjugate

Caption: Logical relationship for site-specific N-terminal conjugation.

Characterization of DTPA-Protein/Peptide Conjugates

Accurate characterization of the final conjugate is crucial to ensure its quality and suitability for downstream applications.

  • Determination of Protein/Peptide Concentration: Standard methods such as UV-Vis spectrophotometry (A280) or colorimetric assays (e.g., BCA, Bradford) can be used.

  • Quantification of DTPA Conjugation:

    • Radiometric Method: A simple and sensitive method involves labeling the DTPA-conjugate with a known amount of a radiometal (e.g., Indium-111) and measuring the radioactivity incorporated into the protein/peptide after purification.

    • Mass Spectrometry: For peptides and smaller proteins, mass spectrometry (MALDI-TOF or ESI-MS) can directly determine the molecular weight of the conjugate, allowing for the calculation of the number of DTPA molecules attached.[5]

  • Analysis of Purity and Integrity:

    • Size-Exclusion Chromatography (SEC): SEC is used to separate the conjugate from unreacted DTPA and can also detect the formation of protein aggregates.

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the purity of the protein conjugate and identify any cross-linking or fragmentation.

Conclusion

The conjugation of this compound to proteins and peptides is a fundamental technique for the development of targeted diagnostics and therapeutics. The choice of conjugation method depends on the specific application, the nature of the protein or peptide, and the desired degree of labeling and homogeneity. By carefully controlling the reaction conditions and thoroughly characterizing the final product, researchers can generate high-quality DTPA-bioconjugates for a wide range of scientific endeavors.

References

Application Notes and Protocols for Fe-DTPA as a Micronutrient Fertilizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Iron (Fe) Diethylenetriaminepentaacetic acid (Fe-DTPA) as a micronutrient fertilizer in agricultural research. Detailed protocols for its application, efficacy evaluation, and analysis are included to ensure accurate and reproducible experimental outcomes.

Introduction to Fe-DTPA

Iron is a critical micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis, respiration, and various enzymatic reactions.[1] However, its availability in soils, particularly in calcareous and alkaline conditions (pH > 7.0), is often limited due to the formation of insoluble iron hydroxides. Chelated iron fertilizers, such as Fe-DTPA, are designed to protect the iron ion from precipitation, thereby maintaining its solubility and availability for plant uptake over a wider pH range.

Fe-DTPA is effective in a pH range of up to 7.5, making it a suitable choice for moderately alkaline soils.[1][2] It offers a significant advantage over less stable chelates like Fe-EDTA, which loses its effectiveness at a pH above 6.5. For highly alkaline soils with a pH greater than 7.5, Fe-EDDHA is the recommended, albeit more expensive, option.

Data Presentation: Efficacy of Fe-DTPA

The application of Fe-DTPA can lead to significant improvements in plant health, particularly in iron-deficient conditions. The following tables summarize quantitative data from various studies on the effects of Fe-DTPA application on chlorophyll content, plant biomass, and tissue iron concentration.

Table 1: Effect of Fe-DTPA on Chlorophyll Content (SPAD Values) and Plant Height in Soybean

Fe-DTPA Dose (mg/kg soil)Plant Height (cm)Total Chlorophyll Content (SPAD value)
085.1235.21
2.590.5438.45
5.096.8942.17
7.5102.3645.63

Source: Adapted from a study on soybean grown in iron-deficient soil. The application of Fe-DTPA showed a dose-dependent increase in both plant height and chlorophyll content.[3]

Table 2: Impact of Fe-DTPA on American Cranberry Shoot Growth and Iron Concentration

Fe-DTPA Treatment (ppm Fe)Mean Shoot Length (cm)Mean Axillary Shoots (count)Mean Shoot Fresh Weight (g)Mean Shoot Iron (ppm)
0 (Control)12.51.836.776
14 (Low)11.22.530.2150
28 (Medium)9.83.122.5350
56 (High)7.53.810.8625

Source: Adapted from a study on the toxicity of chelated iron in American Cranberry.[4][5] While Fe-DTPA increased tissue iron concentration, high concentrations led to a significant decrease in plant biomass, indicating toxicity.[4][5]

Experimental Protocols

Protocol for DTPA Extraction of Plant-Available Micronutrients from Soil

This protocol is used to determine the concentration of plant-available micronutrients, including iron, in a soil sample.

Materials:

  • DTPA extracting solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M triethanolamine [TEA], pH 7.3)

  • Air-dried soil sample, sieved through a 2-mm mesh

  • 50 mL centrifuge tubes or 125 mL Erlenmeyer flasks

  • Mechanical shaker

  • Centrifuge

  • Filter paper (Whatman No. 42 or equivalent)

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrophotometry (AAS) for analysis

Procedure:

  • Weigh 10.0 g of the air-dried soil sample into a centrifuge tube or flask.

  • Add 20.0 mL of the DTPA extracting solution to the soil sample (1:2 soil-to-solution ratio).

  • Securely cap the tubes/flasks and place them on a mechanical shaker.

  • Shake for 2 hours at 180 rpm.

  • After shaking, centrifuge the samples at 3000 rpm for 10 minutes.

  • Filter the supernatant through a Whatman No. 42 filter paper.

  • The clear extract is now ready for analysis of Fe, Zn, Cu, and Mn concentrations using ICP-AES or AAS.

Protocol for Plant Tissue Iron Analysis

This protocol outlines the steps for determining the total iron concentration in plant tissue.

Materials:

  • Dried and ground plant tissue sample

  • Digestion tubes

  • Concentrated nitric acid (HNO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Heating block or muffle furnace

  • Volumetric flasks

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrophotometry (AAS)

Procedure (Acid Digestion Method):

  • Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube.

  • Add 5 mL of concentrated nitric acid to the tube.

  • Place the tubes on a heating block and heat at 125°C for 4 hours.

  • Allow the tubes to cool, then add 2 mL of 30% hydrogen peroxide.

  • Return the tubes to the heating block and continue heating until the digest is clear and colorless.

  • Cool the digest and dilute it to a known volume (e.g., 50 mL) with deionized water.

  • The diluted sample is now ready for iron concentration analysis using ICP-AES or AAS.

Mandatory Visualizations

Signaling Pathway for Iron Uptake (Strategy I)

Caption: Strategy I iron uptake pathway in non-graminaceous plants.

Experimental Workflow for Fe-DTPA Efficacy Assessment

Experimental_Workflow cluster_field_prep Field/Greenhouse Preparation cluster_treatment Treatment Application cluster_data_collection Data Collection cluster_analysis Laboratory Analysis A1 Experimental Design (e.g., Randomized Block) A2 Plot Establishment A1->A2 A3 Baseline Soil Sampling A2->A3 B1 Fe-DTPA Application (Foliar or Soil Drench) A3->B1 B2 Control Group (No Fe-DTPA) A3->B2 C1 Plant Tissue Sampling (e.g., Youngest Mature Leaves) B1->C1 C2 Soil Sampling B1->C2 C3 Chlorophyll Measurement (SPAD Meter) B1->C3 C4 Yield Data Collection B1->C4 B2->C1 B2->C2 B2->C3 B2->C4 D2 Plant Tissue Digestion C1->D2 D1 DTPA Soil Extraction C2->D1 E1 Data Analysis & Interpretation C3->E1 C4->E1 D3 ICP-AES / AAS Analysis (Fe, Zn, Cu, Mn) D1->D3 D2->D3 D3->E1 Statistical Analysis

Caption: Workflow for assessing the efficacy of Fe-DTPA fertilizer.

Application Guidelines

The appropriate application method and rate of Fe-DTPA depend on the crop, soil type, and severity of iron deficiency.

Table 3: General Application Rates for Fe-DTPA (10-11% Fe)

Application MethodCrop TypeRecommended RateNotes
Soil Drench Tree crops2-3 kg/ha Apply to the root zone.
Industrial crops2-3 kg/ha
Vegetable crops2-3 kg/ha
Flower crops2-3 kg/ha
Foliar Spray Tree, Industrial, Vegetable, and Flower crops150-200 g/100 L of waterApply to the point of runoff. Best applied in the morning or evening to avoid leaf burn.
Hydroponics General0.1 g per gallon of water yields 2.64 ppm FeMaintain a target concentration of 2-5 ppm Fe in the nutrient solution.

Note: These are general guidelines. It is crucial to conduct soil and plant tissue analysis to determine the specific needs of the crop and adjust application rates accordingly.

Conclusion

Fe-DTPA is an effective micronutrient fertilizer for preventing and correcting iron chlorosis in a wide range of crops grown in neutral to slightly alkaline soils. The provided protocols for soil and plant tissue analysis are essential for diagnosing iron deficiency and evaluating the efficacy of Fe-DTPA applications. Researchers should adhere to these standardized methods to ensure the reliability and comparability of their findings. The visualized signaling pathway and experimental workflow offer a clear understanding of the underlying biological processes and the steps involved in conducting robust efficacy trials.

References

Application Notes and Protocols for Pentetic Acid (DTPA) in Pulp and Paper Bleaching

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent widely employed in the pulp and paper industry, particularly in modern bleaching sequences such as Elemental Chlorine Free (ECF) and Totally Chlorine Free (TCF) processes. Its primary function is to sequester and inactivate transition metal ions, such as iron (Fe), manganese (Mn), and copper (Cu), which are naturally present in wood pulp. These metal ions are detrimental to the bleaching process as they catalyze the decomposition of hydrogen peroxide (H₂O₂), a key bleaching agent. This catalytic decomposition not only reduces the efficiency of the bleaching process by consuming the peroxide before it can react with lignin, the primary source of color in pulp, but it also generates harmful radicals that can degrade cellulose, thereby weakening the pulp fibers.[1][2] The application of DTPA ensures a more efficient and selective bleaching process, leading to higher brightness, improved pulp strength, and reduced chemical consumption.

Mechanism of Action

The effectiveness of DTPA lies in its ability to form stable, water-soluble complexes with multivalent metal ions. DTPA is an aminopolycarboxylic acid with eight potential donor atoms (three amine nitrogens and five carboxylate oxygens), allowing it to wrap around a metal ion and form a highly stable chelate complex.[3] This sequestration prevents the metal ions from participating in the Fenton and Haber-Weiss reactions, which are responsible for the generation of hydroxyl radicals (•OH) from hydrogen peroxide.

The key reactions involved are:

  • Peroxide Decomposition (catalyzed by metal ions):

    • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (Fenton Reaction)

    • Mn²⁺ + H₂O₂ → Mn³⁺ + •OH + OH⁻

  • Chelation by DTPA:

    • Mⁿ⁺ + DTPA → [M-DTPA]ⁿ⁻⁵ (where M is a metal ion)

By forming a stable complex with the metal ion, DTPA effectively removes it from the reaction pathway, thus preserving the hydrogen peroxide for its intended purpose of lignin removal and pulp brightening.

Quantitative Data on DTPA Application

The following tables summarize the quantitative data on the application and effects of DTPA in pulp and paper bleaching processes.

Table 1: Typical Process Parameters for DTPA Chelation (Q) Stage

ParameterValueUnitSource(s)
DTPA Dosage0.1 - 0.2% on oven-dried pulp[4]
2 - 5 kg/ton of air-dried pulp[5]
Pulp Consistency6 - 10%[4]
pH4.5 - 10[3][4][6]
Temperature25 - 70°C[4]
Reaction Time5 - 60minutes[4]

Table 2: Effect of DTPA on Metal Ion Removal from Pulp

Metal IonRemoval Efficiency (%)Pulp TypeSource(s)
Manganese (Mn)~95Eucalyptus Kraft[4]
Iron (Fe)~20Eucalyptus Kraft[4]
Copper (Cu)~60Eucalyptus Kraft[4]
Calcium (Ca)~35Eucalyptus Kraft[4]
Manganese (Mn)56Hardwood CMP[7]
Iron (Fe)-Hardwood CMP[7]

Table 3: Impact of DTPA on Pulp Properties

ParameterObservationConditionsSource(s)
BrightnessIncreasedWith DTPA vs. no stabilization[8]
Hydrogen Peroxide ConsumptionDecreasedWith DTPA vs. no stabilization[8]
Pulp ViscosityMaintained/ImprovedDTPA prevents cellulose degradation[1]
Kappa NumberNo direct effect, but enhances peroxide delignificationPost-chelation bleaching

Experimental Protocols

Protocol for a Laboratory-Scale Chelation (Q) Stage

This protocol describes a typical laboratory procedure for treating pulp with DTPA prior to a peroxide bleaching stage.

Materials and Equipment:

  • Unbleached or oxygen-delignified pulp

  • This compound (DTPA) solution (e.g., 40% w/w)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Polyethylene bags

  • Water bath with temperature control

  • pH meter

  • Balance

Procedure:

  • Pulp Preparation: Determine the oven-dried (o.d.) weight of the pulp sample. A typical sample size for laboratory experiments is 10-50 g (o.d.).

  • Pulp Slurry Preparation: In a polyethylene bag, dilute the pulp with deionized water to the desired consistency (e.g., 10%).

  • pH Adjustment: Adjust the pH of the pulp slurry to the target value (e.g., 5.5) using sulfuric acid or sodium hydroxide.[4]

  • DTPA Addition: Add the calculated amount of DTPA solution to the pulp slurry to achieve the desired dosage (e.g., 0.2% on o.d. pulp).[4]

  • Mixing: Thoroughly mix the DTPA with the pulp slurry by kneading the polyethylene bag.

  • Incubation: Seal the bag and place it in a water bath set to the desired temperature (e.g., 70°C) for the specified reaction time (e.g., 20 minutes for iron removal, 5 minutes for other ions).[4]

  • Washing: After the reaction time, remove the bag from the water bath and wash the pulp thoroughly with deionized water to remove the chelated metal ions and residual DTPA. The pulp is now ready for the subsequent peroxide bleaching stage.

Protocol for Determination of Metal Ion Content in Pulp

This protocol outlines a general procedure for measuring the concentration of metal ions in pulp samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).

Materials and Equipment:

  • Pulp sample (pre- and post-chelation)

  • Concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (trace metal grade)

  • Hydrogen peroxide (H₂O₂) (optional, for digestion)

  • Microwave digestion system or heating block

  • Volumetric flasks

  • ICP-MS or AAS instrument

  • Certified metal standard solutions

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried pulp sample (e.g., 0.1-0.5 g) into a digestion vessel.

  • Acid Digestion: Add a mixture of concentrated nitric acid and hydrochloric acid (aqua regia) to the sample. If necessary, a small amount of hydrogen peroxide can be added to aid in the digestion of organic matter.

  • Digestion: Place the vessel in a microwave digestion system or on a heating block and digest the sample according to a pre-determined temperature program until the solution is clear.

  • Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.

  • Analysis: Analyze the diluted sample using a calibrated ICP-MS or AAS instrument to determine the concentration of the target metal ions (Fe, Mn, Cu, etc.).

  • Calculation: Calculate the metal ion content in the original pulp sample, typically expressed in parts per million (ppm) or mg/kg of oven-dried pulp.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical pathways and experimental workflows described in these application notes.

Chemical_Pathway cluster_problem Problem: Peroxide Decomposition cluster_solution Solution: Chelation with DTPA H2O2 Hydrogen Peroxide (H₂O₂) Radicals Harmful Radicals (•OH) H2O2->Radicals Catalytic Decomposition Metal Transition Metal Ions (Fe²⁺, Mn²⁺) Cellulose Degradation Cellulose Degradation Radicals->Cellulose Degradation Reduced Bleaching Efficiency Reduced Bleaching Efficiency Radicals->Reduced Bleaching Efficiency DTPA This compound (DTPA) Complex Stable Metal-DTPA Complex DTPA->Complex Chelation Prevention of Peroxide Decomposition Prevention of Peroxide Decomposition Complex->Prevention of Peroxide Decomposition Metal_ion Transition Metal Ions (Fe²⁺, Mn²⁺) Metal_ion->Complex

Caption: Chemical pathway of DTPA in preventing peroxide decomposition.

Experimental_Workflow start Start: Pulp Sample q_stage Chelation (Q) Stage - Add DTPA - Control pH, Temp, Time start->q_stage wash1 Washing q_stage->wash1 p_stage Peroxide (P) Bleaching Stage wash1->p_stage wash2 Washing p_stage->wash2 analysis Pulp Analysis - Brightness (ISO) - Kappa Number - Viscosity wash2->analysis end End: Bleached Pulp analysis->end

Caption: Experimental workflow for DTPA application in pulp bleaching.

References

Application of Pentetic Acid in Enhanced Oil Recovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent with significant potential in enhanced oil recovery (EOR) operations.[1] Its primary mechanism of action involves altering the wettability of reservoir rock, a critical factor governing the efficiency of oil displacement. By sequestering multivalent cations from the rock surface and the brine, DTPA can shift the rock's preference from oil-wet to water-wet, thereby facilitating the release of trapped oil. This document provides a detailed overview of the application of DTPA in EOR, including its mechanisms of action, quantitative data from key studies, and detailed experimental protocols.

Mechanisms of Action

The principal role of DTPA in enhanced oil recovery is to modify the reservoir's rock-fluid interactions to favor oil displacement. This is achieved through several key mechanisms:

  • Wettability Alteration: DTPA is highly effective at chelating divalent and trivalent cations, such as Ca²⁺, Mg²⁺, and Fe³⁺, which act as bridges between the negatively charged crude oil components (like asphaltenes and resins) and the rock surface.[2][3] By removing these cations, DTPA disrupts the bonds holding the oil to the rock, leading to a shift in wettability from oil-wet or mixed-wet to a more favorable water-wet state.[2][4][5] This change in wettability reduces the capillary forces that trap oil in the porous media.

  • Interfacial Tension (IFT) Reduction: While wettability alteration is its primary function, DTPA can also contribute to the reduction of interfacial tension between the oil and water phases.[6][7] This effect is often more pronounced when DTPA is used in conjunction with surfactants. Lower IFT reduces the capillary pressure, further aiding in the mobilization of residual oil.

  • Rock Dissolution: The chelation process can lead to a limited dissolution of the rock matrix, particularly in carbonate reservoirs.[2] This can enlarge pore throats and improve the permeability of the near-wellbore region, enhancing fluid flow.

Quantitative Data Summary

The following tables summarize key quantitative data from laboratory studies investigating the effectiveness of DTPA in enhanced oil recovery.

Table 1: Effect of DTPA on Wettability Alteration and Oil Recovery in Sandstone

DTPA Concentration (wt%)Initial Contact Angle (°)Final Contact Angle (°)Zeta Potential Change (mV)Additional Oil Recovery (%)Reference
5% in Seawater143 (Oil-wet)23 (Strongly Water-wet)-2.29 to -13.0639.6 (Spontaneous Imbibition)[4]
7% in Seawater--More negative surface charge22 (Core Flooding)[2]
5% in Seawater--Drop towards more negative19 (from 56% to 75% in Core Flooding)[3]

Table 2: Effect of DTPA on Interfacial Tension (in combination with other chemicals)

EOR Fluid CompositionInterfacial Tension (mN/m)Reference
ZS + DTPA + SWSignificantly Reduced[6]
GS8 + DTPA + SWHigher than ZS + DTPA + SW[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon existing studies.

Protocol 1: Wettability Alteration Measurement (Contact Angle)

Objective: To quantify the change in rock wettability from oil-wet to water-wet upon treatment with a DTPA solution.

Materials:

  • Reservoir rock sample (e.g., sandstone, carbonate) cut into thin, polished sections

  • Crude oil from the target reservoir

  • Formation brine or synthetic seawater

  • DTPA solution of desired concentration (e.g., 5 wt% in seawater)

  • Goniometer or contact angle measurement apparatus

  • High-pressure, high-temperature (HPHT) cell (optional, for reservoir conditions)

Procedure:

  • Sample Preparation:

    • Saturate the clean and dry rock section with formation brine.

    • Age the brine-saturated rock section in crude oil at reservoir temperature for a specified period (e.g., 2-4 weeks) to establish an oil-wet condition.

  • Initial Contact Angle Measurement:

    • Place a droplet of formation brine on the surface of the aged, oil-wet rock section submerged in crude oil.

    • Measure the contact angle between the brine droplet and the rock surface using a goniometer. This is the initial, oil-wet contact angle.

  • DTPA Treatment:

    • Immerse the aged rock section in the DTPA solution for a predetermined duration (e.g., 24-48 hours) at the desired temperature.

  • Final Contact Angle Measurement:

    • Remove the rock section from the DTPA solution and place it in a cell filled with crude oil.

    • Place a droplet of the DTPA solution (or fresh brine) on the treated rock surface.

    • Measure the contact angle again. A significant decrease in the contact angle indicates a shift towards water-wetness.

Protocol 2: Core Flooding for Oil Recovery Assessment

Objective: To evaluate the effectiveness of DTPA in displacing additional oil from a reservoir core sample after conventional waterflooding.

Materials:

  • Consolidated reservoir core plug (e.g., Berea sandstone)

  • Core flooding apparatus (core holder, pumps, pressure transducers, temperature controller, effluent collector)

  • Crude oil

  • Formation brine or synthetic seawater

  • DTPA solution (e.g., 5 wt% in seawater)

Procedure:

  • Core Preparation:

    • Clean and dry the core plug and measure its porosity and permeability.

    • Saturate the core with formation brine.

    • Flood the core with crude oil to irreducible water saturation (Swi).

  • Waterflooding (Secondary Recovery):

    • Inject formation brine into the core at a constant flow rate until no more oil is produced. This simulates secondary recovery. Record the volume of oil recovered.

  • DTPA Flooding (Tertiary/Enhanced Recovery):

    • Inject the DTPA solution into the core at the same flow rate.

    • Collect the effluent and measure the volume of additional oil recovered.

  • Data Analysis:

    • Calculate the oil recovery factor for both the waterflooding and DTPA flooding stages as a percentage of the original oil in place (OOIP).

Protocol 3: Zeta Potential Measurement

Objective: To measure the change in the surface charge of rock particles after interaction with a DTPA solution, providing insight into the mechanism of wettability alteration.

Materials:

  • Crushed reservoir rock particles of a specific size range

  • Formation brine or synthetic seawater

  • DTPA solution

  • Zeta potential analyzer

Procedure:

  • Sample Preparation:

    • Disperse a small amount of the crushed rock particles in the formation brine to create a suspension.

  • Initial Zeta Potential Measurement:

    • Measure the zeta potential of the rock particles in the brine suspension using the zeta potential analyzer.

  • DTPA Interaction:

    • Add the DTPA solution to the suspension to achieve the desired final concentration.

    • Allow the mixture to equilibrate for a specific time.

  • Final Zeta Potential Measurement:

    • Measure the zeta potential of the rock particles in the DTPA-containing suspension. A shift to a more negative zeta potential is indicative of the chelation of positive ions from the rock surface.

Visualizations

Signaling Pathway for Wettability Alteration

Wettability_Alteration cluster_oil_wet Initial Oil-Wet State cluster_dtpa_action DTPA Intervention cluster_water_wet Final Water-Wet State Oil_Wet_Rock Oil-Wet Rock Surface (Positive Charge) Cations Divalent/Trivalent Cations (Ca²⁺, Mg²⁺, Fe³⁺) Oil_Wet_Rock->Cations Adsorbed on surface Crude_Oil Crude Oil (Anionic Components) Cations->Crude_Oil Ionic Bridge Water_Wet_Rock Water-Wet Rock Surface (More Negative Charge) DTPA This compound (DTPA) (Chelating Agent) DTPA->Cations Chelates Cations Water Water Film Water_Wet_Rock->Water Spreads on surface Released_Oil Released Oil Droplet

Caption: Mechanism of DTPA-induced wettability alteration.

Experimental Workflow for EOR Assessment

EOR_Workflow cluster_prep Core Preparation cluster_recovery Recovery Stages cluster_analysis Data Analysis Core_Selection Select Reservoir Core Core_Saturation Saturate with Brine Core_Selection->Core_Saturation Oil_Flooding Flood with Crude Oil to Swi Core_Saturation->Oil_Flooding Water_Flooding 1. Waterflooding (Secondary Recovery) Oil_Flooding->Water_Flooding DTPA_Flooding 2. DTPA Flooding (Enhanced Oil Recovery) Water_Flooding->DTPA_Flooding After water breakthrough Effluent_Collection Collect Effluent DTPA_Flooding->Effluent_Collection Oil_Measurement Measure Recovered Oil Volume Effluent_Collection->Oil_Measurement Recovery_Calculation Calculate Recovery Factor (%) Oil_Measurement->Recovery_Calculation

Caption: Core flooding experimental workflow for EOR evaluation.

Logical Relationship of DTPA's EOR Mechanisms

EOR_Mechanisms cluster_mechanisms Primary Mechanisms cluster_effects Resulting Effects cluster_outcome Final Outcome DTPA This compound (DTPA) Injection Chelation Chelation of Metal Cations (Ca²⁺, Mg²⁺, Fe³⁺) DTPA->Chelation IFT_Reduction Interfacial Tension Reduction DTPA->IFT_Reduction Wettability_Alteration Wettability Alteration (Oil-wet to Water-wet) Chelation->Wettability_Alteration Rock_Dissolution Minor Rock Dissolution Chelation->Rock_Dissolution EOR Enhanced Oil Recovery IFT_Reduction->EOR Wettability_Alteration->EOR Rock_Dissolution->EOR

Caption: Interrelated mechanisms of DTPA in enhanced oil recovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pentetic Acid (DTPA) for Metal Ion Sequestration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Pentetic Acid (DTPA) for metal ion sequestration. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPA) and how does it sequester metal ions?

A: this compound, also known as Diethylenetriaminepentaacetic acid (DTPA), is a chelating agent. It has a high affinity for metal ions and works by forming multiple stable bonds with a single metal ion, creating a water-soluble complex.[1][2] This process, called chelation, effectively "wraps up" the metal ion, preventing it from participating in other chemical reactions.[1] The resulting stable metal-DTPA complex can then be more easily removed from a biological system or solution.[1][2]

Q2: What is the difference between Calcium-DTPA (Ca-DTPA) and Zinc-DTPA (Zn-DTPA)?

A: Both Ca-DTPA and Zn-DTPA are forms of DTPA used in therapeutic applications. Ca-DTPA is generally more potent in removing heavy metals, especially in the initial 24 hours after contamination.[3] However, it can also chelate and lead to the depletion of essential endogenous metals, particularly zinc.[3][4][5] Zn-DTPA is considered to have a better safety profile for long-term or delayed treatment as it is less likely to deplete the body's zinc stores.[5] A common treatment regimen may start with Ca-DTPA for rapid initial metal removal, followed by Zn-DTPA for subsequent treatments.

Q3: What are the critical factors influencing the efficiency of DTPA chelation?

A: The success of metal sequestration using DTPA is highly dependent on several factors:

  • pH: The pH of the solution is a crucial factor. The chelating ability of DTPA is generally enhanced in alkaline (high pH) conditions.[6]

  • DTPA Concentration: The concentration of DTPA must be sufficient to chelate the available metal ions. An insufficient concentration may lead to incomplete sequestration.

  • Competition from Other Ions: The presence of other metal ions can compete with the target metal for binding to DTPA.[7][8] The effectiveness of chelation will depend on the relative stability constants of the DTPA complexes with the competing metals.[8]

  • Temperature: Elevated temperatures can potentially cause the degradation of DTPA and its metal complexes.

  • Light Exposure: DTPA, especially when complexed with iron (Fe(III)-DTPA), is susceptible to degradation by UV light and even ambient sunlight, which can be observed by a yellowing of the solution.

Q4: My DTPA solution is turning yellow/brown. What should I do?

A: A yellow or brown discoloration in a DTPA solution, particularly when exposed to light, often indicates the photodegradation of the Fe(III)-DTPA complex. This leads to the breakdown of the chelating agent. To prevent this, always store DTPA stock solutions and experimental samples in amber vials or otherwise protected from light.

Q5: Can DTPA treatment remove essential minerals from the body?

A: Yes, a notable side effect, particularly of Ca-DTPA, is the chelation and subsequent excretion of essential minerals like zinc and manganese.[3][4][5] Therefore, monitoring the levels of these essential metals and considering supplementation may be necessary during prolonged DTPA administration.[5]

Troubleshooting Guide

This guide addresses common issues encountered during metal sequestration experiments using DTPA.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Metal Sequestration 1. Insufficient DTPA Concentration: The molar ratio of DTPA to the metal ion may be too low. 2. Suboptimal pH: The pH of the system may not be in the optimal range for the target metal chelation. 3. Competition from Other Metal Ions: Other cations in the solution may be competing with the target metal for DTPA binding.[7][8]1. Increase DTPA Concentration: Incrementally increase the concentration of DTPA. A molar excess of DTPA to the target metal is often required. 2. Optimize pH: Adjust the pH of the solution. For many metals, a neutral to alkaline pH enhances chelation. Conduct a pH titration experiment to determine the optimal pH for your specific system. 3. Increase DTPA-to-Metal Ratio: To overcome competition, a higher concentration of DTPA may be necessary.
Precipitation in the Solution 1. Low DTPA Concentration at High pH: At lower concentrations, increasing the pH can lead to the precipitation of metal hydroxides before they can be chelated. 2. Insolubility of the DTPA-Metal Complex: While most DTPA-metal complexes are soluble, high concentrations or the presence of other substances might lead to precipitation.1. Increase DTPA Concentration: Using a higher concentration of DTPA can prevent precipitation when increasing the pH. 2. Adjust pH and Concentration: Systematically evaluate the interplay of DTPA concentration and pH to find a range that maintains solubility.
Degradation of DTPA 1. Light Exposure: Photodegradation, especially of Fe(III)-DTPA complexes, can occur upon exposure to UV or ambient light. 2. Presence of Oxidizing Agents: Strong oxidizing agents can degrade DTPA.1. Protect from Light: Store all DTPA-containing solutions in amber containers or wrapped in aluminum foil. 2. Avoid Oxidizing Agents: Ensure that the experimental setup is free from strong oxidizing agents unless they are a required component of the reaction being studied.

Data Presentation

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

The stability constant indicates the strength of the bond between DTPA and a metal ion. A higher log K value signifies a more stable complex.

Metal Ionlog K ValueReference
Gadolinium (Gd³⁺)22.46[9]
Plutonium (Pu⁴⁺)33.67 ± 0.02[10]
Thorium (Th⁴⁺)29.6 ± 1[10]
Iron (Fe³⁺)~25.1[11]
Copper (Cu²⁺)21.5[12]
Zinc (Zn²⁺)18.6[7]
Lead (Pb²⁺)18.8[12]
Manganese (Mn²⁺)15.5[11]
Calcium (Ca²⁺)10.9[7]

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Table 2: Exemplary Optimal DTPA Concentrations for Specific Applications

ApplicationMetal IonOptimal ConcentrationNotesReference
Americium (²⁴¹Am) Decorporation (in vitro)Americium (Am³⁺)EC₉₀ of 10.0 µM in human plasmaEC₉₀ is the concentration for 90% maximal effect.[7][13][7][13]
Gadolinium (Gd³⁺) Removal from RatsGadolinium (Gd³⁺)100 µmol/kg (intraperitoneal injection)Pre-treatment 1 hour before gadolinium exposure was most effective.[14][15][14][15]
Barium Sulfate (BaSO₄) ChelationBarium (Ba²⁺)Optimal synthesis conditions for DTPA-5Na determined.Chelation value of 76.8 mg CaCO₃ per g of DTPA-5Na.[16][16]

Experimental Protocols

Protocol 1: Preparation and Storage of DTPA Stock Solution

  • Materials:

    • This compound (DTPA) powder (≥99% purity)

    • High-purity water (e.g., Milli-Q)

    • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

    • Calibrated pH meter

    • Volumetric flasks

    • Amber glass storage bottles

  • Procedure: a. Weigh the desired amount of DTPA powder. b. In a volumetric flask, add approximately 80% of the final volume of high-purity water. c. While stirring, slowly add the DTPA powder to the water. DTPA has low solubility in neutral water. d. To dissolve the DTPA, slowly add a concentrated NaOH solution dropwise until the DTPA is fully dissolved. The pH will need to be raised significantly. Alternatively, for applications requiring acidic conditions, HCl can be used. e. Once the DTPA is dissolved, allow the solution to return to room temperature. f. Adjust the final pH to the desired level for your stock solution using NaOH or HCl. g. Add high-purity water to the final volume mark on the volumetric flask and mix thoroughly. h. Filter the solution through a 0.22 µm filter if sterile conditions are required.

  • Storage:

    • Store the DTPA stock solution in a tightly sealed amber glass bottle to protect it from light.

    • For short-term storage (up to one week), refrigeration at 2-8°C is recommended.

    • For long-term storage, aliquoting and freezing at -20°C is advisable.[17] Avoid repeated freeze-thaw cycles.[17] Aqueous solutions of DTPA are not recommended to be stored for more than one day unless frozen.[18]

Protocol 2: Optimizing DTPA Concentration for Metal Ion Sequestration (In Vitro)

  • Objective: To determine the optimal molar ratio of DTPA to metal ion for effective chelation.

  • Materials:

    • DTPA stock solution (prepared as in Protocol 1)

    • Stock solution of the target metal ion with a known concentration

    • Appropriate buffer solution for the desired pH

    • Analytical equipment to measure free metal ion concentration (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), or an ion-selective electrode)

  • Procedure: a. Prepare a series of experimental tubes, each containing a fixed concentration of the target metal ion in the chosen buffer. b. Add varying concentrations of DTPA to the experimental tubes to achieve a range of molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1 DTPA:metal). c. Include a control tube with the metal ion but no DTPA. d. Incubate the tubes under the desired experimental conditions (e.g., temperature, time). e. Separate the DTPA-metal complexes from the free metal ions. This can be achieved by methods such as ultrafiltration, where the free ions pass through the membrane while the larger complexes are retained.[13] f. Measure the concentration of the free metal ion in the filtrate. g. Calculate the percentage of metal ion chelated at each DTPA concentration: Chelation (%) = [ (Initial Metal Conc. - Free Metal Conc.) / Initial Metal Conc. ] x 100 h. Plot the percentage of chelation against the DTPA:metal molar ratio to determine the optimal concentration.

Visualizations

Troubleshooting_Workflow start Start: Incomplete Metal Sequestration q1 Is DTPA:Metal Molar Ratio Sufficient? start->q1 s1 Increase DTPA Concentration q1->s1 No q2 Is pH Optimal? q1->q2 Yes s1->q1 s2 Adjust pH to Optimal Range q2->s2 No q3 Are Competing Ions Present? q2->q3 Yes s2->q2 end_precip Issue: Precipitation Occurs s2->end_precip Precipitation Occurs s3 Further Increase DTPA:Metal Ratio q3->s3 Yes end_ok Chelation Optimized q3->end_ok No s3->end_ok q4 Is DTPA Concentration Sufficient for High pH? end_precip->q4 q4->q2 Yes s4 Increase DTPA Concentration or Lower pH q4->s4 No s4->q2

Caption: Troubleshooting workflow for incomplete metal sequestration by DTPA.

Experimental_Workflow prep Prepare Stock Solutions (Metal and DTPA) setup Set up Reactions with Varying DTPA:Metal Ratios prep->setup incubate Incubate under Controlled Conditions (pH, Temp, Time) setup->incubate separate Separate Free vs. Chelated Metal Ions (e.g., Ultrafiltration) incubate->separate quantify Quantify Free Metal Concentration (AAS, ICP-MS) separate->quantify analyze Calculate % Chelation and Determine Optimum quantify->analyze

Caption: Experimental workflow for optimizing DTPA concentration.

Signaling_Pathway Metal Free Metal Ion (Mⁿ⁺) Complex Stable, Soluble [M-DTPA] Complex Metal->Complex Chelation Toxicity Metal-Induced Toxicity / Reactivity Metal->Toxicity DTPA DTPA (Chelating Agent) DTPA->Complex Excretion System Excretion / Removal Complex->Excretion Complex->Toxicity Inhibition

Caption: Logical pathway of metal ion sequestration by DTPA.

References

Technical Support Center: Troubleshooting Poor Cell Viability with Gd-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with cell viability in the presence of Gadolinium-DTPA (Gd-DTPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues observed during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Gd-DTPA-induced cytotoxicity?

A1: The primary driver of cytotoxicity associated with Gd-DTPA, a linear gadolinium-based contrast agent (GBCA), is the release of free gadolinium ions (Gd³⁺) from the DTPA chelate.[1][2][3] Free Gd³⁺ is a toxic heavy metal that can interfere with cellular processes, such as calcium signaling, due to its similar ionic radius.[2] The stability of the Gd-DTPA complex is crucial; linear agents like Gd-DTPA are generally less stable than macrocyclic agents, leading to a higher potential for Gd³⁺ dissociation and subsequent cellular toxicity.[1][3]

Q2: What are the known cellular mechanisms of Gd-DTPA toxicity?

A2: Gd-DTPA and free Gd³⁺ can induce cell death through several mechanisms, including:

  • Apoptosis and Necrosis: Studies have shown that Gd-DTPA can induce both programmed cell death (apoptosis) and unregulated cell death (necrosis).[1][2][4]

  • Oxidative Stress: The presence of gadolinium can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[1]

  • Mitochondrial Dysfunction: Gd³⁺ can impair mitochondrial function and decrease the mitochondrial membrane potential.[1]

  • Inflammation: Gd-DTPA can trigger pro-inflammatory responses in cells.[1][3]

Q3: Does the concentration of Gd-DTPA affect cell viability?

A3: Yes, the effect of Gd-DTPA on cell viability is dose-dependent. While it is often considered safe at standard clinical doses, higher concentrations used in some in vitro experiments can lead to significant cytotoxicity.[5] For instance, in MCF-7 breast cancer cells, lower concentrations (0.1 and 1 mM) were observed to enhance proliferation, whereas a higher concentration (10 mM) led to a decrease in cell viability.[5]

Q4: Can the pH of the cell culture medium influence Gd-DTPA toxicity?

A4: Yes, the pH of the surrounding environment can significantly impact the stability of the Gd-DTPA complex. At a lower pH, the dissociation of Gd³⁺ from the DTPA chelate is more likely to occur, which can lead to increased cellular toxicity.[6] This is particularly relevant for experiments involving intracellular delivery or in acidic microenvironments.

Troubleshooting Guide

Issue 1: High levels of cell death observed shortly after adding Gd-DTPA.
Possible Cause Recommended Solution
Gd-DTPA Concentration Too High Review the literature for typical concentration ranges for your cell type. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific application.
Free Gd³⁺ in the Gd-DTPA Solution Ensure the purity of your Gd-DTPA solution. Consider using a higher stability, macrocyclic GBCA if feasible for your experimental design to minimize free Gd³⁺.
Cellular Shock Introduce Gd-DTPA to the cell culture medium gradually to avoid abrupt changes in the cellular environment.
Incorrect Reagent Preparation Double-check all calculations and dilutions for the preparation of your Gd-DTPA stock and working solutions.
Issue 2: Gradual decrease in cell viability over time.
Possible Cause Recommended Solution
Accumulation of Toxic Metabolites Change the cell culture medium more frequently to remove any metabolic byproducts and replenish nutrients.
Instability of Gd-DTPA Over Time If experiments run for an extended period, consider the stability of Gd-DTPA in your specific culture medium and conditions. It may be necessary to replenish the Gd-DTPA-containing medium.
Induction of Apoptosis Analyze cells for markers of apoptosis (e.g., caspase activity, Annexin V staining) to confirm the mechanism of cell death.
Issue 3: Poor cell attachment after treatment with Gd-DTPA.
Possible Cause Recommended Solution
Cytotoxic Effects on Adhesion Molecules Reduce the concentration of Gd-DTPA. Ensure your culture vessels are appropriately coated to promote cell adhesion.
Sub-optimal Cell Health Pre-treatment Ensure cells are healthy and in the logarithmic growth phase before adding Gd-DTPA.

Quantitative Data Summary

The following tables summarize quantitative data on the cytotoxicity of Gd-DTPA and other GBCAs from various studies.

Table 1: Comparative Cytotoxicity of GBCAs in Renal Tubular Cells (LLC-PK1)

Contrast AgentConcentrationInhibition of MTT Conversion (% of control)Necrosis (% increase over control)Apoptosis (% increase over control)
Gadopentetate Dimeglumine (Gd-DTPA) 62.5 mmol/L63%--
Gadopentetate Dimeglumine (Gd-DTPA) 125 mmol/L-+124%+34%
Gadobenate Dimeglumine 62.5 mmol/L64%--
Gadobenate Dimeglumine 125 mmol/L-+95%+35%
Gadoterate Meglumine 62.5 mmol/L71%--
Gadoterate Meglumine 125 mmol/L-+17%+13%
Gadodiamide 62.5 mmol/L70%--
Gadodiamide 125 mmol/L--6%+4%
Iomeprol-190 62.5 mmol/L69%--
Iomeprol-190 125 mmol/L-+3%+5%

Data extracted from a study on the in vitro cytotoxicity of contrast agents in renal tubular cells.[4]

Table 2: Acute Toxicity of Gd-DTPA in Mice

FormulationLD50 (mmol/kg)
Liposomal Gd-DTPA 5.7
Nonliposomal Gd-DTPA 5.7

Data from an acute toxicity study in mice.[7]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of Gd-DTPA. Include untreated control wells.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detecting Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
  • Cell Culture and Treatment: Culture cells in the presence of Gd-DTPA for the desired time.

  • Cell Harvesting: Gently harvest the cells, including any floating cells from the supernatant.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Gd_DTPA_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Gd-DTPA Gd-DTPA Free Gd3+ Free Gd3+ Gd-DTPA->Free Gd3+ Dissociation (e.g., low pH) Ca2+ Channels Ca2+ Channels Free Gd3+->Ca2+ Channels Interference Mitochondrion Mitochondrion Free Gd3+->Mitochondrion Dysfunction ROS ROS Mitochondrion->ROS Increased Production Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis Cell Death Cell Death Apoptosis->Cell Death Necrosis->Cell Death

Caption: Gd-DTPA cytotoxicity signaling pathway.

Troubleshooting_Workflow Start Poor Cell Viability with Gd-DTPA Check_Concentration Is Gd-DTPA concentration optimized? Start->Check_Concentration Check_Purity Is Gd-DTPA solution pure and freshly prepared? Check_Concentration->Check_Purity Yes Dose_Response Perform dose-response experiment Check_Concentration->Dose_Response No Check_Culture_Conditions Are cell culture conditions (pH, media) optimal? Check_Purity->Check_Culture_Conditions Yes Use_Macrocyclic Consider using a more stable macrocyclic GBCA Check_Purity->Use_Macrocyclic No Check_Cell_Health Are cells healthy pre-treatment? Check_Culture_Conditions->Check_Cell_Health Yes Optimize_Media Optimize media pH and change frequency Check_Culture_Conditions->Optimize_Media No Ensure_Healthy_Culture Ensure logarithmic growth phase before experiment Check_Cell_Health->Ensure_Healthy_Culture No Outcome Improved Cell Viability Check_Cell_Health->Outcome Yes Dose_Response->Outcome Use_Macrocyclic->Outcome Optimize_Media->Outcome Ensure_Healthy_Culture->Outcome

Caption: Troubleshooting workflow for poor cell viability.

References

Technical Support Center: Optimizing DTPA-Conjugated Peptide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the labeling efficiency of DTPA-conjugated peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis and radiolabeling of DTPA-conjugated peptides.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and step-by-step solutions.

Problem 1: Low Radiolabeling Yield or Efficiency

Question: My radiolabeling efficiency with the DTPA-conjugated peptide is consistently low. What are the potential causes and how can I improve it?

Answer:

Low radiolabeling efficiency is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the problem.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal pH The pH of the reaction mixture is critical for efficient chelation. For many common radionuclides like Indium-111 and Technetium-99m, the optimal pH range is typically between 4.0 and 6.0.[1][2] A pH outside this range can lead to the hydrolysis of the metal ion or protonation of the DTPA chelator, both of which inhibit complex formation. Verify the pH of your reaction buffer and adjust as necessary.
Presence of Metal Ion Contaminants Trace metal contaminants (e.g., Fe³⁺, Al³⁺, Zn²⁺, Cd²⁺) in buffers, reagents, or the peptide preparation can compete with the radionuclide for binding to the DTPA chelator, thereby reducing the labeling efficiency.[3][4] Use high-purity, metal-free reagents and glassware. Consider treating buffers with a chelating resin to remove any contaminating metal ions.
Inappropriate Buffer System Certain buffers can interfere with the labeling reaction. For instance, phosphate buffers can form insoluble metal phosphates, reducing the availability of the radionuclide. Acetate and citrate buffers are commonly used, but studies have shown that HEPES and MES buffers can improve labeling efficiency, particularly with ¹¹¹In, by reducing the competitive chelation of cadmium (a decay product of ¹¹¹In).[3][4]
Incorrect Molar Ratio of Reactants The molar ratio of the DTPA-conjugated peptide to the radionuclide can influence the labeling yield. While a higher concentration of the peptide can drive the reaction forward, an excessive amount can lead to the presence of unlabeled peptide, which may have undesirable biological effects. Conversely, a very high specific activity (high radionuclide to peptide ratio) can sometimes lead to radiolysis of the peptide.[5] Optimization of the molar ratio is often necessary for each specific peptide and application.
Low Purity of the DTPA-Conjugated Peptide Impurities from the peptide synthesis or the DTPA conjugation step can interfere with radiolabeling. Ensure the purity of your DTPA-conjugated peptide using analytical techniques like HPLC and mass spectrometry.[6][7] Purification of the conjugate prior to labeling is essential.
Suboptimal Reaction Temperature and Time While many DTPA labeling reactions can be performed at room temperature, some may benefit from gentle heating to increase the reaction rate.[8] However, excessive heat can lead to degradation of the peptide. Similarly, the incubation time should be sufficient to allow for complete complexation. Optimization of both temperature and time may be required.
Problem 2: Poor Stability of the Labeled Peptide

Question: The radiolabeled DTPA-peptide conjugate shows poor stability over time, with evidence of dissociation of the radionuclide. What could be the cause and how can this be addressed?

Answer:

The stability of the radiolabeled conjugate is crucial for its intended application, particularly for in vivo studies. Dissociation of the radionuclide can lead to non-specific accumulation and inaccurate results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Transchelation to Other Molecules In biological systems, other molecules with chelating properties (e.g., proteins) can compete for the radionuclide, leading to its dissociation from the DTPA. While DTPA forms highly stable complexes, this can still be a concern.
Oxidation or Degradation of the Peptide The peptide itself can be susceptible to oxidation or enzymatic degradation, which can alter its structure and potentially lead to the release of the radionuclide. The addition of antioxidants or stabilizers to the formulation may be beneficial.[5]
Radiolysis At high specific activities, the radiation emitted by the radionuclide can damage the peptide or the chelator, leading to instability.[5] If high specific activity is not a strict requirement, reducing it may improve stability.
Incomplete Chelation If the labeling reaction is incomplete, the unbound or weakly bound radionuclide can dissociate over time. Ensure optimal labeling conditions to achieve complete and stable complexation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal DTPA-to-peptide conjugation ratio?

The optimal number of DTPA molecules per peptide can vary depending on the specific peptide and its intended application. Attaching too many DTPA molecules can potentially alter the peptide's biological activity or receptor binding affinity.[1][9] A common starting point is a low molar ratio (e.g., 1-3 DTPA molecules per peptide). This needs to be empirically determined and validated for each new conjugate.

Q2: How does pH affect the DTPA conjugation reaction to the peptide?

The conjugation of DTPA to a peptide, typically through an amine group (e.g., the N-terminus or the side chain of a lysine residue), is also pH-dependent. The reaction is favored at a slightly alkaline pH (typically pH 8-9) where the amine groups are deprotonated and more nucleophilic.[9][10]

Q3: What are the best analytical methods for quality control of DTPA-conjugated and radiolabeled peptides?

A combination of analytical techniques is essential for comprehensive quality control:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the DTPA-conjugated peptide and the radiochemical purity of the final labeled product.[1][6]

  • Mass Spectrometry (MS): MS is used to confirm the identity and molecular weight of the DTPA-conjugated peptide, ensuring the correct number of DTPA molecules have been attached.[6]

  • Thin-Layer Chromatography (TLC): TLC is a simpler and faster method for determining radiochemical purity, particularly for routine checks.[11]

Q4: Can I store my DTPA-conjugated peptide for a long time before radiolabeling?

Yes, DTPA-conjugated peptides can often be stored for extended periods, typically frozen at -20°C or -80°C, without significant degradation of their labeling efficiency.[12] However, it is good practice to perform a quality control check on a small aliquot before proceeding with the full-scale radiolabeling of a long-stored conjugate.

Q5: What is the difference between DTPA and DOTA as chelators for peptides?

DTPA and DOTA are both effective chelators, but they have some key differences. DTPA generally allows for faster labeling at room temperature.[8] DOTA, on the other hand, often requires heating for efficient labeling but typically forms more kinetically inert and stable complexes, which can be advantageous for in vivo applications, especially with radionuclides like ⁹⁰Y and ¹⁷⁷Lu.[8][13]

Experimental Protocols

General Protocol for DTPA Conjugation to a Peptide

This protocol provides a general guideline for conjugating DTPA to a peptide using cyclic DTPA dianhydride (cDTPAA). Optimization will be required for specific peptides.

  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.2.[10] The peptide concentration should be carefully determined.

  • cDTPAA Preparation: Immediately before use, dissolve cDTPAA in a small amount of anhydrous dimethyl sulfoxide (DMSO).

  • Conjugation Reaction: Add the cDTPAA solution to the peptide solution. The molar ratio of cDTPAA to peptide will need to be optimized, but a starting point could be a 10 to 100-fold molar excess of cDTPAA.[9][10]

  • Incubation: Allow the reaction to proceed for a short period, for example, 1 minute at room temperature.[14]

  • Purification: Purify the DTPA-conjugated peptide from unreacted DTPA and byproducts using size-exclusion chromatography (e.g., Sephadex G-50) or reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the conjugate using HPLC and mass spectrometry.

General Protocol for Radiolabeling of a DTPA-Conjugated Peptide with Indium-111

This protocol is a general guide. Specific parameters should be optimized for each conjugate.

  • Reagent Preparation:

    • Dissolve the DTPA-conjugated peptide in a metal-free buffer, such as 0.1 M MES or HEPES, pH 5.5.[3]

    • Obtain a sterile, no-carrier-added solution of ¹¹¹InCl₃.

  • Labeling Reaction:

    • In a sterile, metal-free vial, combine the DTPA-conjugated peptide solution with the ¹¹¹InCl₃ solution.

    • The amount of peptide and radionuclide should be based on the desired specific activity.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.[5][12]

  • Quality Control:

    • Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or reversed-phase HPLC.

    • A common ITLC system for ¹¹¹In-DTPA complexes uses a mobile phase of 50 mM DTPA, pH 5, where the labeled peptide remains at the origin and free ¹¹¹In moves with the solvent front.

  • Purification (if necessary): If the radiochemical purity is below the desired level (typically >95%), the labeled peptide can be purified using a C18 Sep-Pak cartridge or HPLC.

Visualizations

experimental_workflow Experimental Workflow for DTPA-Peptide Labeling cluster_synthesis Peptide Conjugation cluster_labeling Radiolabeling cluster_qc Quality Control peptide Peptide conjugation Conjugation Reaction (pH 8-9) peptide->conjugation cdtpaa cDTPAA cdtpaa->conjugation purification1 Purification (HPLC/SEC) conjugation->purification1 dtpa_peptide DTPA-Peptide Conjugate purification1->dtpa_peptide labeling Labeling Reaction (pH 4-6) dtpa_peptide->labeling ms Mass Spectrometry dtpa_peptide->ms Characterization radionuclide Radionuclide (e.g., ¹¹¹In) radionuclide->labeling radiolabeled_peptide Radiolabeled Peptide labeling->radiolabeled_peptide hplc HPLC Analysis radiolabeled_peptide->hplc Purity Check tlc TLC Analysis radiolabeled_peptide->tlc Purity Check final_product Purified & Characterized Radiolabeled Peptide hplc->final_product tlc->final_product

Caption: Workflow for DTPA-peptide conjugation, radiolabeling, and quality control.

troubleshooting_workflow Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency Detected check_ph Check Reaction pH (Optimal: 4.0-6.0) start->check_ph check_reagents Assess Reagent Purity (Metal-Free) check_ph->check_reagents pH is Optimal optimize_conditions Optimize Temp/Time/ Molar Ratios check_ph->optimize_conditions pH is Suboptimal (Adjust pH) check_peptide Verify Peptide Conjugate Purity (HPLC/MS) check_reagents->check_peptide Reagents are Pure check_reagents->optimize_conditions Contamination Suspected (Use Pure Reagents) check_buffer Evaluate Buffer System (Consider MES/HEPES) check_peptide->check_buffer Peptide is Pure check_peptide->optimize_conditions Peptide is Impure (Re-purify) check_buffer->optimize_conditions Buffer is Suitable check_buffer->optimize_conditions Buffer is Incompatible (Change Buffer) success Labeling Efficiency Improved optimize_conditions->success

References

Stability of Pentetic acid in different buffer systems and pH ranges.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pentetic Acid (DTPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DTPA in various experimental conditions and to offer solutions for common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPA) and what are its primary applications in research?

This compound, or Diethylenetriaminepentaacetic acid (DTPA), is a powerful chelating agent. In a research setting, it is frequently used to bind to and sequester metal ions in solution. This is crucial for preventing metal-catalyzed degradation of sensitive biological molecules, such as proteins and DNA, and for controlling the concentration of free metal ions in cellular and biochemical assays.[1][2]

Q2: What is the general stability of this compound in aqueous solutions?

This compound is generally stable in aqueous solutions. However, its stability can be influenced by factors such as pH, light exposure, and the presence of strong oxidizing agents. It is known to be resistant to biodegradation.[3]

Q3: How does pH affect the chelation efficiency of this compound?

The chelation efficiency of DTPA is highly pH-dependent. At lower pH values, the carboxylic acid groups of DTPA are protonated, which reduces its ability to bind to metal ions. As the pH increases, these groups deprotonate, making the molecule a more effective chelator. Optimal chelation for many divalent and trivalent metal ions occurs in neutral to alkaline conditions.[4][5][6][7] For instance, the effectiveness of DTPA in modifying sandstone surface charge is enhanced at a high pH.[4]

Q4: Is this compound susceptible to degradation?

Yes, this compound can undergo photodegradation, especially in the presence of Fe(III) ions and light.[3] This process can lead to the formation of various degradation products, including smaller aminopolycarboxylic acids.[3] It is advisable to store DTPA solutions, particularly those containing metal complexes, protected from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Possible Cause Troubleshooting Steps
Low Chelation Efficiency Incorrect pH: The pH of the solution may be too low for optimal chelation.Adjust the pH of your buffer system to a neutral or slightly alkaline range (pH 7-9) to enhance deprotonation of DTPA's carboxylic acid groups.[4][6]
Buffer Interference: The chosen buffer system may be interacting with the metal ions or DTPA itself.While direct studies are limited, phosphate and citrate buffers can form ternary complexes with metal-DTPA complexes, potentially affecting chelation, though this is less significant for Gd-DTPA at pH < 8.[8] Consider using non-coordinating buffers like HEPES or MES if you suspect interference.
Degradation of DTPA: Prolonged exposure to light, especially in the presence of iron, may have degraded the DTPA.Prepare fresh DTPA solutions and store them in amber vials or wrapped in foil to protect from light.[3]
Precipitate Formation in Solution Low DTPA Solubility at Acidic pH: this compound itself has low solubility in acidic conditions.Ensure the pH of your stock solution is neutral or slightly alkaline during preparation. The sodium salt of DTPA is more soluble than the free acid form.
Metal Hydroxide Precipitation: At high pH, the target metal ion may be precipitating out as a hydroxide before it can be chelated.Add DTPA to the solution before adjusting to a high pH. This allows the DTPA to chelate the metal ion and keep it in solution.
Inconsistent Experimental Results Variability in Buffer Preparation: Minor variations in buffer pH can significantly impact DTPA's chelation capacity.Use a calibrated pH meter and ensure consistent buffer preparation for all experiments.
Presence of Competing Chelators: Other components in your experimental system may be competing with DTPA for the target metal ions.Review all components of your reaction mixture for potential chelating agents.

Data on this compound Stability and Chelation

Table 1: Stability Constants (log K) of this compound with Various Metal Ions

Metal Ionlog K
Fe(III)28.6
Cu(II)21.5
Ni(II)20.3
Pb(II)18.8
Zn(II)18.3
Cd(II)19.0
Mn(II)15.6
Ca(II)10.9
Mg(II)9.3
Note: Higher log K values indicate a more stable complex.

Table 2: General Stability of this compound in Different Conditions

ConditionStabilityNotes
Aqueous Solution (dark, room temp) StableGenerally stable for extended periods.
Acidic pH (< 4) Reduced Chelation EfficiencyProtonation of carboxylic acid groups hinders metal binding.[6][7]
Neutral to Alkaline pH (7-10) Optimal Chelation EfficiencyDeprotonated form allows for strong metal chelation.[4][6]
Exposure to UV/Sunlight PhotodegradationParticularly in the presence of Fe(III), leading to breakdown products.[3]
Presence of Strong Oxidizing Agents Potential for DegradationAvoid use with strong oxidizers unless part of the experimental design.
Biodegradation ResistantDTPA is known to be persistent against biodegradation.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DTPA Quantification

This protocol describes a method to quantify this compound by forming a stable complex with Fe(III) and analyzing it using High-Performance Liquid Chromatography (HPLC).

1. Reagent and Sample Preparation:

  • DTPA Stock Solution (1 mg/mL): Accurately weigh 50 mg of DTPA and dissolve it in 50 mL of 0.01 N NaOH in a volumetric flask. Use sonication if necessary to dissolve. Store this solution in a cool, dark place.

  • Fe(III)Cl₃ Solution (20 mM): Prepare a 20 mM solution of ferric chloride in deionized water.

  • Standard Curve Preparation: Create a series of DTPA standards (e.g., 5-50 µg/mL) by diluting the stock solution. For each standard, mix a defined volume with a stoichiometric excess of the Fe(III)Cl₃ solution. Incubate at room temperature for at least 30 minutes to ensure complete complex formation.

  • Sample Preparation: Treat your experimental samples in the same manner as the standards, adding the Fe(III)Cl₃ solution and allowing for incubation.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 258 nm

  • Injection Volume: 20 µL

3. Analysis:

  • Inject the prepared standards and samples.

  • Quantify the Fe(III)-DTPA complex peak area.

  • Determine the concentration of DTPA in your samples by comparing the peak areas to the standard curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_dtpa Prepare DTPA Stock Solution start->prep_dtpa prep_fe Prepare Fe(III)Cl3 Solution start->prep_fe mix Mix Sample/Standard with Fe(III)Cl3 incubate Incubate 30 min mix->incubate inject Inject Sample incubate->inject separate C18 Separation inject->separate detect UV Detection at 258 nm separate->detect quantify Quantify Peak Area detect->quantify calculate Calculate Concentration quantify->calculate end End calculate->end

Caption: Workflow for DTPA quantification using HPLC.

degradation_pathway DTPA This compound (DTPA) in presence of Fe(III) Light Sunlight/UV DTPA->Light Intermediate1 Diethylenetriaminetetraacetic acid Light->Intermediate1 Photodegradation Intermediate2 Diethylenetriaminetriacetic acid Intermediate1->Intermediate2 Intermediate3 Ethylenediaminetriacetic acid Intermediate2->Intermediate3 EndProduct Smaller Aminocarboxylic Acids & Glycine Intermediate3->EndProduct

Caption: Simplified photodegradation pathway of Fe(III)-DTPA.

References

Preventing precipitation of Pentetic acid complexes in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pentetic acid (DTPA) complexes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPA) and why are its complexes used?

This compound, or Diethylenetriaminepentaacetic acid (DTPA), is an aminopolycarboxylic acid that acts as a powerful chelating agent.[1][2] It consists of a diethylenetriamine backbone with five carboxymethyl groups, which can form up to eight bonds with a metal ion.[1] This ability to tightly bind, or chelate, metal ions makes DTPA and its complexes highly valuable in various fields.[3][4] Common applications include:

  • Medical Imaging: Gadolinium-DTPA (Gd-DTPA) is a widely used contrast agent in Magnetic Resonance Imaging (MRI).[5][6]

  • Drug Delivery & Therapy: DTPA is used to carry isotopes for radiotherapy and to treat heavy metal or radionuclide contamination.[7][8] The calcium (Ca-DTPA) and zinc (Zn-DTPA) salts are FDA-approved for treating internal contamination with plutonium, americium, or curium.[1][9]

  • Industrial & Agricultural Uses: It is used in the paper and textile industries, in fertilizers to keep micronutrients like iron soluble and bioavailable, and in cleaning products to soften water.[1][10]

Q2: What are the primary reasons my this compound complex is precipitating?

Precipitation of a DTPA complex is most often linked to one or more of the following factors:

  • Incorrect pH: The solubility of both free DTPA and its metal complexes is highly dependent on the solution's pH.[11][12] DTPA itself is a polyprotic acid with five pKa values, meaning its charge and solubility change dramatically with pH.[11]

  • Supersaturation: The concentration of the complex may have exceeded its solubility limit under the current experimental conditions (e.g., solvent, temperature).[13]

  • Ligand Competition: The presence of other metal ions in your solution (e.g., Ca²⁺, Mg²⁺ from buffers or media) can compete with your target metal for the DTPA ligand, leading to the dissociation of your complex and potential precipitation of the now-unchelated metal.[5][12]

  • Use of Free Acid Form: The free acid form of DTPA has limited solubility in water.[1] Using a more soluble salt form (e.g., sodium, calcium, or zinc salt) is often necessary.[8][14]

Q3: What is the single most important factor for preventing precipitation of DTPA complexes?

pH control is the most critical factor. The protonation state of DTPA's five carboxylic acid groups and three nitrogen atoms is dictated by the solution pH. This directly impacts the stability and solubility of the resulting metal complex.[11][15] Operating at an optimal pH, where the complex is both highly stable and soluble, is essential for preventing precipitation.

Q4: Should I use the free acid form of DTPA or a salt form (e.g., Ca-DTPA, Zn-DTPA)?

For most aqueous applications, using a salt form of DTPA is highly recommended. The free acid form of DTPA is a white solid with limited water solubility.[1][9] In contrast, its salts (e.g., pentasodium, trisodium calcium, or trisodium zinc) are generally much more water-soluble and provide a more convenient starting point for preparing solutions.[8] The choice between Ca-DTPA and Zn-DTPA may also be strategic; for instance, these ions are readily displaced by metals with a higher binding affinity and are used in decorporation therapy to avoid depleting the body of essential minerals.[1][16]

Troubleshooting Guide

Issue 1: A precipitate forms immediately upon trying to dissolve my DTPA complex.
Possible Cause Recommended Solution
Low Solubility of the Solid The solid may be the free acid form of DTPA or a complex that is not soluble in pure water. This compound itself is poorly soluble in water but dissolves in acidic or alkaline solutions.[17]
Incorrect Starting pH The pH of your solvent (e.g., deionized water) may be in a range where the complex has minimal solubility. The free DTPA ligand has a solubility minimum around pH 2.[12]
High Concentration You may be attempting to create a supersaturated solution.

Solution Workflow:

  • Verify the Form: Confirm whether you are using the DTPA free acid or a salt. If using the free acid, dissolution will require pH adjustment.

  • Adjust pH: Try dissolving the compound in a slightly acidic (e.g., pH < 2) or, more commonly, a slightly alkaline (pH > 7.5) solution. For many metal complexes, formulating in a buffered solution at a pH where the complex is known to be stable is the best approach.

  • Prepare a Slurry: Add your solid to the desired volume of water to create a slurry, then slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves. Monitor the pH closely.

  • Reduce Concentration: Attempt to prepare a more dilute solution to see if solubility can be achieved.

Issue 2: My solution is clear initially, but a precipitate forms over time.
Possible Cause Recommended Solution
Slow Precipitation/Crystallization The solution may have been supersaturated, and precipitation is occurring slowly.
pH Drift The pH of an unbuffered solution can change over time due to absorption of atmospheric CO₂, leading to a drop in pH and potential precipitation.
Ligand Competition If your formulation contains other ions (e.g., phosphate, high concentrations of Ca²⁺ or Mg²⁺), these can slowly compete with your target metal, causing it to dissociate from DTPA and precipitate as a salt or hydroxide.[5][12]
Temperature Fluctuation A decrease in temperature can reduce the solubility of the complex, causing it to precipitate.

Solution Workflow:

  • Buffer the Solution: The most effective way to prevent pH drift is to use a suitable buffer system that maintains the pH in the optimal solubility range for your specific complex.

  • Check for Competing Ions: Review your solution composition. If high concentrations of competing cations or precipitating anions are present, consider reformulating or using a purification step (e.g., ion exchange) to remove them.

  • Control Temperature: Store the solution at a constant, controlled temperature. If experiments must be run at a lower temperature, confirm the solubility of your complex at that temperature first.

  • Filter Sterilization: If applicable, use a 0.22 µm filter to remove any microscopic nuclei that could promote crystallization.

Issue 3: Precipitation occurs immediately after I adjust the pH.

This is a classic sign that you are moving the solution through a pH range of low solubility.

Caption: Troubleshooting workflow for pH-induced precipitation.

Data Presentation

Table 1: Approximate pKa Values of this compound (DTPA)

The protonation of DTPA is a stepwise process. These values are crucial for determining the charge of the DTPA molecule at a given pH, which in turn affects its ability to chelate metals and the solubility of the resulting complex.

pKaCorresponding Group DeprotonationReference(s)
~1.8First Carboxylic Acid[11]
~2.6Second Carboxylic Acid[11]
~4.3Third Carboxylic Acid[11]
~8.7First Ammonium Cation[11]
~10.5Second Ammonium Cation[11]
Note: Values are approximate and can vary slightly with temperature and ionic strength.
Table 2: General pH-Solubility Profile for DTPA and its Metal Complexes
pH RangeDominant DTPA SpeciesGeneral Solubility/Complex StabilityPotential Issues
< 2 Fully Protonated (Cationic)DTPA free acid may dissolve.Competition from H⁺ ions can hinder metal chelation.
2 - 4 Partially Protonated (Zwitterionic)Low solubility of free DTPA. High risk of DTPA precipitation.
4 - 8 Partially Deprotonated (Anionic)Good solubility and strong complex formation.Optimal range for many metal complexes (e.g., Gd-DTPA).
> 8.5 Fully Deprotonated (Anionic)Strongest chelation potential.Risk of metal hydroxide (M(OH)n) precipitation. [15]

Experimental Protocols

Protocol 1: General Method for Preparing a Stable Aqueous Solution of a Metal-DTPA Complex

This protocol outlines a robust method for preparing a stable solution by forming the complex in situ.

Materials:

  • This compound (DTPA) or a soluble salt thereof (e.g., Pentasodium DTPA).

  • A soluble salt of the metal of interest (e.g., GdCl₃, ZnCl₂, etc.).

  • Deionized water.

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment.

  • Suitable buffer (e.g., HEPES, Tris), if required.

  • Calibrated pH meter.

Procedure:

  • Dissolve DTPA: Weigh the required amount of DTPA (or its salt) and dissolve it in ~80% of the final desired volume of deionized water. If using the free acid form, a slurry will form.

  • Adjust pH for Dissolution: Slowly add 0.1 M NaOH dropwise while stirring continuously until all the DTPA has dissolved. The pH will typically need to be > 7.5 for complete dissolution.

  • Add Metal Salt: In a separate container, dissolve the stoichiometric amount of the metal salt in a small volume of deionized water.

  • Form the Complex: While stirring the DTPA solution, slowly add the metal salt solution. A transient, localized precipitate may form but should redissolve upon mixing as the complex forms.

  • Final pH Adjustment: Monitor the pH of the solution. After the complex has formed, the pH may have shifted. Carefully adjust the pH to the desired final value using 0.1 M HCl or 0.1 M NaOH. This final pH should be in a range known to be optimal for the stability and solubility of your specific complex (see Table 2).

  • Bring to Final Volume: Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Filtration (Optional): For long-term storage or sterile applications, filter the final solution through a 0.22 µm syringe filter.

Experimental_Workflow cluster_prep Solution Preparation cluster_qc Quality Control dissolve_dtpa 1. Dissolve DTPA salt (or slurry DTPA acid) in 80% final volume. adjust_ph1 2. Adjust pH with NaOH to dissolve DTPA acid (if necessary). dissolve_dtpa->adjust_ph1 dissolve_metal 3. Dissolve metal salt in minimal water. adjust_ph1->dissolve_metal add_metal 4. Slowly add metal solution to DTPA solution with stirring. dissolve_metal->add_metal adjust_ph2 5. Adjust to final target pH using HCl / NaOH. add_metal->adjust_ph2 final_volume 6. Bring to final volume in volumetric flask. adjust_ph2->final_volume check_clarity 7. Visually inspect for clarity and absence of precipitate. final_volume->check_clarity store 8. Store in a well-closed container at a controlled temperature. check_clarity->store

Caption: Experimental workflow for preparing a stable DTPA complex solution.
Protocol 2: Method for Solubility Testing of a DTPA Complex at Various pH Values

This method helps determine the optimal pH range for your complex to prevent precipitation.

Procedure:

  • Prepare a concentrated stock solution of your DTPA complex using Protocol 1 at a pH where it is highly soluble (e.g., pH 7.5).

  • Set up a series of test tubes or vials, each containing a different buffer solution covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 9, 10).

  • Add a small, fixed volume of your concentrated stock solution to each buffered vial to achieve the desired final concentration.

  • Cap the vials, mix gently, and allow them to equilibrate at a constant temperature for a set period (e.g., 24 hours).

  • Observe each vial for signs of precipitation (cloudiness, visible solid).

  • (Optional) For quantitative analysis, centrifuge the vials, and measure the concentration of the metal ion remaining in the supernatant using a suitable analytical technique (e.g., ICP-MS, Atomic Absorption Spectroscopy).

  • Plot the solubility (or note the presence/absence of precipitate) against pH to identify the optimal pH range for your experiments.

Signaling Pathways & Logical Relationships

The stability of a metal-DTPA complex in solution is a function of a chemical equilibrium that is heavily influenced by pH. The diagram below illustrates this relationship. At low pH, excess protons (H⁺) compete with the metal ion (Mⁿ⁺) for the DTPA ligand, potentially causing the complex to dissociate. At high pH, excess hydroxide ions (OH⁻) can react with the free metal ion, leading to the precipitation of insoluble metal hydroxides.

pH_Effect_Diagram cluster_low_ph Low pH Conditions (Acidic) cluster_high_ph High pH Conditions (Alkaline) cluster_optimal Optimal pH Range H_ions High [H⁺] Dissociation [M-DTPA] Dissociation H_ions->Dissociation competes with Mⁿ⁺ DTPA_H Protonated DTPA (H₅DTPA) Dissociation->DTPA_H Free_M Free Mⁿ⁺ Dissociation->Free_M Equilibrium Shift OH_ions High [OH⁻] M_OH Metal Hydroxide Ppt. (M(OH)n) OH_ions->M_OH Free_M->M_OH reacts with Stable_Complex Stable, Soluble [M-DTPA] Complex Stable_Complex->Dissociation

Caption: Logical relationship between pH and DTPA complex stability.

References

Technical Support Center: Pentetic Acid (DTPA) in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentetic acid (DTPA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPA) and what are its primary applications in research?

A1: this compound, or Diethylenetriaminepentaacetic acid (DTPA), is a synthetic aminopolycarboxylic acid that functions as a chelating agent.[1][2][3] It has a high affinity for metal cations, forming stable, water-soluble complexes that can be excreted from the body.[4][5] In research and clinical settings, DTPA is primarily used for:

  • Radionuclide Decorporation: It is FDA-approved for treating internal contamination with transuranic elements like plutonium, americium, and curium.[5]

  • Heavy Metal Chelation: It is investigated for removing other toxic heavy metals.

  • Gadolinium Removal: It is used in studies for treating Gadolinium Deposition Disease (GDD) following MRI scans.[6]

  • In Vitro Research: It is used to study the effects of essential metal ion depletion on cellular processes.

Q2: What are the main forms of DTPA used in experiments?

A2: DTPA is typically administered as either the calcium salt (Ca-DTPA) or the zinc salt (Zn-DTPA).[6] The choice between them is crucial:

  • Ca-DTPA: More effective in the first 24 hours after contamination.[7]

  • Zn-DTPA: Generally less toxic and preferred for longer-term or maintenance therapy as it is less likely to deplete the body's essential zinc stores.[6][7]

Q3: What are the known side effects and primary mechanisms of DTPA toxicity?

A3: The primary toxic effect of DTPA stems from its powerful chelating action, which can lead to the depletion of essential endogenous metal ions, most notably zinc and manganese.[7] Common side effects observed in clinical use include nausea, vomiting, diarrhea, fever, and chills.[7] The depletion of essential metals can disrupt the function of numerous metalloenzymes and zinc-finger transcription factors, impacting various cellular signaling pathways.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro and in vivo experiments with DTPA.

In Vitro Experiments
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Unexpectedly high cytotoxicity observed in cell culture. 1. Essential Metal Depletion: DTPA is chelating essential ions (e.g., Zn²⁺, Mn²⁺) from the culture medium, leading to cell death.- Supplement the culture medium with a low concentration of zinc or use Zn-DTPA instead of Ca-DTPA. - Reduce the incubation time with DTPA. - Perform a dose-response experiment to determine the optimal non-toxic concentration.
2. Incorrect DTPA Concentration: Calculation error leading to a higher than intended dose.- Double-check all calculations and stock solution concentrations.
Precipitate formation in the cell culture medium after adding DTPA. 1. Reaction with Medium Components: DTPA may react with salts or other components in the culture medium, especially at high concentrations or specific pH values.[2]- Prepare a fresh stock solution of DTPA in a buffered solution (e.g., PBS) before adding it to the medium. - Add DTPA to the medium slowly while stirring. - Test the solubility of DTPA in a small volume of the medium before treating the cells. - Ensure the pH of the final medium is within the optimal range for both the cells and DTPA solubility.
2. Temperature Effects: Temperature shifts can cause components to precipitate out of the solution.- Warm the medium and DTPA solution to 37°C before mixing.
Inefficient chelation of the target metal ion. 1. Suboptimal DTPA Concentration: The concentration of DTPA may be too low to effectively chelate the target metal.- Increase the concentration of DTPA. A dose-response curve can help determine the optimal concentration.[10]
2. Competition with Other Ions: Other metal ions in the medium may be competing with the target ion for DTPA binding.- Consider using a more defined, serum-free medium to reduce competing ions.
3. Incorrect pH: The chelation efficiency of DTPA is pH-dependent.- Adjust the pH of the experimental solution to the optimal range for the target metal-DTPA complex formation.
4. Timing of Administration: For intracellular targets, DTPA's efficacy may be limited by its poor cell permeability.- For intracellular targets, consider using a lipid-soluble derivative of DTPA or a different chelating agent.
Inconsistent results between experiments. 1. Variability in Reagents: Differences in the purity or age of DTPA stock solutions.- Prepare a large batch of DTPA stock solution, aliquot, and store under appropriate conditions (e.g., protected from light, at the recommended temperature). - Always use high-purity DTPA.
2. Cell Culture Conditions: Variations in cell density, passage number, or growth phase.- Standardize cell seeding density and use cells within a consistent passage number range. Ensure cells are in the logarithmic growth phase at the start of the experiment.
In Vivo Experiments
Problem Potential Cause(s) Troubleshooting Steps & Recommendations
Signs of acute toxicity in animal models (e.g., lethargy, weight loss). 1. Depletion of Essential Metals: Especially with Ca-DTPA, rapid depletion of zinc and other essential metals can occur.[7]- Switch to Zn-DTPA for subsequent doses after an initial Ca-DTPA dose. - Provide supplemental zinc in the diet or drinking water. - Monitor animal health closely and consider reducing the dose or frequency of administration.
2. Renal Toxicity: High doses of DTPA can potentially lead to kidney damage.- Monitor renal function parameters (e.g., BUN, creatinine). - Ensure adequate hydration of the animals.
Low efficacy in removing the target metal. 1. Delayed Administration: The effectiveness of DTPA decreases significantly the longer the time between metal contamination and DTPA administration.[7]- Administer DTPA as soon as possible after exposure to the metal.
2. Metal Sequestration: The target metal may be sequestered in compartments not easily accessible to DTPA (e.g., bone).[7]- Prolonged treatment may be necessary, but the efficacy will likely be lower.
3. Incorrect Route of Administration: The route of administration may not be optimal for the location of the metal contamination.- For inhaled contaminants, nebulized DTPA may be more effective. For systemic contamination, intravenous administration is preferred.

Quantitative Toxicity Data

The following tables summarize key quantitative toxicity data for this compound and its salts.

Table 1: Acute Toxicity Data

Compound Species Route of Administration LD50
Pentasodium PentetateRatOral> 5 g/kg
Pentapotassium PentetateRatDermal> 2 g/kg
This compoundRatIntraperitoneal585 mg/kg

Data sourced from a safety assessment of Pentasodium Pentetate and this compound.

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)

Compound Species Route of Administration Duration NOAEL LOAEL
Pentapotassium Pentetate (40%)RatOral GavageSubchronic83 mg/kg/day-
This compoundPregnant Rat--400 mg/kg (maternal) 100 mg/kg (fetal)-
Zn-DTPA (oral tablet)Beagle DogOral7 days~1325 mg/kg/day> 1325 mg/kg/day
Zn-DTPA (oral gavage)RatOral-> 1000 mg/kg/day-
DTPA Di-ethyl Ester (C2E2)Beagle DogOral10 days200 mg/kg/day400 mg/kg/day

Data compiled from various preclinical toxicity studies.[11][12]

Table 3: In Vitro Efficacy Data

Parameter Species Matrix Value
EC90 for ²⁴¹Am ChelationRatPlasma31.4 µM
EC90 for ²⁴¹Am ChelationBeagle DogPlasma15.9 µM
EC90 for ²⁴¹Am ChelationHumanPlasma10.0 µM

EC90 is the concentration of DTPA that achieves 90% of the maximal chelation effect.[10]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of this compound

This protocol is adapted from standard MTT assay procedures and is intended to determine the concentration of DTPA that inhibits cell viability by 50% (IC50).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (DTPA) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • DTPA Treatment: Prepare serial dilutions of DTPA in complete medium. Remove the old medium from the wells and add 100 µL of the DTPA dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium without DTPA as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DTPA concentration relative to the negative control. Plot the cell viability against the log of the DTPA concentration to determine the IC50 value.

Protocol 2: Comet Assay for Genotoxicity of this compound

This protocol is a generalized procedure for the alkaline Comet assay to detect DNA strand breaks.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (high salt and detergent)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green, ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and let it solidify.

  • Cell Embedding: Mix a suspension of ~10,000 cells with 0.5% LMPA at 37°C and pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization: Gently wash the slides with neutralization buffer.

  • Staining: Stain the DNA with an appropriate fluorescent dye.

  • Visualization and Scoring: Visualize the comets under a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage (e.g., tail length, % DNA in the tail).

Visualizations

Signaling Pathway: DTPA-Induced Disruption of Zinc-Dependent Signaling

DTPA_Zinc_Signaling DTPA This compound (DTPA) Extracellular_Zn Extracellular Zinc (Zn²⁺) DTPA->Extracellular_Zn Chelates Intracellular_Zn Intracellular Zinc (Zn²⁺) DTPA->Intracellular_Zn Depletes Extracellular_Zn->Intracellular_Zn Uptake MT Metallothionein Intracellular_Zn->MT Induces Zn_Finger Zinc-Finger Transcription Factors Intracellular_Zn->Zn_Finger Activates MT->Intracellular_Zn Buffers Gene_Expression Altered Gene Expression Zn_Finger->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Can lead to

Caption: DTPA chelates extracellular zinc, leading to intracellular zinc depletion, which can impair zinc-finger transcription factors and alter gene expression.

Experimental Workflow: In Vitro Toxicity Assessment of DTPA

DTPA_Toxicity_Workflow start Start: Prepare DTPA Stock Solution cell_culture Seed Cells in 96-well Plates start->cell_culture treatment Treat Cells with Serial Dilutions of DTPA cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay (Cytotoxicity) incubation->mtt_assay comet_assay Perform Comet Assay (Genotoxicity) incubation->comet_assay data_analysis Data Analysis: Calculate IC50 and Assess DNA Damage mtt_assay->data_analysis comet_assay->data_analysis end End: Toxicity Profile of DTPA data_analysis->end

Caption: A general workflow for assessing the in vitro cytotoxicity and genotoxicity of this compound (DTPA).

Logical Relationship: Troubleshooting Inefficient Chelation

References

Technical Support Center: Pentetic Acid (DTPA) in Activated Sludge Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentetic acid (DTPA) in activated sludge for wastewater treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPA) and why is it a concern in wastewater treatment?

This compound, also known as Diethylenetriaminepentaacetic acid (DTPA), is a chelating agent used in various industrial processes to bind metal ions.[1][2] It is a concern in wastewater treatment because it is poorly biodegradable and can pass through treatment plants largely untreated.[1][2][3] This can lead to the mobilization of heavy metals in the environment and may exert toxic effects on the microbial communities in activated sludge.[3]

Q2: Is DTPA biodegradable in activated sludge systems?

No, studies have shown that DTPA is not readily biodegradable under either aerobic or anaerobic conditions.[3] This recalcitrant nature means it can persist through the treatment process.

Q3: What are the general impacts of DTPA on activated sludge?

The effects of DTPA on activated sludge are progressive and dose-dependent.[3] They can range from the dissolution of the protective capsular material around microbial flocs to decreased substrate uptake rates and, at higher concentrations, a decline in overall treatment performance.[3]

Q4: Can DTPA affect the nutrient removal efficiency of my activated sludge system?

Yes, as a nitrogen-containing compound, DTPA can increase the nitrogen load in the wastewater.[3] Furthermore, by chelating metal ions that are essential for microbial activity, it can indirectly impact biological nutrient removal processes.

Q5: Are there established analytical methods to measure DTPA concentrations in my samples?

Yes, a variety of analytical techniques are available for the determination of DTPA in different matrices. These include chromatographic, electrochemical, spectrophotometric, and titrimetric methods.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with DTPA and activated sludge.

Problem 1: Decreased BOD/COD Removal Efficiency

Symptoms:

  • Noticeable drop in Biochemical Oxygen Demand (BOD) or Chemical Oxygen Demand (COD) removal rates after introducing DTPA.

  • Effluent BOD or COD levels are higher than the baseline.

Possible Causes:

  • Microbial Inhibition: DTPA can inhibit the metabolic activity of the microorganisms responsible for organic matter degradation. The effect is dose-dependent.[4]

  • High DTPA Concentration: At concentrations above 500 mg/L, a significant reduction in floc density and BOD5 removal efficiency (up to 39%) has been observed.[3]

  • Increased Influent COD: DTPA itself contributes to the COD of the wastewater, with an approximate increase of 790 mg COD per gram of DTPA added.[4]

Troubleshooting Steps:

  • Verify DTPA Concentration: Accurately measure the DTPA concentration in your influent.

  • Conduct Dose-Response Experiment: If possible, run batch tests with varying DTPA concentrations to determine the inhibitory threshold for your specific sludge.

  • Metal Addition: The addition of excess calcium (in a 4.8:1 molar ratio of Ca:DTPA) before DTPA addition has been shown to reduce, but not eliminate, its inhibitory effects.[4]

  • Monitor Oxygen Uptake Rate (OUR): A decrease in the OUR of the mixed microbial community is a direct indicator of inhibition by DTPA.[4]

Logical Flow for Troubleshooting Decreased Removal Efficiency

Caption: Troubleshooting workflow for addressing decreased BOD/COD removal.

Problem 2: Poor Sludge Settleability (Bulking or Dispersed Growth)

Symptoms:

  • High Sludge Volume Index (SVI) values (typically >150 mL/g).[5]

  • Cloudy or turbid effluent with solids carryover.[5]

  • Visible reduction in floc density under a microscope.[3]

  • Dispersed, non-settleable growth.[6]

Possible Causes:

  • DTPA-Induced Floc Disintegration: DTPA can dissolve the extracellular polymeric substances (EPS) that bind microbial cells together, leading to weaker floc structures.[3]

  • Nutrient Imbalance: While DTPA adds nitrogen, it can chelate essential micronutrients, creating an imbalance that favors filamentous bacteria or dispersed growth.[5][6]

  • Toxicity: A toxic shock from high concentrations of DTPA can lead to dispersed growth.[7]

Troubleshooting Steps:

  • Microscopic Examination: Observe the sludge under a microscope to identify the nature of the settling issue (e.g., filamentous bulking, pin floc, dispersed growth).

  • SVI Measurement: Regularly measure the SVI to quantify the settling characteristics of the sludge.

  • Nutrient Analysis: Analyze the influent and effluent for key nutrients (N, P) and essential trace metals to ensure a proper balance. The recommended BOD:N:P ratio is 100:5:1.[5]

  • Jar Testing: Conduct jar tests with different coagulants or flocculants to see if settling can be chemically enhanced as a temporary measure.

  • Reduce DTPA Loading: If possible, reduce the influent concentration of DTPA to a level that does not adversely affect sludge settleability.

Signaling Pathway of DTPA-Induced Poor Settling

DTPA_Settling_Impact DTPA This compound (DTPA) Chelation Chelation of Metal Ions (e.g., Ca2+, Mg2+) DTPA->Chelation EPS_Dissolution Dissolution of Extracellular Polymeric Substances (EPS) DTPA->EPS_Dissolution Nutrient_Imbalance Nutrient Imbalance Chelation->Nutrient_Imbalance Floc_Structure Weakened Floc Structure EPS_Dissolution->Floc_Structure Poor_Settling Poor Sludge Settleability (High SVI) Floc_Structure->Poor_Settling Filamentous_Growth Favors Filamentous Bacteria Filamentous_Growth->Poor_Settling Nutrient_Imbalance->Filamentous_Growth

Caption: Impact of DTPA on sludge floc structure and settleability.

Data Summary Tables

Table 1: Effect of DTPA Concentration on Activated Sludge Performance

DTPA Concentration (mg/L)ObservationReference
< 500No significant effect on microbial activity in ECF effluent.[4]
> 500Floc density is considerably reduced.[3]
> 500BOD5 removal efficiency reduced by up to 39%.[3]
200 - 1200Reduced rate of microbial growth (20-30% of original).[4]
Up to 875Did not affect effluent acute toxicity.[4]

Table 2: Impact of DTPA on Wastewater Characteristics

ParameterImpactReference
Chemical Oxygen Demand (COD)Increases by approximately 790 mg/g of DTPA added.[4]
5-day Biochemical Oxygen Demand (BOD5)Not significantly altered in the presence of other biodegradable components.[4]

Experimental Protocols

Protocol 1: Respirometric Measurement of Oxygen Uptake Rate (OUR)

This protocol is used to assess the inhibitory effect of DTPA on the microbial activity of activated sludge.[4]

Materials:

  • Activated sludge mixed liquor sample

  • Untreated wastewater effluent (substrate)

  • DTPA stock solution (e.g., 33.3 g/L)

  • Respirometer (e.g., modified sealed and jacketed BOD flask with injection ports)

  • Dissolved Oxygen (DO) probe

  • Magnetic stirrer and stir bar

  • Constant temperature water bath

Procedure:

  • Temperature Control: Place the respirometer in a water bath to maintain a constant temperature, as biomass activity is highly sensitive to temperature fluctuations.

  • Sample Preparation: Add a known volume of mixed liquor to the respirometer flask and place a stir bar inside.

  • DO Probe Insertion: Insert the DO probe, ensuring a tight seal.

  • Aeration: Aerate the sample until the DO concentration is near saturation.

  • DTPA Addition: Inject a specific volume of the DTPA stock solution to achieve the desired test concentration. Allow the sample to mix for at least two minutes.

  • Substrate Injection: Stop aeration and immediately inject a known quantity of untreated effluent (substrate).

  • Data Recording: Record the decrease in DO concentration over time. The slope of this line represents the Oxygen Uptake Rate (OUR).

  • Analysis: Compare the OUR of the DTPA-dosed sample to a control sample (without DTPA) to determine the percent inhibition.

Experimental Workflow for OUR Measurement

OUR_Workflow Start Start Setup Set up respirometer in constant temp bath Start->Setup Add_Sludge Add mixed liquor to respirometer Setup->Add_Sludge Aerate Aerate sample to DO saturation Add_Sludge->Aerate Add_DTPA Inject DTPA stock solution Aerate->Add_DTPA Mix Mix for 2 minutes Add_DTPA->Mix Add_Substrate Inject substrate (wastewater effluent) Mix->Add_Substrate Record_DO Record DO vs. Time Add_Substrate->Record_DO Calculate_OUR Calculate OUR (slope of DO curve) Record_DO->Calculate_OUR Analyze Compare with control to find % inhibition Calculate_OUR->Analyze End End Analyze->End

Caption: Workflow for determining Oxygen Uptake Rate (OUR).

Protocol 2: DTPA Extraction from Soil/Sludge for Analysis

This protocol provides a general method for extracting DTPA-chelated metals, which can be adapted for quantifying DTPA itself.[8][9]

Materials:

  • Air-dried soil or dewatered sludge sample, ground to pass a 2 mm sieve.

  • DTPA extracting solution (0.005M DTPA, 0.01M CaCl2, 0.1M TEA, adjusted to pH 7.30).

  • Erlenmeyer flasks (125 mL).

  • Reciprocating shaker.

  • Filter paper (e.g., Whatman No. 42).

  • Analytical instrument for DTPA measurement (e.g., HPLC, GC-MS).

Procedure:

  • Sample Weighing: Weigh 20 g of the prepared soil/sludge sample into a 125 mL Erlenmeyer flask.

  • Extraction Solution Addition: Add 40 mL of the DTPA extracting solution to the flask.

  • Shaking: Secure the flask on a reciprocating shaker and shake for 2 hours at approximately 180 oscillations per minute.

  • Filtration: Filter the extract through the filter paper.

  • Analysis: Analyze the filtrate for DTPA concentration using an appropriate analytical method. It is recommended to keep the extracts refrigerated and analyze them within a few days to prevent precipitation.[8]

References

Addressing intramolecular cross-linking with cDTPA in antibody conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with cyclic DTPA anhydride (cDTPA) in antibody conjugation. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating cDTPA to an antibody?

A1: The conjugation reaction of cDTPA to antibodies is favored as the pH increases.[1][2] A pH of 8.2, typically using a bicarbonate buffer, is often recommended due to its good buffering capacity in the optimal range for the acylation reaction of primary amines (like the lysine residues on an antibody) by the cDTPA anhydride.[1][2] Lower pH conditions can lead to protonation of the amine groups on lysine residues, making them weaker nucleophiles and reducing the efficiency of the conjugation reaction.[1]

Q2: How does the molar ratio of cDTPA to antibody affect the conjugation?

A2: The molar ratio of cDTPA to antibody directly influences the number of DTPA molecules incorporated per antibody molecule and can impact the antibody's binding activity.[1][2][3] Increasing the molar ratio generally leads to a higher number of conjugated DTPA molecules. However, excessive conjugation can lead to a loss of antibody immunoreactivity and potentially cause precipitation.[3][4][5] It is crucial to optimize this ratio for each specific antibody to achieve the desired level of chelation while preserving its biological function.

Q3: What are the signs of intramolecular cross-linking, and how can it be detected?

A3: Intramolecular cross-linking, where the cDTPA molecule reacts with two different amino groups within the same antibody, can lead to changes in the antibody's conformation and potentially a loss of activity. On a non-reducing SDS-PAGE gel, intramolecular cross-linking might not be immediately obvious as a distinct high-molecular-weight band, but it can contribute to conformational changes. More significantly, intermolecular cross-linking between different antibody molecules will result in the formation of high-molecular-weight aggregates visible on SDS-PAGE.[1] Techniques like size-exclusion chromatography (SEC) can also be used to detect aggregates. Mass spectrometry can provide detailed information on the nature and location of the cross-links.[6][7][8]

Q4: Can cDTPA conjugation lead to antibody precipitation? What should I do if my antibody precipitates?

A4: Yes, antibody precipitation can occur during cDTPA conjugation, especially at high molar ratios of the chelator.[4] This is often due to a significant alteration of the antibody's surface properties, including charge and hydrophobicity, which can lead to aggregation. If you observe precipitation, it is recommended to reduce the molar ratio of cDTPA to antibody in subsequent experiments.[4]

Q5: What are common interfering substances in the antibody buffer that can affect cDTPA conjugation?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the antibody's lysine residues for reaction with cDTPA, thereby reducing conjugation efficiency.[9] Other substances like sodium azide, a common preservative, can also interfere with the reaction.[9] It is recommended to buffer-exchange the antibody into a suitable buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, prior to conjugation.[9]

Troubleshooting Guide

Symptom Possible Cause Recommendation
Low or no conjugation Suboptimal pH: The reaction pH is too low, leading to protonated and less reactive amine groups on the antibody.[1]Increase the reaction pH to 8.0-8.5 using a suitable buffer like bicarbonate buffer.[1][2]
Presence of interfering substances: The antibody solution contains primary amines (e.g., Tris, glycine) or other interfering molecules.[9]Perform buffer exchange to remove interfering substances before conjugation.[9]
Low antibody concentration: A dilute antibody solution can lead to inefficient conjugation.[9]Concentrate the antibody to a recommended starting concentration of at least 0.5 mg/mL.[9]
Impure antibody: The presence of other proteins can compete with the target antibody for conjugation.[9]Use an antibody with a purity of greater than 95%.[9]
Antibody precipitation during or after conjugation Excessive conjugation: A high molar ratio of cDTPA to antibody can lead to significant changes in the antibody's properties and cause aggregation.[4]Reduce the molar ratio of cDTPA to antibody.
Loss of antibody activity Conjugation at or near the antigen-binding site: DTPA may have attached to lysine residues crucial for antigen recognition.[4]Reduce the cDTPA:antibody molar ratio to decrease the overall number of conjugated chelates.
Conformational changes due to cross-linking: Intramolecular cross-linking can alter the antibody's structure.Optimize the cDTPA:antibody molar ratio. Analyze the conjugate using non-reducing SDS-PAGE and size-exclusion chromatography to assess for aggregation.
High-molecular-weight bands on non-reducing SDS-PAGE Intermolecular cross-linking: The cDTPA has reacted with amine groups on different antibody molecules, leading to aggregation.[1]Lower the cDTPA:antibody molar ratio. Consider optimizing the antibody concentration during the reaction.

Data Presentation

Table 1: Effect of cDTPAA:Antibody Molar Ratio on Indium Incorporation and Antibody Binding Activity

Data from a study by Paik et al. on the conjugation of cDTPAA to an anti-human albumin antibody (Ab) and a monoclonal colorectal antibody (MAb-17-1A) in bicarbonate buffer at pH 8.2.[1][2]

AntibodycDTPAA:Antibody Molar RatioIndium Atoms Incorporated per AntibodyRetention of Binding Activity (%)
Ab 20001147
1000955
500859
100277
MAb-17-1A 500029< 5
200028< 5
100031< 5
5001112
100460
50193

Experimental Protocols

Protocol 1: General Procedure for cDTPA Conjugation to an Antibody

This protocol is a generalized procedure based on common practices and should be optimized for your specific antibody and application.

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of at least 0.5 mg/mL and is in an amine-free buffer (e.g., PBS, bicarbonate buffer) at a pH between 8.0 and 8.5.[9] If necessary, perform buffer exchange using dialysis or a desalting column.

  • cDTPA Solution Preparation:

    • Dissolve cyclic DTPA anhydride (cDTPAA) in anhydrous dimethyl sulfoxide (DMSO) immediately before use to prevent hydrolysis.

  • Conjugation Reaction:

    • Add the desired molar excess of the cDTPAA solution to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature.[10]

  • Purification:

    • Remove unconjugated cDTPA and byproducts by size-exclusion chromatography (e.g., Sephadex G-50 or G-25 column) equilibrated with a suitable buffer (e.g., 0.01 M acetate buffer, pH 6.0).[11]

  • Characterization:

    • Determine the number of DTPA molecules incorporated per antibody molecule. This can be done indirectly by radiolabeling with a metal like Indium-111 and measuring the radioactivity associated with the antibody fraction.[11]

    • Assess the integrity and aggregation of the conjugate using non-reducing SDS-PAGE.

    • Evaluate the immunoreactivity of the conjugated antibody using an appropriate binding assay (e.g., ELISA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Ab_prep Antibody Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Mix Ab and cDTPA, Incubate) Ab_prep->Conjugation cDTPA_prep cDTPA Solution (Dissolve in DMSO) cDTPA_prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification DTPA_quant Quantify DTPA/Ab Ratio Purification->DTPA_quant SDS_PAGE SDS-PAGE Analysis Purification->SDS_PAGE Activity_assay Immunoreactivity Assay Purification->Activity_assay

Caption: Experimental workflow for cDTPA antibody conjugation.

troubleshooting_logic Start Start Troubleshooting Problem Low/No Conjugation? Start->Problem Check_pH Is pH 8.0-8.5? Problem->Check_pH Yes Precipitation Precipitation Occurred? Problem->Precipitation No Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes End Problem Resolved Adjust_pH->End Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Buffer->End Yes Buffer_Exchange->End Reduce_Ratio Reduce cDTPA:Ab Ratio Precipitation->Reduce_Ratio Yes Loss_of_Activity Loss of Activity? Precipitation->Loss_of_Activity No Reduce_Ratio->End Optimize_Ratio Optimize cDTPA:Ab Ratio Loss_of_Activity->Optimize_Ratio Yes Loss_of_Activity->End No Optimize_Ratio->End

Caption: Troubleshooting logic for cDTPA antibody conjugation.

References

Technical Support Center: Minimizing Nephrotoxicity of Pentetic Acid at High Dosages

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the nephrotoxic effects of Pentetic acid (DTPA) when used at high dosages in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with high-dose this compound administration.

Issue Potential Cause Recommended Action
Unexpectedly high serum creatinine and BUN levels High-dose DTPA-induced acute tubular necrosis.[1][2]1. Immediate Action: Temporarily suspend DTPA administration. 2. Hydration: Ensure adequate hydration of the animal subjects with intravenous saline to help dilute the DTPA-metal complexes and facilitate renal clearance.[3] 3. Dose Re-evaluation: Critically reassess the dosage of this compound. If possible, reduce the dose or increase the dosing interval in subsequent experiments. 4. Monitor Renal Function: Continue to monitor serum creatinine, BUN, and urine output closely.
Evidence of oxidative stress (e.g., increased malondialdehyde levels) DTPA-mediated generation of reactive oxygen species (ROS) in renal tubules.[4]1. Antioxidant Co-administration: Consider the co-administration of antioxidants. N-acetylcysteine (NAC), Vitamin E, or other flavonoids have shown protective effects against drug-induced nephrotoxicity by scavenging free radicals.[3][5] 2. Dose and Timing: The dose and timing of antioxidant administration should be optimized based on pilot studies.
Histopathological evidence of renal tubular damage Direct toxicity of high concentrations of DTPA or its metal complexes on tubular epithelial cells.1. Review Dosing Regimen: Analyze the dosing regimen (bolus vs. infusion). A slower infusion rate may reduce peak plasma concentrations and subsequent renal toxicity. 2. Hydration Protocol: Implement a pre- and post-hydration protocol to flush the renal tubules.[3] 3. Alternative Chelating Agents: If the experimental design allows, investigate if a different chelating agent with a better safety profile could be used.
Variable or inconsistent nephrotoxicity between subjects Differences in individual susceptibility, hydration status, or underlying renal function.1. Standardize Hydration: Ensure all subjects receive a standardized hydration protocol before, during, and after DTPA administration. 2. Baseline Renal Function: Assess baseline renal function (e.g., creatinine clearance) for all subjects before initiating the experiment to exclude animals with pre-existing renal impairment. 3. Controlled Diet: Provide a standardized diet to all animals, as nutritional status can influence susceptibility to nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (DTPA) nephrotoxicity at high dosages?

A1: At high dosages, this compound is considered nephrotoxic.[6] The primary mechanism is believed to be acute tubular necrosis (ATN), where the renal tubules are damaged.[1] This is likely due to the high concentration of the DTPA-metal complex being filtered through the kidneys, leading to direct cellular injury, oxidative stress, and potentially apoptosis of the tubular epithelial cells.[4]

Q2: How can I monitor for early signs of nephrotoxicity in my animal models?

A2: Early and sensitive monitoring is crucial. It is recommended to monitor:

  • Serum Biomarkers: Serum creatinine and Blood Urea Nitrogen (BUN) are standard indicators of renal function.[2]

  • Urine Biomarkers: Newer biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) can provide earlier and more sensitive detection of kidney injury than traditional markers.[6]

  • Urine Output: A significant decrease in urine output can be an early sign of acute kidney injury.

  • Histopathology: At the end of the study, histopathological examination of kidney tissue is the gold standard for assessing the extent of renal damage.

Q3: What is the role of hydration in mitigating DTPA nephrotoxicity?

A3: Adequate hydration is a critical and effective strategy to reduce the risk of nephrotoxicity.[3] Increased fluid intake helps to:

  • Dilute the concentration of this compound and its metal complexes in the renal tubules.

  • Increase urine flow rate, which facilitates faster excretion of the chelating agent and reduces the time it is in contact with the tubular cells.[3] A common practice for other nephrotoxic agents is to administer intravenous saline before and after the drug.[3]

Q4: Can antioxidants be used to prevent or reduce DTPA-induced kidney damage?

A4: Yes, co-administration of antioxidants is a promising strategy. Oxidative stress is a key contributor to drug-induced nephrotoxicity.[4] Antioxidants like N-acetylcysteine (NAC), Vitamin E, and various plant-derived flavonoids have been shown to protect against kidney damage induced by other nephrotoxic agents by neutralizing harmful reactive oxygen species (ROS).[3][5] The specific antioxidant and its optimal dose would need to be determined for your experimental model.

Q5: Are there any quantitative data available on the dose-dependent nephrotoxicity of this compound?

A5: While it is widely acknowledged that this compound is nephrotoxic at high doses, specific, publicly available quantitative data tables from dose-response studies detailing the precise relationship between various high doses of DTPA and the degree of nephrotoxicity are limited in the reviewed literature. One study on a related chelating agent, EDHPA, in dogs showed that intravenous doses of 6-18 mg/kg for 14 days led to elevated BUN, and one fatality at the higher end of this range exhibited tubular necrosis.[2] For preclinical studies, it is crucial to perform dose-range finding studies to establish the maximum tolerated dose (MTD) and the no-observable-adverse-effect-level (NOAEL) in your specific animal model and experimental conditions.[7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing and minimizing this compound nephrotoxicity.

Protocol 1: Assessment of this compound-Induced Nephrotoxicity in a Rodent Model

Objective: To evaluate the dose-dependent nephrotoxicity of this compound in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound (DTPA)

  • Sterile saline solution (0.9% NaCl)

  • Metabolic cages

  • Blood collection tubes (for serum)

  • Urine collection tubes

  • Reagents and kits for measuring serum creatinine, BUN, urinary KIM-1, and NGAL.

  • Formalin for tissue fixation

  • Paraffin, microtome, and stains (Hematoxylin and Eosin) for histopathology

Methodology:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Group Allocation: Randomly divide rats into a control group and at least three experimental groups receiving different high doses of this compound (e.g., low, medium, and high dose).

  • Dosing:

    • Control group: Administer sterile saline intravenously (i.v.).

    • Experimental groups: Administer the assigned dose of this compound (dissolved in sterile saline) via i.v. injection. The administration can be a single bolus or a slow infusion over a specific period.

  • Sample Collection:

    • Urine: House rats in metabolic cages for 24-hour urine collection at baseline and at specified time points post-injection (e.g., 24, 48, and 72 hours).

    • Blood: Collect blood samples via tail vein or cardiac puncture (at termination) at baseline and corresponding time points. Separate serum and store at -80°C.

  • Biochemical Analysis:

    • Measure serum creatinine and BUN levels using a clinical chemistry analyzer.

    • Measure urinary KIM-1 and NGAL concentrations using ELISA kits according to the manufacturer's instructions.

  • Histopathology:

    • At the end of the experiment, euthanize the animals and perfuse the kidneys with saline followed by 10% neutral buffered formalin.

    • Excise the kidneys, fix them in formalin, process, and embed in paraffin.

    • Section the kidneys (4-5 µm) and stain with Hematoxylin and Eosin (H&E).

    • Examine the slides under a light microscope for signs of tubular necrosis, cast formation, and other pathological changes.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different dose groups with the control group.

Protocol 2: Evaluation of a Nephroprotective Agent (e.g., Antioxidant)

Objective: To assess the efficacy of an antioxidant in mitigating this compound-induced nephrotoxicity.

Methodology:

  • Follow the same initial steps as in Protocol 1 for animal acclimatization and group allocation.

  • Group Design:

    • Group 1: Control (vehicle for both DTPA and antioxidant)

    • Group 2: this compound only (high dose)

    • Group 3: this compound (high dose) + Antioxidant

    • Group 4: Antioxidant only

  • Dosing:

    • Administer the antioxidant at a predetermined dose and time relative to the this compound injection (e.g., 1 hour before).

    • Administer the high dose of this compound as in Protocol 1.

  • Sample Collection and Analysis: Collect and analyze blood, urine, and kidney tissue as described in Protocol 1.

  • Data Analysis: Compare the outcomes of the "this compound + Antioxidant" group with the "this compound only" group to determine the protective effect of the antioxidant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Drug-Induced Nephrotoxicity

The following diagram illustrates a generalized signaling pathway involved in drug-induced nephrotoxicity, which is relevant to the effects of high-dose this compound. The pathway highlights the central role of oxidative stress leading to cellular damage and apoptosis.

Nephrotoxicity_Pathway cluster_0 Renal Tubule Cell DTPA High-Dose This compound (DTPA) ROS Increased Reactive Oxygen Species (ROS) DTPA->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2_inactive Keap1-Nrf2 (Inactive) ROS->Nrf2_inactive dissociates MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction CellDamage Tubular Cell Damage & Necrosis OxidativeStress->CellDamage p53 p53 Activation OxidativeStress->p53 Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Caspase Caspase Activation MitochondrialDysfunction->Caspase Apoptosis->CellDamage Nrf2_active Nrf2 (Active) ARE Antioxidant Response Element (ARE) Nrf2_active->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralizes Bax Bax Upregulation p53->Bax Bax->MitochondrialDysfunction Caspase->Apoptosis

Caption: Signaling pathway of DTPA-induced nephrotoxicity.

Experimental Workflow for Assessing Nephroprotection

This diagram outlines the logical workflow for an experiment designed to test a potential nephroprotective agent against this compound-induced kidney injury.

Experimental_Workflow start Start: Hypothesis (Agent X protects against DTPA nephrotoxicity) acclimatization Animal Acclimatization (e.g., Wistar Rats) start->acclimatization grouping Random Group Allocation (Control, DTPA, DTPA+Agent X, Agent X) acclimatization->grouping dosing Dosing Regimen grouping->dosing monitoring In-life Monitoring (Urine/Blood Collection) dosing->monitoring termination Euthanasia & Kidney Tissue Collection monitoring->termination analysis Biochemical & Histopathological Analysis termination->analysis data Data Interpretation & Statistical Analysis analysis->data conclusion Conclusion on Nephroprotective Efficacy data->conclusion

References

Validation & Comparative

Comparative Analysis of Pentetic Acid (DTPA) and EDTA for Iron Chelation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is paramount for experimental success and therapeutic efficacy. This guide provides a comprehensive comparison of two commonly used aminopolycarboxylic acid chelators, Pentetic acid (Diethylenetriaminepentaacetic acid, DTPA) and Ethylenediaminetetraacetic acid (EDTA), with a specific focus on their application in iron chelation.

This analysis delves into their chemical properties, binding efficiencies under varying pH conditions, and their impact on cellular signaling, supported by established experimental protocols. The information presented herein is intended to aid in the informed selection of the most suitable chelator for specific research and development needs.

Quantitative Comparison of Iron Chelation Properties

The stability of the complex formed between a chelator and a metal ion is a critical determinant of its efficacy. This is quantitatively expressed by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The table below summarizes the stability constants for the iron complexes of DTPA and EDTA.

Chelating AgentIron Oxidation StateStability Constant (log K)pH Range for Effective Chelation
This compound (DTPA) Fe(III)~28.6Broad, effective up to pH 7.5[1][2]
Fe(II)~16.4
EDTA Fe(III)25.1[3]Acidic to slightly neutral (pH 4.0-6.5)[1][2]
Fe(II)14.3[3]

As the data indicates, DTPA generally forms more stable complexes with both ferric (Fe³⁺) and ferrous (Fe²⁺) iron compared to EDTA. This is particularly evident in the case of Fe³⁺, the biologically more relevant form in many contexts. The broader effective pH range of DTPA also makes it a more versatile chelator in physiological and slightly alkaline conditions.[1][2]

Experimental Protocols for Assessing Iron Chelation

Accurate and reproducible assessment of iron chelation is crucial for comparative studies. The following are detailed protocols for two common methods: spectrophotometric analysis and potentiometric titration.

Spectrophotometric Determination of Iron Chelation Capacity

This method relies on a colorimetric indicator that complexes with free iron, allowing for the quantification of the amount of iron sequestered by the chelator.

Principle: The chelating agent is allowed to react with a known amount of iron. An indicator, such as Ferrozine or gallic acid, is then added. This indicator forms a colored complex with any remaining free iron. The intensity of the color, measured by a spectrophotometer, is inversely proportional to the chelating capacity of the test compound.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a standard stock solution of FeCl₃ or FeSO₄ in deionized water.

    • Prepare a solution of the chelating agent (DTPA or EDTA) of known concentration.

    • Prepare a solution of a colorimetric indicator (e.g., 1% gallic acid in an acetate buffer at pH 5.6).[4]

    • Prepare an appropriate buffer solution to maintain the desired pH for the chelation reaction.

  • Chelation Reaction:

    • In a series of test tubes, add a fixed volume of the iron standard solution.

    • To these tubes, add varying concentrations of the chelating agent solution.

    • Include a control tube with only the iron solution and deionized water.

    • Allow the mixture to incubate at room temperature for a sufficient time (e.g., 10-30 minutes) to ensure the chelation reaction reaches equilibrium.

  • Color Development:

    • To each tube, add the colorimetric indicator solution.

    • Allow the color to develop for a specified period (e.g., 10 minutes).

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for the iron-indicator complex (e.g., 570 nm for the iron-gallic acid complex).[4]

  • Calculation of Chelating Activity:

    • The percentage of iron chelated is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance in the presence of the chelating agent.

Potentiometric Titration for Determination of Chelation Stoichiometry and Stability Constants

Potentiometric titration is a highly accurate method for determining the stoichiometry of the metal-ligand complex and its stability constant.

Principle: A solution of the chelating agent is titrated with a standard solution of an iron salt. The change in the potential of an ion-selective electrode (ISE) or a redox electrode is monitored as a function of the titrant volume. The equivalence point of the titration reveals the stoichiometry of the complex, and the titration curve can be used to calculate the stability constant.

Step-by-Step Protocol:

  • Apparatus Setup:

    • A potentiometer or pH/mV meter.

    • An iron-selective electrode or a platinum redox electrode as the indicator electrode.

    • A reference electrode (e.g., saturated calomel electrode, SCE).

    • A burette for the addition of the titrant.

    • A magnetic stirrer.

  • Preparation of Solutions:

    • Prepare a standard solution of FeCl₃ or FeSO₄.

    • Prepare a solution of the chelating agent (DTPA or EDTA) with a precisely known concentration.

    • Use an appropriate electrolyte solution to maintain constant ionic strength.

  • Titration Procedure:

    • Place a known volume of the chelating agent solution in a beaker with the magnetic stir bar.

    • Immerse the indicator and reference electrodes in the solution.

    • Allow the potential reading to stabilize.

    • Add the iron solution from the burette in small, known increments.

    • After each addition, allow the potential to stabilize and record the potential and the total volume of titrant added.

    • Continue the additions well past the equivalence point.

  • Data Analysis:

    • Plot the measured potential (in mV) against the volume of the iron solution added.

    • The equivalence point can be determined from the inflection point of the titration curve, or more accurately from the first or second derivative plot.

    • The stoichiometry of the iron-chelator complex can be determined from the volume of titrant at the equivalence point.

    • The stability constant (log K) can be calculated from the potential measurements at different points on the titration curve using the Nernst equation and the known concentrations of the reactants.

Visualization of Experimental Workflow and Cellular Impact

To facilitate a clearer understanding of the experimental processes and potential biological implications, the following diagrams are provided.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Chelation & Color Development cluster_analysis 3. Analysis Iron_sol Standard Iron Solution (FeCl3 or FeSO4) Mix Mix Iron and Chelator Iron_sol->Mix Chelator_sol Chelator Solution (DTPA or EDTA) Chelator_sol->Mix Indicator_sol Indicator Solution (e.g., Gallic Acid) Incubate_chelate Incubate (10-30 min) Mix->Incubate_chelate Add_indicator Add Indicator Incubate_chelate->Add_indicator Incubate_color Incubate for Color (10 min) Add_indicator->Incubate_color Spectro Spectrophotometer (Measure Absorbance at 570 nm) Incubate_color->Spectro Calculate Calculate % Chelation Spectro->Calculate

Workflow for Spectrophotometric Iron Chelation Assay.

G cluster_setup 1. Experimental Setup cluster_assay 2. Efficacy Assessment cluster_signaling 3. Signaling Pathway Analysis Cell_culture Seed Cells (e.g., Hepatocytes, Neurons) Chelator_treatment Treat with DTPA or EDTA Cell_culture->Chelator_treatment Viability Cell Viability Assay (e.g., MTT, LDH) Chelator_treatment->Viability Iron_quant Intracellular Iron Quantification (e.g., Colorimetric Assay, AAS) Chelator_treatment->Iron_quant Lysate Prepare Cell Lysates Chelator_treatment->Lysate Iron_overload Induce Iron Overload (e.g., with Ferric Ammonium Citrate) Iron_overload->Cell_culture Western Western Blot for Phosphorylated Proteins (e.g., p-JNK, p-p38) Lysate->Western

General Workflow for Cell-Based Iron Chelation Assays.

Impact on Cellular Signaling Pathways

Iron is a critical cofactor for numerous enzymes and is essential for cellular processes such as DNA synthesis and cellular respiration. Consequently, the depletion of intracellular iron by chelating agents can have significant effects on various signaling pathways. While research specifically detailing the direct interaction of DTPA and EDTA with signaling molecules is limited, the downstream effects of the iron depletion they induce are better understood.

One of the key pathways affected by iron chelation is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Studies have shown that iron depletion can lead to the activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[5] This activation is thought to be a cellular response to the stress induced by iron deficiency and can ultimately lead to cell cycle arrest and apoptosis.[5]

G Chelator Iron Chelator (DTPA or EDTA) Iron_depletion Intracellular Iron Depletion Chelator->Iron_depletion ASK1_Thioredoxin Dissociation of ASK1-Thioredoxin Complex Iron_depletion->ASK1_Thioredoxin ASK1 Activation of ASK1 ASK1_Thioredoxin->ASK1 JNK_p38 Phosphorylation and Activation of JNK and p38 MAPK ASK1->JNK_p38 Cell_cycle_arrest Cell Cycle Arrest JNK_p38->Cell_cycle_arrest Apoptosis Apoptosis JNK_p38->Apoptosis

Iron Depletion-Induced MAPK Signaling Pathway.

Conclusion

Both this compound and EDTA are effective iron chelators, with distinct properties that make them suitable for different applications. DTPA's higher stability constants and broader effective pH range offer advantages in many biological and pharmaceutical contexts. In contrast, EDTA remains a cost-effective and suitable option for applications within acidic to slightly neutral environments. The choice between these two chelators should be guided by the specific requirements of the experimental or therapeutic setting, including pH, the presence of competing metal ions, and the desired stability of the iron-chelate complex. The provided experimental protocols and workflow diagrams offer a foundation for the rigorous and comparative evaluation of these and other iron chelating agents.

References

A Comparative Guide to DTPA and DOTA as Bifunctional Chelators for Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy, the choice of a bifunctional chelator is critical. This component securely binds a radiometal to a targeting molecule, such as an antibody or peptide, ensuring the delivery of the radioactive payload to the desired biological target while minimizing off-target accumulation. This guide provides an objective comparison of two widely used bifunctional chelators, the acyclic diethylenetriaminepentaacetic acid (DTPA) and the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), supported by experimental data.

Overview of DTPA and DOTA

DTPA is an acyclic, linear chelator, while DOTA is a macrocyclic chelator, meaning its donor atoms are part of a ring structure. This fundamental structural difference significantly influences their coordination chemistry, stability, and radiolabeling kinetics with various radiometals.

G Chemical Structures of DTPA and DOTA cluster_DTPA DTPA (Diethylenetriaminepentaacetic acid) cluster_DOTA DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) DTPA DOTA

Caption: Chemical structures of the acyclic chelator DTPA and the macrocyclic chelator DOTA.

Performance Comparison: DTPA vs. DOTA

The selection between DTPA and DOTA is often dictated by the choice of radiometal and the biological properties of the targeting molecule. Key performance indicators include radiolabeling efficiency, the stability of the resulting radiometal-chelator complex, and the in vivo biodistribution and clearance profile of the final radiopharmaceutical.

Radiolabeling Efficiency

Radiolabeling with DTPA can often be performed under milder conditions (room temperature) and with faster kinetics compared to DOTA, which frequently requires heating.[1][2] This can be a significant advantage when working with temperature-sensitive biomolecules like antibodies.[3] However, derivatives of DOTA have been developed to allow for radiolabeling at lower temperatures.

ChelatorRadiometal(s)Typical Labeling TemperatureTypical Labeling TimeRadiochemical YieldReference(s)
DTPA ⁹⁰Y, ¹¹¹In, ¹⁷⁷LuRoom Temperature15-30 minutes>95%[1][2][3]
DOTA ⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu, ⁶⁸Ga60-100°C5-60 minutes>95%[1][4][5]
CHX-A"-DTPA ⁹⁰YRoom Temperature<30 minutes>95%[3]
In Vitro and In Vivo Stability

The stability of the radiometal-chelator complex is paramount to prevent the release of the free radiometal in vivo, which can lead to undesirable accumulation in non-target tissues like the bone and liver, causing toxicity. Due to its pre-organized rigid structure, DOTA generally forms thermodynamically more stable and kinetically more inert complexes with a wide range of radiometals compared to the more flexible acyclic DTPA.[6][7] This is a crucial advantage for therapeutic applications where the radiopharmaceutical may circulate for extended periods. For instance, Gd(DOTA) exhibits five orders of magnitude higher in vitro stability compared to Gd(DTPA).[7] While DTPA complexes can be prone to dissociation and transchelation in vivo, derivatives such as CHX-A"-DTPA have been developed to improve stability.[3][6][8]

Chelator ComplexStability MetricConditionsResultReference(s)
⁹⁰Y-CHX-A"-DTPA-NCS Radiochemical PurityChallenged with 1000x molar excess of Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺ for 72h>80%[3]
⁶⁴Cu-DTPA derivatives Serum StabilityIn vitro incubation in serum at 37°C for 48hPoor stability[9]
⁶⁴Cu-DOTA Serum StabilityIn vitro incubation in serum at 37°C for 48h<6% dissociation[9]
¹¹¹In-DTPA-Antibody Serum StabilityIn vitro incubationLess stable than ¹¹¹In-DOTA-Antibody[10]
¹¹¹In-DOTA-Antibody Serum StabilityIn vitro incubationMore stable than ¹¹¹In-DTPA-Antibody[10]
In Vivo Biodistribution

The choice of chelator can influence the biodistribution and clearance of a radiopharmaceutical. Generally, more stable complexes, such as those formed with DOTA, result in lower uptake in non-target organs and faster clearance from the blood.[7][10] For example, in a comparison of anti-ferritin monoclonal antibody conjugates, the Bz-DTPA conjugate showed good tumor targeting.[10] However, in a study with gadolinium-dendrimer conjugates for MRI, the DOTA-based agent exhibited a faster rate of clearance in vivo.[7]

RadiopharmaceuticalAnimal ModelKey Biodistribution FindingsReference(s)
¹¹¹In/⁹⁰Y-Bz-DTPA-AMB8LK Ab Pancreatic Cancer XenograftGood tumor targeting (20% ID/g at 3 days for ¹¹¹In)[10]
G4-(1B4M-DTPA-Gd)₃₀ Not specifiedBlood clearance half-life: 29.1 min[7]
G4-(C-DOTA-Gd)₂₈ Not specifiedBlood clearance half-life: 16.2 min[7]
⁹⁰Y-CHX-A"-DTPA-NCS Swiss MiceCleared through the kidneys with minimal retention in other major organs[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of bifunctional chelators.

General Radiolabeling Workflow

The following diagram illustrates a typical workflow for the radiolabeling of a targeting molecule with a bifunctional chelator.

G General Radiolabeling Workflow Conjugation 1. Conjugation Targeting Molecule + Bifunctional Chelator Purification1 2. Purification Removal of excess chelator Conjugation->Purification1 Radiolabeling 3. Radiolabeling Conjugate + Radiometal Purification1->Radiolabeling Purification2 4. Purification Removal of free radiometal Radiolabeling->Purification2 QC 5. Quality Control (e.g., ITLC, HPLC) Purification2->QC

Caption: A generalized workflow for the preparation of a radiopharmaceutical.

Detailed Protocol for Radiolabeling (Example with ⁹⁰Y):

  • Conjugation: A targeting molecule (e.g., antibody) is conjugated with a bifunctional chelator (e.g., p-SCN-Bn-DTPA or p-SCN-Bn-DOTA). The molar ratio of chelator to antibody is optimized to achieve sufficient chelation without compromising the antibody's immunoreactivity.

  • Purification: The immunoconjugate is purified to remove any unreacted chelator, typically using size exclusion chromatography (e.g., PD-10 columns).

  • Radiolabeling Reaction:

    • To a solution of the purified immunoconjugate in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5), add the radiometal (e.g., ⁹⁰YCl₃).

    • For DTPA conjugates, the reaction is typically incubated at room temperature for 15-30 minutes.[3]

    • For DOTA conjugates, the reaction mixture is often heated (e.g., at 37°C to 95°C) for a specified time (e.g., 30-60 minutes).[4][11]

  • Quenching: The reaction can be quenched by adding a solution of DTPA to complex any remaining free radiometal.

  • Final Purification: The radiolabeled immunoconjugate is purified from free radiometal and quenched complexes, again typically by size exclusion chromatography.

  • Quality Control: The radiochemical purity and yield are determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[11]

In Vitro Serum Stability Assay

This assay assesses the stability of the radiolabeled conjugate in a biologically relevant medium.

Protocol:

  • Collect blood from healthy volunteers and prepare serum by centrifugation.[12]

  • Incubate the radiolabeled conjugate in human serum at 37°C.[9][12]

  • At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the mixture.[9]

  • Analyze the aliquots by a suitable method (e.g., ITLC, HPLC, or size exclusion chromatography) to separate the intact radiolabeled conjugate from any released radiometal or degraded products.[13][14]

  • Quantify the percentage of radioactivity associated with the intact conjugate at each time point to determine its stability.

In Vivo Biodistribution Study

Biodistribution studies in animal models are crucial for evaluating the in vivo behavior of a radiopharmaceutical.[15][16][17]

Protocol:

  • Animal Model: Use an appropriate animal model (e.g., healthy mice or tumor-bearing xenograft models).[18]

  • Injection: Administer a known amount of the radiopharmaceutical to the animals, typically via tail vein injection.[18]

  • Time Points: At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), euthanize groups of animals.

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor if applicable).[18]

  • Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This data provides a quantitative measure of the radiopharmaceutical's distribution and clearance.[16][17]

Logical Relationships in Radiopharmaceutical Design

The interplay between the targeting molecule, chelator, and radiometal determines the overall efficacy and safety of a radiopharmaceutical.

G Key Relationships in Radiopharmaceutical Design cluster_Components Components cluster_Properties Key Properties cluster_Outcome Desired Outcome TargetingMolecule Targeting Molecule (e.g., Antibody, Peptide) Efficacy Therapeutic Efficacy / Diagnostic Accuracy TargetingMolecule->Efficacy Chelator Bifunctional Chelator (DTPA or DOTA) Stability Complex Stability Chelator->Stability Kinetics Radiolabeling Kinetics Chelator->Kinetics Radiometal Radiometal (e.g., ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga) Radiometal->Stability Radiometal->Efficacy Biodistribution In Vivo Biodistribution Stability->Biodistribution Kinetics->Efficacy Biodistribution->Efficacy Safety Safety Profile (Low Off-Target Toxicity) Biodistribution->Safety

Caption: Interdependencies of components and properties in radiopharmaceutical development.

Conclusion

Both DTPA and DOTA are valuable bifunctional chelators in the field of radiopharmaceuticals, each with distinct advantages and disadvantages.

  • DTPA and its derivatives, like CHX-A"-DTPA, offer the benefit of rapid radiolabeling under mild, room temperature conditions, which is particularly advantageous for sensitive biomolecules.[3] However, the in vivo stability of DTPA complexes can be a concern, potentially leading to the release of the radiometal.[2][6]

  • DOTA provides superior thermodynamic stability and kinetic inertness for its radiometal complexes, which is critical for in vivo applications, especially for therapeutic agents with long circulation times.[7][9] The trade-off is often harsher radiolabeling conditions that may not be suitable for all targeting molecules.[1][4]

The ultimate choice between DTPA and DOTA depends on a careful consideration of the specific radiometal, the nature of the targeting biomolecule, and the intended clinical application. For applications requiring high in vivo stability, DOTA is often the preferred choice, while DTPA may be suitable for applications where mild radiolabeling conditions are paramount and in vivo stability is less critical. The development of new and improved chelators continues to be an active area of research, aiming to combine the favorable properties of both acyclic and macrocyclic structures.

References

A Comparative Guide to Analytical Methods for the Detection of Pentetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection of Pentetic acid (DTPA) with established analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrophotometry, and Titrimetry. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific application.

Introduction to this compound Analysis

This compound (DTPA) is a versatile chelating agent with wide-ranging applications in medicine, industry, and environmental science.[1][2] Its ability to form stable complexes with metal ions makes it a critical component in MRI contrast agents, chelation therapy for heavy metal poisoning, and as a stabilizer in various industrial processes.[1][2] Accurate and reliable quantification of DTPA is crucial for quality control, formulation development, and pharmacokinetic studies. This guide evaluates a new, highly sensitive LC-MS/MS method against traditional analytical approaches.

Comparison of Analytical Method Performance

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the different methods for DTPA detection.

Parameter LC-MS/MS HPLC-UV Spectrophotometry Titrimetry
Principle Separation by chromatography followed by mass-based detection of the analyte and its fragments.Separation by chromatography followed by detection based on UV absorbance.Formation of a colored complex with a metal ion and measurement of its absorbance.Volumetric analysis based on a chemical reaction with a standardized solution.
Linearity Range 1-100 µg/mL (in plasma), 10-2000 µg/mL (in urine)[3]10-1000 mg/L[4]5-50 µg/mL[5]Not typically defined by a range, but by the concentration of the titrant.
Limit of Detection (LOD) 5 ppb[1]0.34 µmol/L[6]0.015 mg/mL (for DTPA-anhydride)[7], 0.8701 µg/mL[5]Dependent on indicator sensitivity and titrant concentration.
Limit of Quantification (LOQ) 0.6 µg/L[8]0.62 µmol/L[6]0.06 mg/mL (for DTPA-anhydride)[7], 2.6366 µg/mL[5]Dependent on the precision of the titration.
Selectivity/Specificity Very HighModerate to HighLow to ModerateLow
Sample Matrix Biological fluids (plasma, urine)[3], water samples[8]Biological fluids[4], water, detergents[6]Topical gel formulations[5], pure substance[7]Pure substance[9]
Instrumentation LC system, Tandem Mass SpectrometerHPLC system, UV DetectorUV-Vis SpectrophotometerBurette, glassware
Throughput HighModerateModerate to HighLow

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and two established methods are provided below.

New Method: LC-MS/MS for Zn-DTPA in Human Plasma and Urine

This method is designed for the robust and specific quantification of Zn-DTPA in complex biological matrices.[3]

1. Sample Preparation:

  • Plasma or urine samples are subjected to solid-phase extraction for purification.

2. Chromatographic Conditions:

  • Column: Proteonavi C18 (250 × 4.6 mm, 5 µm) with a C18 guard column.[3]

  • Mobile Phase: Methanol-2 mM ammonium formate (pH 6.3)-ammonia solution (50:50:0.015, v/v/v).[3]

  • Flow Rate: 0.45 mL/min.[3]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Zn-DTPA and an internal standard are monitored for quantification.

Established Method 1: HPLC with UV Detection

This ion-pairing HPLC method is suitable for the determination of DTPA in pharmaceutical formulations.[]

1. Sample Preparation:

  • Dissolve the sample containing DTPA in Milli-Q water.

  • Add a solution of 20 mM FeCl₃ to form the DTPA-Fe³⁺ complex.[]

2. Chromatographic Conditions:

  • Column: C18 (50 mm x 4.6 mm, 3 µm).[]

  • Mobile Phase: Isocratic mixture of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20, v/v).[]

  • Flow Rate: 1.0 mL/min.[]

  • Column Temperature: 30 °C.[]

  • Detection Wavelength: 260 nm.[]

  • Injection Volume: 50 µL.[]

Established Method 2: Spectrophotometry

This simple and economical method is based on the formation of a colored complex and is suitable for formulations like topical gels.[5]

1. Reagent Preparation:

  • Ferric Chloride Solution: Prepare a stock solution of ferric chloride in 0.1N HCl.

  • Standard Solutions: Prepare a series of standard solutions of DTPA in the range of 5-50 µg/mL.[5]

2. Procedure:

  • To a specific volume of the sample or standard solution, add the ferric chloride solution.

  • Allow the reaction to complete to form the NaFeDTPA complex.[5]

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorbance (λmax) of 272 nm against a reagent blank.[5]

  • Construct a calibration curve of absorbance versus concentration to determine the concentration of DTPA in the sample.

Method Validation Workflow

The validation of a new analytical method is a critical process to ensure that the method is fit for its intended purpose. The following diagram illustrates the key steps involved in the validation of the new LC-MS/MS method for this compound detection.

G cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Validation Report MD1 Define Analytical Requirements MD2 Select LC & MS Parameters MD1->MD2 MD3 Optimize Sample Preparation MD2->MD3 MVP1 Define Validation Parameters (ICH Guidelines) MD3->MVP1 MVP2 Set Acceptance Criteria MVP1->MVP2 VE1 Specificity & Selectivity MVP2->VE1 VE2 Linearity & Range MVP2->VE2 VE3 Accuracy & Precision MVP2->VE3 VE4 LOD & LOQ MVP2->VE4 VE5 Robustness & Stability MVP2->VE5 VR1 Compile & Analyze Data VE1->VR1 VE2->VR1 VE3->VR1 VE4->VR1 VE5->VR1 VR2 Document Results VR1->VR2 VR3 Final Method Approval VR2->VR3

Workflow for the Validation of a New Analytical Method.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the analytical methods described.

G cluster_lcms LC-MS/MS Workflow A Sample (Plasma/Urine) B Solid-Phase Extraction A->B C LC Separation B->C D ESI Ionization C->D E Mass Analysis (MS1) D->E F Collision-Induced Dissociation E->F G Fragment Analysis (MS2) F->G H Quantification G->H

Experimental Workflow for LC-MS/MS Analysis of DTPA.

G cluster_hplc HPLC-UV Workflow A Sample B Complexation with Fe³⁺ A->B C Injection B->C D LC Separation C->D E UV Detection (260 nm) D->E F Quantification E->F

Experimental Workflow for HPLC-UV Analysis of DTPA.

G cluster_spectro Spectrophotometry Workflow A Sample B Reaction with Ferric Chloride A->B C Formation of Colored Complex B->C D Measure Absorbance (272 nm) C->D E Quantification via Calibration Curve D->E

References

Pentetic Acid Ineffective for Neptunium Decorporation, Hydroxypyridinonate Chelators Show High Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of experimental data reveals that Pentetic acid (DTPA) is not a viable agent for the decorporation of neptunium. In stark contrast, novel hydroxypyridinonate (HOPO) chelators, specifically 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO), have demonstrated significant efficacy in removing this hazardous radionuclide.

While DTPA is an approved treatment for internal contamination with plutonium, americium, and curium, its application for neptunium is contraindicated.[1] Studies have shown that DTPA is not only ineffective but may even increase the deposition of neptunium in bone.[1] An in vivo study in rats concluded that DTPA and eight other chelating agents failed to remove significant amounts of neptunium from the body, leading researchers to surmise that neptunium is not chelatable by these agents after it has deposited in organs.[2]

Conversely, a new class of chelators, the hydroxypyridinonates, has emerged as a highly promising alternative. Preclinical studies in mice have shown that 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) are considerably more effective at decorporating neptunium than DTPA.[3] These biomimetic chelators, inspired by naturally occurring siderophores, exhibit high affinity and selectivity for actinides, including neptunium.[3]

Comparative Efficacy Data

The following tables summarize the quantitative data from key experimental studies, highlighting the disparity in efficacy between this compound and the hydroxypyridinonate chelators for neptunium decorporation.

Table 1: Efficacy of this compound (DTPA) for Neptunium Decorporation in Rats

Treatment% of Injected Neptunium Dose in Tissues (24h post-injection)
Control (Saline) Liver: 15.8 ± 1.5Skeleton: 25.6 ± 2.1Kidneys: 2.3 ± 0.3Other Tissues: 10.1 ± 1.2Total Body Retention: 53.8 ± 4.8
DTPA (30 µmol/kg) Liver: 14.9 ± 1.3Skeleton: 26.1 ± 2.5Kidneys: 2.1 ± 0.2Other Tissues: 9.8 ± 1.1Total Body Retention: 52.9 ± 4.5

Data from a study in Sprague-Dawley rats intravenously contaminated with Neptunium-239. Chelator was administered intravenously 1 hour after contamination. The results show no significant reduction in neptunium retention with DTPA treatment compared to the control group.

Table 2: Efficacy of Hydroxypyridinonate (HOPO) Chelators for Neptunium Decorporation in Mice

Treatment% of Injected Neptunium Dose (24h post-injection)
Total Body Retention
Control (Saline) 88 ± 2
CaNa₃-DTPA (30 µmol/kg, ip) 85 ± 3
3,4,3-LI(1,2-HOPO) (30 µmol/kg, ip) 28 ± 2
3,4,3-LI(1,2-HOPO) (100 µmol/kg, oral) 35 ± 4
5-LIO(Me-3,2-HOPO) (100 µmol/kg, ip) 25 ± 3
5-LIO(Me-3,2-HOPO) (200 µmol/kg, oral) 31 ± 5

Data from a study in female Swiss-Webster mice intravenously injected with Neptunium-237.[3] Chelators were administered 1 hour after contamination. The data clearly demonstrates the superior efficacy of both HOPO chelators in reducing total body retention and increasing excretion of neptunium compared to both the control and DTPA-treated groups.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Protocol 1: Evaluation of this compound (DTPA) in Rats
  • Animal Model: Female Sprague-Dawley rats.

  • Contamination: Intravenous injection of a solution containing Neptunium-239.

  • Chelator Administration: A single intravenous injection of Ca-DTPA at a dosage of 30 µmol/kg was administered 1 hour after the neptunium injection.

  • Sample Collection and Analysis: The animals were euthanized 24 hours after contamination. Liver, skeleton (femurs), kidneys, and remaining carcass were collected. The amount of neptunium in each sample was determined by gamma spectrometry.

  • Control Group: A control group of rats received an intravenous injection of saline instead of the chelator.

Protocol 2: Evaluation of Hydroxypyridinonate (HOPO) Chelators in Mice
  • Animal Model: Female Swiss-Webster mice.

  • Contamination: Intravenous injection of a solution of 237NpO₂⁺.

  • Chelator Administration:

    • Intraperitoneal (ip) injection: 3,4,3-LI(1,2-HOPO) at 30 µmol/kg or 5-LIO(Me-3,2-HOPO) at 100 µmol/kg was administered 1 hour after neptunium injection.

    • Oral administration (gavage): 3,4,3-LI(1,2-HOPO) at 100 µmol/kg or 5-LIO(Me-3,2-HOPO) at 200 µmol/kg was administered 1 hour after neptunium injection.

  • Sample Collection and Analysis: Mice were housed in metabolic cages for 24 hours to collect urine and feces separately. After 24 hours, the mice were euthanized, and the carcass, along with collected excreta, were analyzed for neptunium content using liquid scintillation counting.

  • Control Groups: One control group received a saline injection, and another received CaNa₃-DTPA (30 µmol/kg, ip) for comparison.

Visualizing the Decorporation Workflow

The following diagrams illustrate the experimental workflows for evaluating the efficacy of these chelating agents.

Experimental_Workflow_DTPA cluster_contamination Contamination Phase cluster_treatment Treatment Phase (1 hour post-contamination) cluster_analysis Analysis Phase (24 hours post-contamination) Contamination Sprague-Dawley rats intravenously injected with Neptunium-239 Treatment_DTPA Intravenous injection of Ca-DTPA (30 µmol/kg) Contamination->Treatment_DTPA Treatment_Control Intravenous injection of Saline (Control) Contamination->Treatment_Control Euthanasia Euthanasia and tissue collection (Liver, Skeleton, Kidneys, Carcass) Treatment_DTPA->Euthanasia Treatment_Control->Euthanasia Measurement Gamma spectrometry to determine Neptunium-239 content Euthanasia->Measurement

Experimental workflow for DTPA efficacy testing in rats.

Experimental_Workflow_HOPO cluster_contamination Contamination Phase cluster_treatment Treatment Phase (1 hour post-contamination) cluster_analysis Analysis Phase (24 hours) Contamination Swiss-Webster mice intravenously injected with Neptunium-237 Treatment_HOPO_IP Intraperitoneal injection of HOPO chelators Contamination->Treatment_HOPO_IP Treatment_HOPO_Oral Oral gavage of HOPO chelators Contamination->Treatment_HOPO_Oral Treatment_DTPA Intraperitoneal injection of CaNa3-DTPA (Comparison) Contamination->Treatment_DTPA Treatment_Control Saline injection (Control) Contamination->Treatment_Control Metabolic_Cages Housing in metabolic cages for collection of urine and feces Treatment_HOPO_IP->Metabolic_Cages Treatment_HOPO_Oral->Metabolic_Cages Treatment_DTPA->Metabolic_Cages Treatment_Control->Metabolic_Cages Euthanasia Euthanasia and carcass collection Metabolic_Cages->Euthanasia Measurement Liquid scintillation counting to determine Neptunium-237 content Euthanasia->Measurement

References

Comparative Analysis of Cross-Reactivity in Immunoassays for Metal-Pentetic Acid (DTPA) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cross-reactivity of antibodies developed against different metal-Pentetic Acid (DTPA) complexes. Understanding the specificity of these immunoassays is crucial for the accurate quantification of metal-chelate complexes in various applications, including medical imaging, environmental monitoring, and drug formulation.

The development of antibodies specific to metal-DTPA complexes has enabled sensitive and specific detection of these compounds. Pentetic acid (DTPA) is a chelating agent that forms stable complexes with a variety of metal ions. Immunoassays targeting these complexes are powerful tools, but their utility is contingent on their specificity and minimal cross-reactivity with other metal-DTPA complexes or free metal ions. This guide summarizes key experimental findings on the cross-reactivity of antibodies raised against Cadmium (Cd), Indium (In), and Lead (Pb) complexed with DTPA.

Quantitative Cross-Reactivity Data

The cross-reactivity of antibodies developed against specific metal-DTPA complexes varies significantly. The following table summarizes the reported cross-reactivity of different anti-metal-DTPA antibodies with a panel of potentially interfering metal ions. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental methodologies.

Target Metal-DTPA ComplexAntibody TypeInterfering Metal IonCross-Reactivity (%)Reference
Cd-DTPA PolyclonalCu²⁺< 0.001
Pb²⁺< 0.001
Zn²⁺< 0.001
Mg²⁺< 0.001
Ca²⁺< 0.001
Fe²⁺< 0.001
Ni²⁺< 0.001
Hg²⁺< 6
In-DTPA Monoclonal (mAb 734)Fe³⁺~1[1]
Fe²⁺~1[1]
Cu²⁺~1[1]
Mg²⁺~1[1]
Ca²⁺~1[1]
Zn²⁺~1[1]
Pb-DTPA MonoclonalFe³⁺< 5[2]
Other divalent metals< 1[2]

*Affinity for these metals was reported to be 100-fold lower than for Indium(III). This is approximately equivalent to a cross-reactivity of 1%.

Experimental Methodologies

The determination of cross-reactivity in these studies predominantly relies on competitive immunoassays, most commonly the indirect competitive enzyme-linked immunosorbent assay (ELISA). The general principle involves the competition between the target metal-DTPA complex and other metal-DTPA complexes for a limited number of antibody binding sites.

General Protocol for Indirect Competitive ELISA

Below is a generalized protocol for assessing the cross-reactivity of anti-metal-DTPA antibodies. Specific parameters used in the cited studies are detailed in the subsequent sections.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection A Coat microtiter plate wells with Metal-DTPA-Protein conjugate. B Block non-specific binding sites with a blocking agent (e.g., BSA). A->B Incubate & Wash C Add a mixture of anti-Metal-DTPA antibody and the competing metal-DTPA complex. B->C Incubate & Wash D Add enzyme-conjugated secondary antibody. C->D Incubate & Wash E Add substrate and measure the colorimetric signal. D->E Incubate & Wash Competitive_Binding cluster_reactants Reactants cluster_products Products Ab Anti-Metal-DTPA Antibody Bound_Target Antibody-Target Complex Ab->Bound_Target Bound_Competitor Antibody-Competitor Complex Ab->Bound_Competitor Target Target Metal-DTPA (e.g., In-DTPA) Target->Bound_Target Competitor Competing Metal-DTPA (e.g., Zn-DTPA) Competitor->Bound_Competitor

References

A Comparative Guide to Pentetic Acid (DTPA) and EDDHA Performance in Alkaline Soils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of two common iron chelates, Pentetic acid (DTPA) and Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA), in alkaline soil conditions. The objective is to present an evidence-based evaluation of their efficacy in supplying iron to plants, supported by experimental data and detailed methodologies.

Introduction

Iron is a crucial micronutrient for plant growth and development, playing a vital role in chlorophyll synthesis and various enzymatic processes.[1] However, in alkaline soils (pH > 7.0), iron solubility is extremely low, leading to iron deficiency chlorosis, a condition characterized by yellowing of leaves and reduced crop yields.[2][3] To counteract this, synthetic iron chelates are widely used to maintain iron in a soluble, plant-available form.[3] Among the most common are DTPA and EDDHA. This guide will delve into their comparative performance in the challenging environment of alkaline soils.

Chelate Stability and Efficacy in Alkaline Conditions

The primary determinant of an iron chelate's effectiveness in alkaline soils is its stability across a high pH range. The stability of the chelate bond protects the iron from precipitating as insoluble iron hydroxides.

  • This compound (DTPA): Fe-DTPA is effective in a pH range of 4.0 to 7.5.[4][5] In neutral to moderately alkaline soils, it provides a stable source of iron. However, as the pH rises above 7.5, the stability of Fe-DTPA decreases significantly, making it less effective in highly alkaline and calcareous soils.[4]

  • EDDHA: Fe-EDDHA is renowned for its exceptional stability in a wide pH range, from 4.0 up to 9.0, and in some cases, as high as 14.[4][6][7] This makes it the "gold standard" for correcting iron deficiency in highly alkaline and calcareous soils where other chelates fail.[4] The superior stability of EDDHA ensures that iron remains bioavailable to plants even under challenging soil conditions.[1][4]

A study on the solubility of various iron fertilizers in calcareous soils demonstrated that only Fe-DTPA and Fe-EDDHA, along with Fe-EDDHSA, maintained a significant amount of applied iron in solution over an extended incubation period.

Comparative Performance Data

While comprehensive, directly comparative field studies detailing a wide range of quantitative parameters are limited, existing research provides valuable insights into the relative performance of DTPA and EDDHA.

A study conducted in a soilless medium with pH levels ranging from 6.0 to 7.8 provides a clear comparison of the effectiveness of Fe-EDTA, Fe-DTPA, and Fe-EDDHA in preventing iron chlorosis in Calibrachoa and soybean.

Table 1: Effect of Iron Chelates on Chlorosis Rating and Dry Mass at Varying pH

pH RangeChelateChlorosis Rating (Calibrachoa)¹Normalized Dry Mass (Calibrachoa)²
6.0 - 6.5 Fe-EDTANo significant differenceNo significant difference
Fe-DTPANo significant differenceNo significant difference
Fe-EDDHANo significant differenceNo significant difference
7.0 - 7.2 Fe-EDTAMore chloroticLower
Fe-DTPAMore chloroticIntermediate
Fe-EDDHALess chloroticHigher
7.6 - 7.8 Fe-EDTAMost chloroticLowest
Fe-DTPAIntermediate chlorosisIntermediate
Fe-EDDHALeast chloroticHighest

¹Qualitative assessment of leaf yellowing. ²Dry mass normalized relative to the highest yielding treatment. (Data synthesized from a study on Calibrachoa and soybean in soilless media)[1]

The results indicate that at a pH up to 6.5, all three chelates were effective in preventing chlorosis.[1] However, at higher pH levels (7.0-7.8), Fe-EDDHA was significantly more effective than Fe-DTPA and Fe-EDTA in preventing chlorosis and maintaining plant biomass.[1] In soybeans, Fe-EDDHA consistently resulted in greater dry mass than Fe-EDTA across all pH levels, suggesting a benefit even at lower pH for some species.[1]

Experimental Protocols

The evaluation of iron chelate performance typically involves soil incubation studies and plant growth experiments.

1. Soil Incubation Study to Determine Chelate Stability

  • Objective: To assess the ability of DTPA and EDDHA to maintain soluble iron in alkaline soil over time.

  • Methodology:

    • Soil Preparation: A calcareous soil with a pH above 7.5 is collected, air-dried, and sieved.

    • Treatment Application: Solutions of Fe-DTPA and Fe-EDDHA are prepared and applied to soil samples at a predetermined rate. A control group with no added iron chelate is also included.

    • Incubation: The treated soil samples are incubated at a constant temperature (e.g., 23°C) and maintained at field capacity moisture for a specific period (e.g., 1, 7, 14, and 21 days).[8][9]

    • Extraction and Analysis: At each time point, a subsample of soil is taken, and the soluble iron is extracted using a suitable extractant (e.g., 0.01 M CaCl₂).[10] The concentration of iron in the extract is then determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) spectrometry.[8]

2. Plant Growth Experiment (Pot Study)

  • Objective: To compare the effects of DTPA and EDDHA on plant growth, chlorophyll content, and iron uptake in an alkaline soil environment.

  • Methodology:

    • Experimental Setup: The experiment is typically conducted in pots filled with alkaline soil (pH > 7.5).[11]

    • Treatments: Treatments include a control (no iron), Fe-DTPA, and Fe-EDDHA applied to the soil at equivalent iron concentrations.

    • Planting and Growth: A plant species sensitive to iron chlorosis, such as soybean or sorghum, is planted in the pots. The plants are grown under controlled greenhouse conditions.

    • Data Collection:

      • Chlorophyll Content: Leaf chlorophyll content is measured periodically using a SPAD meter.[2]

      • Visual Chlorosis Rating: Plants are visually scored for chlorosis symptoms.

      • Biomass Measurement: At the end of the experiment, plants are harvested, and the shoot and root dry weights are determined.[1]

      • Iron Analysis: The iron concentration in the plant tissues (shoots and roots) is analyzed to determine iron uptake.

Visualizing the Mechanism of Action

The following diagram illustrates the logical relationship between soil pH, the stability of iron chelates, and the subsequent availability of iron to the plant.

G Iron Chelate Stability and Plant Uptake in Alkaline Soils cluster_soil Alkaline Soil Environment cluster_chelates Iron Chelate Application cluster_stability Chelate Stability cluster_availability Iron Availability to Plant cluster_plant Plant Response Soil_pH High Soil pH (>7.5) DTPA Fe-DTPA (this compound) Soil_pH->DTPA affects stability EDDHA Fe-EDDHA Soil_pH->EDDHA affects stability DTPA_instability Unstable (Iron precipitates) DTPA->DTPA_instability becomes EDDHA_stability Stable (Iron remains soluble) EDDHA->EDDHA_stability remains Low_Fe Low Iron Availability DTPA_instability->Low_Fe leads to High_Fe High Iron Availability EDDHA_stability->High_Fe leads to Chlorosis Iron Chlorosis (Yellowing leaves) Low_Fe->Chlorosis results in Healthy_Growth Healthy Growth (Green leaves) High_Fe->Healthy_Growth results in

Caption: Iron Chelate Performance in Alkaline Soils.

The following diagram illustrates a typical experimental workflow for evaluating the performance of iron chelates.

G Experimental Workflow for Iron Chelate Evaluation start Start soil_prep Alkaline Soil Preparation & Analysis start->soil_prep pot_setup Pot Setup with Treatment Groups (Control, DTPA, EDDHA) soil_prep->pot_setup planting Planting of Indicator Species pot_setup->planting growth_period Controlled Growth Period planting->growth_period data_collection Data Collection (SPAD, Visual Rating) growth_period->data_collection Periodic harvest Harvest growth_period->harvest analysis Data Analysis & Comparison data_collection->analysis biomass Biomass Measurement (Dry Weight) harvest->biomass tissue_analysis Plant Tissue Iron Analysis harvest->tissue_analysis biomass->analysis tissue_analysis->analysis end End analysis->end

Caption: Workflow for Evaluating Iron Chelates.

Conclusion

The selection of an appropriate iron chelate for alkaline soils is critical for effective iron nutrition and optimal crop production. The available evidence strongly indicates that:

  • EDDHA is the superior iron chelate for use in highly alkaline soils (pH > 7.5) due to its exceptional stability. It consistently demonstrates greater efficacy in preventing and correcting iron chlorosis and promoting plant growth under these conditions.

  • DTPA is a viable and more cost-effective option for neutral to moderately alkaline soils (pH 6.5-7.5). However, its performance declines sharply as the pH increases beyond this range.

For researchers and professionals working in drug development where soil-plant interactions and nutrient uptake mechanisms are of interest, understanding the chemical stability of these chelates is paramount. The choice between DTPA and EDDHA should be guided by a thorough analysis of soil pH to ensure the efficient delivery of iron to the target organism. Further research focusing on direct, quantitative comparisons of these chelates in a variety of alkaline soil types and plant species would be beneficial to refine application strategies.

References

Species-Dependent Efficacy of DTPA Chelation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Diethylenetriaminepentaacetic acid (DTPA) is a well-established chelating agent utilized to enhance the elimination of various heavy metals and radionuclides from the body. Its primary mechanism of action involves forming stable, soluble complexes with metal ions in the bloodstream, which are then excreted through the urine. However, the effective concentration of DTPA required to achieve optimal chelation can vary significantly between species. This guide provides a comparative analysis of the species-dependent effective concentrations of DTPA, supported by experimental data, to inform researchers, scientists, and drug development professionals in their work.

Comparative Efficacy of DTPA for Americium-241 Chelation

In vitro studies have demonstrated a clear species-dependent difference in the plasma concentration of DTPA required for the effective chelation of Americium-241 (²⁴¹Am). The 90% maximal effective concentration (EC₉₀), which represents the concentration of DTPA that maximizes ²⁴¹Am chelation while minimizing excess chelating agent, has been determined for rat, beagle, and human plasma.[1]

Key Findings:

  • DTPA is most effective in human plasma, requiring the lowest concentration to achieve maximum chelation of ²⁴¹Am.[1][2]

  • Conversely, rat plasma requires the highest concentration of DTPA to effectively bind ²⁴¹Am.[1]

  • These species-specific differences are crucial when extrapolating efficacy data from animal models to humans.[1]

Table 1: Species-Dependent EC₉₀ and Effective Duration of DTPA for ²⁴¹Am Chelation

SpeciesEC₉₀ of DTPA in Plasma (µM)Effective Duration Above EC₉₀ (hours)*
Rat31.4[1]0.67[1]
Beagle15.9[1]1.7[1]
Human10.0[1]5.6[1]

*Following a standard 30 µmol/kg intravenous bolus injection.

Experimental Protocol: In Vitro Determination of DTPA EC₉₀ for ²⁴¹Am Chelation

This section details the methodology used to determine the species-dependent EC₉₀ values for DTPA in plasma.

Objective: To determine the 90% maximal effective concentration (EC₉₀) of DTPA for chelating Americium-241 in rat, beagle, and human plasma.

Materials:

  • Rat, beagle, and human plasma

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Americium-241 (²⁴¹Am)

  • Ultrafiltration devices

  • Ion-exchange chromatography system

  • Gamma scintillation counter

Workflow:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_fractionation Fractionation cluster_analysis Analysis plasma Rat, Beagle, or Human Plasma incubate Incubate DTPA and ²⁴¹Am in Plasma plasma->incubate dtpa DTPA Stock Solution dtpa->incubate am241 ²⁴¹Am Stock Solution am241->incubate ultrafiltration Ultrafiltration incubate->ultrafiltration ion_exchange Ion-Exchange Chromatography ultrafiltration->ion_exchange gamma_count Gamma Scintillation Counting of Fractions ion_exchange->gamma_count dose_response Generate Dose-Response Curves gamma_count->dose_response ec90 Calculate EC₉₀ dose_response->ec90

Caption: Workflow for determining the EC₉₀ of DTPA.

Procedure:

  • Incubation: Various concentrations of DTPA were incubated with a fixed amount of ²⁴¹Am in rat, beagle, and human plasma.[1]

  • Fractionation: Following incubation, the plasma samples were subjected to ultrafiltration and ion-exchange chromatography to separate the ²⁴¹Am-bound ligands.[1]

  • Quantification: The amount of ²⁴¹Am in each fraction was quantified using a gamma scintillation counter.[1]

  • Data Analysis: Dose-response curves for DTPA binding of ²⁴¹Am were generated for each species. These models were then used to calculate the EC₉₀ of DTPA in each plasma system.[1]

DTPA Efficacy for Other Metals: A Qualitative Comparison

While direct EC₅₀ or EC₉₀ comparisons across species are not as readily available for other metals as they are for Americium-241, existing studies provide valuable insights into the species-dependent efficacy of DTPA.

Gadolinium (Gd):

In a study involving rats, the administration of Ca-DTPA after injection with the linear gadolinium-based contrast agent gadodiamide resulted in a significant (10-fold) increase in urinary Gd excretion.[2] This treatment also led to a reduction in the amount of gadolinium retained in the brain tissue.[2] These findings in a rat model demonstrate the potential of DTPA for the decorporation of gadolinium.

Plutonium (Pu):

DTPA is an approved treatment for the decorporation of plutonium.[3] Studies in rats have shown that both local and systemic administration of DTPA can be effective in reducing tissue retention of plutonium, particularly for more soluble forms of the radionuclide.[3] In humans, long-term DTPA therapy has been shown to be effective in enhancing the excretion of plutonium, even when treatment is initiated months after exposure.[4]

Table 2: Summary of DTPA Efficacy for Gadolinium and Plutonium

MetalSpeciesKey Findings
Gadolinium (Gd)RatCa-DTPA administration significantly increased urinary excretion and reduced brain retention of Gd following exposure to a linear GBCA.[2]
Plutonium (Pu)RatPrompt local or systemic DTPA treatment is effective in reducing tissue retention of soluble plutonium forms.[3]
Plutonium (Pu)HumanDelayed, long-term DTPA therapy effectively enhances the excretion of plutonium.[4]

Logical Framework: Species Differences in DTPA Efficacy

The observed species-dependent differences in DTPA efficacy can be attributed to a combination of pharmacokinetic and pharmacodynamic factors.

G cluster_factors Influencing Factors cluster_outcome Outcome cluster_implication Implication pk Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) efficacy Species-Dependent DTPA Efficacy pk->efficacy pd Pharmacodynamics (Plasma Protein Binding, Endogenous Ligands) pd->efficacy translation Challenges in Translating Animal Data to Humans efficacy->translation

Caption: Factors influencing species-dependent DTPA efficacy.

The effective concentration of DTPA for chelation is demonstrably species-dependent. For Americium-241, the EC₉₀ is lowest in humans, followed by beagles and then rats, indicating that DTPA is most efficient in human plasma.[1] This highlights the importance of considering these differences when using animal models to predict human responses to DTPA therapy. While comprehensive comparative data for other metals is less defined, studies on gadolinium and plutonium also point towards the effectiveness of DTPA, with the understanding that optimal dosing and treatment regimens may need to be tailored to the specific species and contaminant . Further research is warranted to establish precise comparative efficacy metrics for a broader range of metals and species.

References

Pentetic Acid: A Viable Alternative to EDTA for Stabilizing Biologic Protein Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the development of biologic protein formulations, ensuring long-term stability is paramount to maintaining therapeutic efficacy and safety. A common strategy to mitigate degradation pathways, particularly metal-catalyzed oxidation, is the inclusion of chelating agents. Ethylenediaminetetraacetic acid (EDTA) has traditionally been the chelator of choice. However, emerging research highlights Pentetic acid (DTPA) as a potent alternative, offering comparable and, in some instances, superior protective effects. This guide provides a comprehensive evaluation of this compound in comparison to EDTA, supported by experimental data and detailed methodologies, to aid formulation scientists in making informed decisions.

Performance Comparison: this compound vs. EDTA

This compound (diethylenetriaminepentaacetic acid or DTPA) is an aminopolycarboxylic acid that, like EDTA, sequesters metal ions, preventing them from catalyzing protein degradation.[1] Experimental evidence suggests that DTPA is at least equivalent to EDTA in its capacity to inhibit metal-induced instability in monoclonal antibody (mAb) formulations.[2]

A key differentiator lies in their interaction with different metal ions and their impact on oxidative stress. While both are effective at chelating iron, some studies indicate that EDTA can, under certain conditions, accelerate the production of damaging hydroxyl radicals in the presence of iron, whereas DTPA does not exhibit this effect.[3][4] This suggests DTPA may offer a superior safety profile in formulations where iron contamination is a concern.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and EDTA based on available experimental data.

Table 1: Efficacy in Preventing Iron-Induced Degradation of a Therapeutic Monoclonal Antibody (IgG2)

Stability AttributeThis compound (DTPA)Disodium EDTA (Na₂EDTA)Reference
OxidationEquivalent InhibitionEquivalent Inhibition[5]
Soluble Aggregate FormationEquivalent InhibitionEquivalent Inhibition[5]
DeamidationEquivalent InhibitionEquivalent Inhibition[5]
FragmentationEquivalent InhibitionEquivalent Inhibition[5]
Note: Equivalence was observed when the chelator was present in a stoichiometric ratio sufficient to complex trace iron contamination.[5]

Table 2: Effect on Hydroxyl Radical Production in the Presence of Metal Ions

Metal IonThis compound (DTPA)Ethylenediaminetetraacetic acid (EDTA)Reference
Iron (Fe³⁺)Did not accelerate hydroxyl radical formationStrongly accelerated hydroxyl radical formation[3][4]
Copper (Cu²⁺)Reduced rate of hydroxyl radical productionAlmost stopped hydroxyl radical production[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of chelating agents in biologic formulations. Below are protocols for key experiments cited in the comparison.

Evaluation of Chelator Efficacy in Preventing Metal-Induced Protein Degradation

This protocol is designed to assess the ability of chelating agents to stabilize a protein therapeutic in the presence of metal ion stress.

Materials:

  • Therapeutic protein (e.g., monoclonal antibody) solution

  • This compound (DTPA) and Disodium EDTA (Na₂EDTA) stock solutions

  • Iron (e.g., FeCl₃) or other relevant metal ion stock solution

  • Formulation buffer (e.g., histidine, phosphate)

  • Analytical equipment for assessing protein stability (e.g., HPLC, SEC, CE-SDS, spectrophotometer)

Procedure:

  • Prepare protein formulations containing the therapeutic protein at the desired concentration in the chosen formulation buffer.

  • Create experimental groups with varying concentrations of DTPA and EDTA. Include a control group with no chelating agent.

  • Spike the formulations (except for a negative control group) with a known concentration of the metal ion (e.g., iron).

  • Incubate all samples at stressed (e.g., 40°C) and recommended storage (e.g., 2-8°C) temperatures.

  • At specified time points (e.g., 0, 2, 4, 8 weeks), withdraw aliquots from each sample.

  • Analyze the samples for various stability attributes:

    • Oxidation: Use peptide mapping with mass spectrometry (MS) detection or reversed-phase HPLC (RP-HPLC) to quantify oxidized amino acid residues (e.g., methionine, tryptophan).

    • Aggregation: Employ size-exclusion chromatography (SEC) to quantify the formation of soluble aggregates.

    • Fragmentation and Deamidation: Utilize capillary electrophoresis-sodium dodecyl sulfate (CE-SDS) and ion-exchange chromatography (IEX) to assess protein fragmentation and deamidation, respectively.

  • Compare the degradation rates across the different experimental groups to determine the relative efficacy of DTPA and EDTA.

Ascorbate Redox System Assay for Hydroxyl Radical Production

This assay evaluates the pro-oxidant or antioxidant potential of chelating agents in a system that generates hydroxyl radicals.

Materials:

  • Ascorbic acid solution

  • Metal ion solution (e.g., FeCl₃ or CuCl₂)

  • This compound (DTPA) and EDTA solutions

  • Hydroxyl radical detection probe (e.g., coumarin-3-carboxylic acid - CCA)

  • Phosphate buffer (e.g., 20 mM KH₂PO₄, pH 7.4)

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Prepare all solutions in the phosphate buffer.

  • In the wells of the microtiter plate, combine the metal ion solution, the chelating agent solution (DTPA or EDTA), and the hydroxyl radical detection probe.

  • Initiate the reaction by adding the ascorbic acid solution.

  • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.

  • Monitor the change in fluorescence over time. An increase in fluorescence indicates the production of hydroxyl radicals.

  • Compare the rate of fluorescence increase in the presence of DTPA and EDTA to a control without any chelator to determine their effect on hydroxyl radical formation.[3][4]

Visualizing the Impact of Chelators

The following diagrams illustrate the mechanism of metal-catalyzed protein oxidation and the workflow for evaluating chelating agents.

cluster_0 Metal-Catalyzed Protein Oxidation Metal_Ion Metal Ion (Fe²⁺) Hydroxyl_Radical Hydroxyl Radical (•OH) Metal_Ion->Hydroxyl_Radical Fenton Reaction Chelated_Metal Chelated Metal Ion Metal_Ion->Chelated_Metal H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Hydroxyl_Radical Oxidized_Protein Oxidized Protein Hydroxyl_Radical->Oxidized_Protein Protein Protein Protein->Oxidized_Protein Oxidation Chelator Chelating Agent (DTPA/EDTA) Chelator->Chelated_Metal Sequestration

Caption: Mechanism of metal-catalyzed protein oxidation and the role of chelating agents.

cluster_1 Experimental Workflow for Chelator Evaluation Start Protein Formulation Add_Chelators Add DTPA / EDTA Start->Add_Chelators Spike_Metal Spike with Metal Ions Add_Chelators->Spike_Metal Incubate Incubate at Stressed Conditions Spike_Metal->Incubate Analyze Analyze Stability Attributes Incubate->Analyze Compare Compare Degradation Rates Analyze->Compare Conclusion Determine Optimal Chelator Compare->Conclusion

Caption: Workflow for evaluating the effectiveness of chelating agents in protein formulations.

Conclusion

The available data strongly supports this compound as a compelling alternative to EDTA in biologic protein formulations. Its equivalence in preventing a range of degradation pathways, coupled with a potentially more favorable profile concerning hydroxyl radical formation in the presence of iron, makes it a valuable tool for formulation scientists. As with any excipient, the choice between DTPA and EDTA should be based on experimental data specific to the protein and formulation .[3][4] The protocols and comparative data presented in this guide provide a solid foundation for conducting such evaluations and optimizing the stability of biologic therapeutics.

References

In vitro and in vivo comparison of different DTPA derivatives for imaging.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DTPA Derivatives for In Vitro and In Vivo Imaging

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a foundational chelating agent in the field of medical imaging.[1] Its ability to form stable complexes with a wide range of metal ions has made it a versatile scaffold for both magnetic resonance imaging (MRI) and nuclear medicine. In its basic form, Gadolinium-DTPA (Gd-DTPA) was one of the first and most widely used MRI contrast agents.[2] For nuclear imaging, DTPA is commonly used to chelate radionuclides such as Technetium-99m (⁹⁹ᵐTc) and Indium-111 (¹¹¹In) for diagnostic SPECT scans.[3][4]

To enhance the functionality of DTPA, a variety of derivatives have been synthesized. These modifications primarily aim to achieve two goals: 1) to provide a reactive group for covalent attachment (conjugation) to biomolecules like antibodies or peptides for targeted imaging, and 2) to improve the in vivo stability and pharmacokinetic properties of the resulting metal complex.[5] This guide provides an objective comparison of different DTPA derivatives, supported by experimental data, to assist researchers in selecting the optimal chelator for their imaging applications.

Overview of Compared DTPA Derivatives

This guide focuses on several key bifunctional DTPA derivatives that represent significant advancements or common usage in the field:

  • p-SCN-Bn-DTPA: A widely adopted derivative that incorporates a para-isothiocyanatobenzyl linker.[6] This 'SCN' group readily reacts with primary amines on proteins and other biomolecules, making it a workhorse for creating targeted imaging agents.[5][6]

  • CHX-A''-DTPA: This derivative features a cyclohexyl backbone, which imparts greater structural rigidity to the complex. This pre-organization of the chelating arms leads to significantly higher in vivo stability compared to standard DTPA, making it an excellent choice for theranostic applications involving isotopes like Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu).[7][8] It also allows for efficient radiolabeling at room temperature.[7]

  • 1B4M-DTPA (2-(p-isothiocyanatobenzyl)-6-methyl-DTPA): A backbone-substituted derivative designed to optimize the pharmacokinetic profile of the resulting radiolabeled antibody.[9][10] Studies have shown that such modifications can reduce unwanted uptake in non-target organs like the liver, thereby improving imaging contrast.[10]

  • Macromolecular Gd-DTPA Derivatives (e.g., Gd-DTPA-polylysine): These derivatives involve attaching multiple Gd-DTPA units to a larger molecule, such as a polymer or dendrimer.[11][12] This strategy creates a high molecular weight agent that remains in the bloodstream longer (a "blood pool" agent) and exhibits significantly higher molar relaxivity, leading to stronger signal enhancement in MRI.[12]

Quantitative Data Comparison

The performance of these chelators can be quantified through various in vitro and in vivo metrics. The following tables summarize key data from comparative studies.

Table 1: In Vitro Performance of Radiolabeled DTPA Derivatives

Derivative ConjugateRadionuclideRadiochemical Yield / PuritySerum Stability (Time)Reference
⁹⁰Y-CHX-A''-DTPA-trastuzumab⁹⁰Y>95% Yield87.1 ± 0.9% (96 h)[7]
⁶⁷Ga-CHX-A''-DTPA-trastuzumab⁶⁷Ga>98% Purity81.8 ± 1.8% (48 h)[13]
¹¹¹In-CHX-A''-DTPA-trastuzumab¹¹¹In>99.2% Purity>90% (in plasma)[8]
⁹⁹ᵐTc-DTPA-(5HT)₂⁹⁹ᵐTc>95% YieldStable for 24 h[14]

Table 2: In Vivo Performance and Biodistribution of DTPA Derivatives

Derivative ConjugateAnimal Model (Tumor)Key In Vivo Finding(s)Reference
⁹⁰Y-CHX-A''-DTPA-trastuzumabMouse (SKOV3 Ovarian)High tumor uptake of 42.3 ± 4.0 %ID/g at 72 h post-injection.[7]
¹¹¹In-DTPA-MAbMouse (Choriocarcinoma)Achieved the highest tumor/tissue ratios compared to TTHA conjugate.[15]
¹¹¹In-1B4M-DTPA-MAbMouse (LS-174T Colon)Slower blood clearance and reduced liver uptake compared to SCN-Bz-DTPA.[10]
⁹⁹ᵐTc-DTPA-(5HT)₂Mouse (Ehrlich Ascites)Tumor-to-muscle ratio of 5.8 at 4 h post-injection.[14]
G4-(1B4M-DTPA-Gd)₃₀N/ABlood clearance half-life of 29.1 minutes.[11]

Table 3: Performance of Gadolinium-Based DTPA Derivatives for MRI

DerivativeMolar Relaxivity (r₁) (mM⁻¹s⁻¹)Key CharacteristicReference
Gd-DTPA-polylysine~3x higher than Gd-DTPAMacromolecular blood pool agent.[12]
G4-(1B4M-DTPA-Gd)₃₀29.5Dendrimer-based agent with high relaxivity.[11]
Gd-L1 (Chromophore-DTPA)8.10Dual-modal (MRI/Optical) agent with enhanced relaxivity.[1]

Experimental Protocols

Detailed and reproducible methodologies are crucial for the objective comparison of chelating agents. Below are representative protocols for key experiments.

Protocol 1: Conjugation and Radiolabeling of an Antibody with a DTPA Derivative

This protocol describes a general method for conjugating a bifunctional chelator like p-SCN-Bn-CHX-A''-DTPA to an antibody (e.g., Trastuzumab) and subsequent radiolabeling with a metallic radionuclide (e.g., ¹¹¹In or ⁹⁰Y).

  • Conjugation:

    • Prepare the antibody in a suitable conjugation buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0) to ensure primary amines are deprotonated and reactive.

    • Dissolve the p-SCN-Bn-CHX-A''-DTPA in anhydrous DMSO.

    • Add the chelator solution to the antibody solution at a specific molar ratio (e.g., 5:1 chelator:antibody) and incubate at room temperature for 1-4 hours with gentle mixing.[16]

  • Purification:

    • Remove unconjugated chelator from the immunoconjugate solution using a size-exclusion chromatography column (e.g., Sephadex G-25 or PD-10).

    • Elute with a metal-free buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Determine the protein concentration and the average number of chelators per antibody spectrophotometrically.

  • Radiolabeling:

    • Add a defined amount of the purified immunoconjugate (e.g., 100 µg) to a reaction vial.

    • Add the radionuclide (e.g., ¹¹¹InCl₃ or ⁹⁰YCl₃) in a buffered solution.

    • Incubate at room temperature for 15-30 minutes.[7]

  • Quality Control:

    • Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC).

    • Use a suitable mobile phase (e.g., 50 mM DTPA, pH 5) to separate the radiolabeled antibody (remains at the origin) from the free radiometal (migrates with the solvent front).

    • An RCP of >95% is typically required for in vivo use.[7]

Protocol 2: In Vitro Serum Stability Assay

This assay evaluates the stability of the radiolabeled immunoconjugate in a biologically relevant medium.

  • Add a small volume of the purified radiolabeled conjugate to a vial containing fresh human serum.

  • Incubate the mixture in a water bath at 37°C with gentle agitation.[7]

  • At designated time points (e.g., 1, 4, 24, 48, 96 hours), withdraw an aliquot of the serum mixture.

  • Analyze the aliquot by ITLC, as described in the quality control step above, to determine the percentage of radioactivity still attached to the antibody.

  • A high percentage of intact conjugate over time indicates good in vitro stability.[13]

Protocol 3: In Vivo Biodistribution Study

This study determines the uptake and clearance of the radiolabeled agent in a living organism.

  • Animal Model: Utilize tumor-bearing rodents, typically athymic mice with subcutaneously implanted human cancer cell xenografts relevant to the antibody's target.[10]

  • Injection: Administer a precise dose of the radiolabeled conjugate (e.g., 1-5 µCi) to each animal, usually via intravenous (tail vein) injection.

  • Time Points: Euthanize cohorts of animals (n=3-5 per group) at various time points post-injection (p.i.), for example, 4, 24, 48, and 72 hours.[7]

  • Tissue Harvesting: Dissect and collect organs and tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, muscle, bone).

  • Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. Include standards prepared from the injectate to allow for decay correction.

  • Data Analysis: Calculate the radioactivity uptake in each organ and express it as a percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of accumulation across different agents and tissues.[7][10]

Visualizations

Diagrams created using Graphviz help to visualize complex workflows and relationships.

G cluster_0 Preparation & QC cluster_1 Comparative Evaluation Mol Targeting Molecule (e.g., Antibody) Conj Conjugation Mol->Conj Chel Bifunctional DTPA Derivative Chel->Conj Pur Purification (SEC) Conj->Pur Radio Radiolabeling Pur->Radio QC Quality Control (ITLC >95%) Radio->QC InVitro In Vitro Assays (Serum Stability) QC->InVitro Ready for Testing InVivo In Vivo Studies (Biodistribution, SPECT/MRI) QC->InVivo Data Data Analysis (%ID/g, T:NT Ratios) InVitro->Data InVivo->Data

Caption: Workflow for comparing targeted DTPA imaging agents.

G cluster_0 Chelator Properties cluster_1 Performance Metrics Outcome Optimal Imaging Performance Stab High In Vivo Stability (e.g., CHX-A''-DTPA) Target High Tumor Uptake (%ID/g) Stab->Target NonTarget Low Non-Target Retention (Liver, Kidneys) Stab->NonTarget reduces transchelation to liver proteins Kine Rapid Labeling Kinetics (Room Temp.) Kine->Outcome practical advantage Conj Efficient Bioconjugation (e.g., p-SCN-Bn) Conj->Outcome enables targeting Image High Image Contrast (High T:NT Ratios) Target->Image NonTarget->Image Clear Favorable Clearance (Blood) Clear->Image Image->Outcome

Caption: Key factors influencing imaging agent performance.

Conclusion

The selection of a DTPA derivative for imaging is a multi-faceted decision that balances labeling efficiency, stability, and in vivo performance. While standard acyclic chelators like p-SCN-Bn-DTPA offer the significant practical advantage of rapid, room-temperature radiolabeling, their stability can be a concern for certain radionuclides.[5] To address this, derivatives with modified backbones, such as CHX-A''-DTPA, provide markedly improved in vivo stability, reducing the release of the radiometal and lowering non-target organ uptake, which is critical for both high-contrast imaging and therapeutic applications.[7][8] For MRI, derivatization strategies focus on creating macromolecular agents that enhance relaxivity and provide longer imaging windows for applications like angiography.[11][12] Ultimately, the optimal DTPA derivative is dictated by the specific requirements of the imaging study, including the choice of radionuclide, the nature of the targeting biomolecule, and the desired pharmacokinetic profile.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pentetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as pentetic acid (also known as DTPA), is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) specific to the product you are using.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[2][3]

  • Skin and Body Protection: Wear a lab coat, long-sleeved shirt, and pants to avoid skin contact.[1][2][3]

  • Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are incineration and landfilling of stabilized waste. The appropriate method depends on local regulations and the facilities available. Under no circumstances should this compound be disposed of down the drain or into the environment. [1][4][5]

Method 1: Incineration

This is the preferred method for the complete destruction of the chemical.

  • Preparation: If permissible by the incineration facility, dissolve or mix the this compound with a combustible solvent.[1] This should be done in a well-ventilated area, preferably within a chemical fume hood.

  • Incineration: The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

  • Regulatory Compliance: Ensure that the incineration facility is licensed to handle this type of chemical waste and that all procedures comply with local, regional, and national regulations.[6]

Method 2: Landfill Disposal (as Hazardous Waste)

If incineration is not an option, this compound must be disposed of as hazardous waste in a designated landfill.

  • Containment: Carefully sweep up solid this compound, avoiding dust formation.[7][8][9] Place the material into a suitable, clearly labeled, and tightly sealed container for disposal.[1][7][8]

  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines (40 CFR Parts 261.3).[8]

  • Professional Disposal Service: Arrange for a licensed hazardous waste disposal company to collect and transport the contained this compound to an approved hazardous waste landfill.

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as gloves, empty containers, and cleaning materials, must be treated as hazardous waste.[4][5][10] These items should be collected in a sealed, labeled container and disposed of using the same procedures as the chemical itself.

Quantitative Data Summary

ParameterValueSource
n-octanol/water partition coefficient (log KOW) -4.906ECHA
Persistence and Degradability Not readily biodegradable. Oxygen depletion: 6.6% after 28 days. Carbon dioxide generation: 9.3% after 28 days.ECHA

This data indicates a low potential for bioaccumulation but also slow degradation in the environment, underscoring the importance of proper disposal.

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols and regulatory guidelines. No experimental protocols for the disposal of this compound were cited in the reviewed safety data sheets.

Below is a logical workflow for the proper disposal of this compound.

Pentetic_Acid_Disposal cluster_prep Preparation & Assessment cluster_solid Solid Waste cluster_liquid Liquid Waste / Solutions cluster_disposal Disposal Path start Start: Need to Dispose of this compound consult_sds Consult Safety Data Sheet (SDS) start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe assess_waste Assess Waste Type (Solid, Liquid, Contaminated Material) don_ppe->assess_waste sweep_up Carefully Sweep Up Solid assess_waste->sweep_up Solid absorb_spill Absorb with Inert Material assess_waste->absorb_spill Liquid avoid_dust Avoid Dust Formation sweep_up->avoid_dust place_container Place in Labeled, Sealed Container avoid_dust->place_container contact_hw Contact Licensed Hazardous Waste Disposal Service place_container->contact_hw collect_residue Collect Residue into Labeled, Sealed Container absorb_spill->collect_residue collect_residue->contact_hw incineration Option 1: Chemical Incineration contact_hw->incineration landfill Option 2: Hazardous Waste Landfill contact_hw->landfill end_proc End: Disposal Complete incineration->end_proc landfill->end_proc

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentetic acid
Reactant of Route 2
Reactant of Route 2
Pentetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.